2-cyano-N-(2,5-dimethylphenyl)acetamide
Description
BenchChem offers high-quality 2-cyano-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyano-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAFTTQVJSQWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368242 | |
| Record name | 2-cyano-N-(2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87165-31-9 | |
| Record name | 2-cyano-N-(2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-cyano-N-(2,5-dimethylphenyl)acetamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-cyano-N-(2,5-dimethylphenyl)acetamide (CAS No. 87165-31-9), a member of the versatile class of N-aryl-2-cyanoacetamides. While specific research on this particular derivative is limited, this document extrapolates from the well-established chemistry of related compounds to offer valuable insights for researchers. The guide covers general synthetic strategies, key chemical properties and reactivity, and explores potential applications in medicinal chemistry and materials science, drawing parallels with other biologically active cyanoacetamide derivatives. It is designed to serve as a foundational resource for scientists interested in the synthesis and exploration of this and similar molecules.
Introduction: The Chemical Versatility of N-Aryl-2-Cyanoacetamides
N-aryl-2-cyanoacetamides are a class of organic compounds characterized by a cyanoacetamide core linked to an aryl substituent. These molecules are of significant interest in synthetic and medicinal chemistry due to their unique combination of reactive functional groups: an active methylene group, a cyano group, and an amide linkage. This trifecta of reactivity makes them valuable synthons for the construction of a wide array of heterocyclic compounds, many of which form the scaffolds of biologically active molecules.[1][2]
The subject of this guide, 2-cyano-N-(2,5-dimethylphenyl)acetamide, belongs to this promising class of compounds. While detailed studies on this specific molecule are not abundant in current literature, its structural features suggest a rich chemical landscape ripe for exploration. This guide aims to bridge the information gap by providing a thorough understanding of the parent class of N-aryl-2-cyanoacetamides, thereby empowering researchers to unlock the potential of 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-cyano-N-(2,5-dimethylphenyl)acetamide is presented in Table 1. These properties are essential for designing experimental conditions for its synthesis, purification, and application.
| Property | Value | Source |
| CAS Number | 87165-31-9 | [3][4] |
| Molecular Formula | C₁₁H₁₂N₂O | [3][4] |
| Molecular Weight | 188.23 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Sparingly soluble in water (predicted), soluble in organic solvents like ethanol, DMF, and DMSO (inferred from related compounds) | - |
Synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide
The synthesis of N-aryl-2-cyanoacetamides is generally achieved through the amidation of a cyanoacetic acid derivative with an appropriate aniline.[2] A common and effective method involves the reaction of an alkyl cyanoacetate (such as ethyl cyanoacetate) with the desired aniline, in this case, 2,5-dimethylaniline.
General Synthetic Approach
The most straightforward synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide involves the direct condensation of 2,5-dimethylaniline with ethyl cyanoacetate. This reaction is typically carried out at elevated temperatures, often under reflux, and can be performed with or without a solvent.[1]
dot
Caption: General synthetic scheme for 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Detailed Experimental Protocol (Hypothetical)
The following is a detailed, hypothetical protocol for the synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide, based on established methods for similar compounds.[5]
Materials:
-
2,5-Dimethylaniline
-
Ethyl cyanoacetate
-
N,N-Dimethylformamide (DMF) (optional, as solvent)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethylaniline (1.0 eq) and ethyl cyanoacetate (1.1 eq). If a solvent is desired to facilitate mixing and heat transfer, N,N-dimethylformamide (DMF) can be added.
-
Reaction: Heat the mixture to reflux (typically 120-150 °C) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, pour the reaction mixture into ice-cold water to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined.
Chemical Reactivity and Potential Applications
The synthetic utility of 2-cyano-N-(2,5-dimethylphenyl)acetamide stems from the reactivity of its core functional groups.
Reactivity of the Active Methylene Group
The methylene group flanked by the cyano and carbonyl groups is highly acidic and can be readily deprotonated by a base to form a stable carbanion. This nucleophilic carbon can then participate in a variety of carbon-carbon bond-forming reactions, including:
-
Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated cyanoacrylamides.[6][7] These products are known to possess diverse biological activities.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
-
Alkylation and Acylation: Reaction with alkyl halides and acyl chlorides.
dot
Caption: Reactivity of the active methylene group.
Cyclization Reactions
The cyano and amide functionalities can participate in intramolecular cyclization reactions to form a variety of heterocyclic systems. This makes 2-cyano-N-(2,5-dimethylphenyl)acetamide a valuable precursor for the synthesis of:
-
Pyridines and Pyrimidines: Through reactions with 1,3-dicarbonyl compounds or other suitable precursors.
-
Thiophenes: Via the Gewald reaction, which involves the condensation of a carbonyl compound, a cyanoacetamide, and elemental sulfur.
-
Pyrazoles and Isoxazoles: By reaction with hydrazines and hydroxylamine, respectively.
The synthesis of such heterocyclic scaffolds is of great interest in drug discovery, as these motifs are present in a large number of approved drugs.
Potential Biological Activities
While no specific biological activities have been reported for 2-cyano-N-(2,5-dimethylphenyl)acetamide, the broader class of cyanoacetamide derivatives has been shown to exhibit a range of pharmacological effects, including:
-
Antimicrobial Activity: Many cyanoacetamide derivatives have been investigated for their antibacterial and antifungal properties.[8]
-
Anticancer Activity: Some novel cyanoacetamide-integrated compounds have demonstrated significant in vitro anticancer activity.[9]
-
Antioxidant Activity: Certain derivatives have been shown to possess antioxidant properties.[10]
These findings suggest that 2-cyano-N-(2,5-dimethylphenyl)acetamide could be a valuable starting point for the development of new therapeutic agents. Further research is warranted to explore its biological potential.
Conclusion and Future Directions
2-cyano-N-(2,5-dimethylphenyl)acetamide is a chemical entity with considerable, yet largely unexplored, potential. As a member of the N-aryl-2-cyanoacetamide family, it possesses a versatile chemical scaffold that can be readily modified to generate a diverse library of compounds. This technical guide has provided a framework for the synthesis and potential applications of this molecule, based on the established chemistry of its congeners.
Future research should focus on the following areas:
-
Optimized Synthesis and Characterization: Development and validation of a robust synthetic protocol for 2-cyano-N-(2,5-dimethylphenyl)acetamide, accompanied by comprehensive spectroscopic characterization.
-
Exploration of Chemical Reactivity: Systematic investigation of its reactivity in various organic transformations to expand the library of accessible derivatives.
-
Biological Screening: A thorough evaluation of its biological activity, including antimicrobial, anticancer, and other relevant assays, to identify potential therapeutic applications.
By pursuing these research avenues, the scientific community can unlock the full potential of 2-cyano-N-(2,5-dimethylphenyl)acetamide and contribute to the advancement of synthetic and medicinal chemistry.
References
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PubChem. 2-cyano-N-(2,5-dimethylphenyl)acetamide. Available from: [Link]
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Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-298. Available from: [Link]
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ResearchGate. Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Available from: [Link]
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Mediterranean Journal of Medical Research. (2023). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Available from: [Link]
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National Institutes of Health. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Available from: [Link]
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ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. Available from: [Link]
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Sci-Hub. Cyanoacetamide in heterocyclic chemistry: Synthesis, antitumor and antioxidant activities of some new benzothiophenes. Available from: [Link]
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Monash University. (2020). Novel cyanoacetamide integrated phenothiazines: synthesis, characterization, computational studies and> in vitro> antioxidant and anticancer evaluations. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 2-cyano-N-(2,5-dimethylphenyl)acetamide
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for success. These fundamental characteristics govern a molecule's behavior from initial synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This guide provides a comprehensive technical framework for the detailed physicochemical characterization of 2-cyano-N-(2,5-dimethylphenyl)acetamide , a molecule of interest for researchers in medicinal chemistry and pharmacology.
While specific experimental data for this compound is not extensively documented in publicly available literature, this guide serves as a robust operational manual for any research scientist tasked with its evaluation. We will move beyond a simple listing of properties to provide the underlying scientific principles and field-tested experimental protocols necessary to generate high-quality, reliable data. This document is structured to empower researchers to not only measure these properties but to understand the critical implications of the results for the broader drug development process.
Molecular Identity and Structural Attributes
Before embarking on experimental characterization, it is essential to confirm the identity and basic structural features of the target molecule.
Table 1: Molecular Identifiers for 2-cyano-N-(2,5-dimethylphenyl)acetamide
| Identifier | Value | Source |
| IUPAC Name | 2-cyano-N-(2,5-dimethylphenyl)acetamide | N/A |
| CAS Number | 87165-31-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₂N₂O | [1][2][3][4] |
| Molecular Weight | 188.23 g/mol | [1][2][3][4] |
| Chemical Structure | N/A | |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CC#N)C | [5] |
The structure reveals key functional groups that will dictate its physicochemical behavior: an aromatic ring substituted with two methyl groups, an amide linkage, and a nitrile group. The presence of both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and the nitrile N) suggests the potential for specific intermolecular interactions that will influence properties like melting point and solubility. The aromatic ring and methyl groups contribute to its lipophilicity.
Part 1: Thermal Properties and Purity Assessment
The melting point is a critical first-line indicator of a compound's purity and identity. For a crystalline solid, a sharp melting range is indicative of high purity, whereas impurities will typically cause a depression and broadening of the melting range.[6]
Melting Point Determination
The capillary method is the pharmacopeial standard for melting point determination and is highly recommended.[7][8]
-
Sample Preparation:
-
Ensure the sample of 2-cyano-N-(2,5-dimethylphenyl)acetamide is completely dry and in a fine powdered form. This can be achieved by grinding in a mortar and pestle.[7]
-
Press the open end of a capillary tube into the powder multiple times.[7]
-
Compact the powder into the bottom of the tube by tapping the bottom of the capillary on a hard surface or by dropping it through a long glass tube. A packed column of 2-3 mm is ideal.[7] Careless sample preparation is a leading cause of inaccurate results.[7]
-
-
Measurement (Automated Apparatus):
-
Insert the prepared capillary tube into the heating block of the apparatus.[9]
-
Perform a rapid initial determination by heating at a high rate (e.g., 10-20 °C/min) to find an approximate melting point.[6]
-
Allow the apparatus to cool.
-
Conduct a second, more precise measurement. Set the apparatus to heat rapidly to a temperature about 10-15 °C below the approximate melting point found in the previous step.
-
Reduce the heating rate to 1-2 °C/min to carefully observe the melting process.[6]
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This is the melting range.
-
-
Trustworthiness Check (Mixed Melting Point):
-
To confirm the identity of a newly synthesized batch against a known reference standard, a mixed melting point determination is invaluable.[7]
-
Mix the test sample and the reference standard in approximately a 1:1 ratio.
-
Determine the melting point of the mixture. If there is no depression in the melting point compared to the individual components, it provides strong evidence that the two substances are identical.[7]
-
Caption: Workflow for accurate melting point determination.
Part 2: Solubility Profile - A Cornerstone of Developability
Solubility is arguably one of the most critical physicochemical parameters in drug discovery. It directly impacts bioavailability, formulation options, and the design of in vitro biological assays.[10] A compound's solubility is influenced by its structure (lipophilicity, crystal lattice energy) and the solution conditions (pH, co-solvents, temperature).[10] We must consider two types of solubility: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (typically DMSO) into an aqueous buffer. It reflects the rate of dissolution versus precipitation and is highly relevant for high-throughput screening and early in vitro assays.[10][11]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-cyano-N-(2,5-dimethylphenyl)acetamide in 100% DMSO.
-
Serial Dilution: Add a small volume of the DMSO stock solution to a 96-well microtiter plate containing the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).[10]
-
Incubation: Serially dilute the solution across the plate and incubate for a short, defined period (e.g., 1-2 hours) at a controlled temperature.
-
Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering from any undissolved particles.[10]
-
Analysis: The concentration at which significant light scattering (precipitation) is first detected is reported as the kinetic solubility.
Thermodynamic Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound, measured by equilibrating an excess of the solid material with the solvent over an extended period.[11][12] This "gold standard" measurement is crucial for pre-formulation and predicting in vivo absorption.[12]
-
Sample Preparation: Add an excess amount of solid 2-cyano-N-(2,5-dimethylphenyl)acetamide to a vial containing a precise volume of the desired aqueous buffer (e.g., PBS pH 7.4). The presence of undissolved solid throughout the experiment is critical.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation is required to separate the saturated solution from the excess solid.[10]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14] A calibration curve must be prepared using standards of known concentration.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Caption: Contrasting workflows for kinetic and thermodynamic solubility.
Part 3: Lipophilicity Assessment
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties, including membrane permeability, plasma protein binding, and metabolic clearance. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[15]
LogP Determination
The shake-flask method is the traditional and most accurate method for direct logP measurement.[15]
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and then allowing the layers to separate completely. This is crucial for accurate results.
-
Partitioning:
-
Dissolve a known amount of 2-cyano-N-(2,5-dimethylphenyl)acetamide in one of the pre-saturated phases (e.g., the aqueous phase).
-
Add a precise volume of the other pre-saturated phase to a vial.
-
Add a precise volume of the compound-containing phase to the same vial. The volume ratio of octanol to water should be chosen based on the expected logP.
-
-
Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) and then logP using the following equations:[16]
-
P = [Concentration in octanol] / [Concentration in aqueous]
-
logP = log₁₀(P)
-
A positive logP value indicates the compound is more lipophilic (hydrophobic), while a negative value indicates it is more hydrophilic.[16][17]
For faster, higher-throughput estimation of logP, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method.[15] The retention time of the compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A calibration curve is generated using a set of standard compounds with known logP values, and the logP of the test compound is interpolated from its retention time. While less accurate than the shake-flask method, it is invaluable for screening large numbers of compounds.[15]
Part 4: Spectroscopic and Structural Confirmation
While not strictly physicochemical properties, spectroscopic analyses are indispensable for confirming the chemical structure and ensuring the integrity of the sample being tested.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for elucidating the detailed molecular structure. The chemical shifts, integration, and coupling patterns of the protons in ¹H NMR, along with the number and types of carbon atoms in ¹³C NMR, provide an unambiguous fingerprint of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 2-cyano-N-(2,5-dimethylphenyl)acetamide, characteristic absorption bands would be expected for the N-H stretch, the amide C=O stretch, and the C≡N (nitrile) stretch.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the confirmation of the elemental composition (molecular formula).
Conclusion
The physicochemical properties of 2-cyano-N-(2,5-dimethylphenyl)acetamide are the foundation upon which its potential as a research tool or therapeutic agent is built. This guide has provided a comprehensive set of authoritative, step-by-step protocols for determining its melting point, solubility (both kinetic and thermodynamic), and lipophilicity (logP). By adhering to these self-validating experimental systems, researchers can generate the robust and reliable data necessary to make informed decisions in the complex process of drug discovery and development. The causality behind each experimental choice—from sample preparation to the selection between kinetic and thermodynamic assays—is grounded in the practical realities of pharmaceutical science, ensuring that the data generated is not just a set of numbers, but a true reflection of the molecule's potential.
References
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- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.
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- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- Melting point determination. (n.d.). University of Calgary.
- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo.
- Melting point determination. (n.d.). SSERC.
- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
- 2-cyano-N-(2,5-dimethyl-phenyl)-acetamide. (n.d.). ChemicalBook.
- 2-Cyano-N-(2,5-dimethyl-phenyl)-acetamide | CAS 87165-31-9. (n.d.). Santa Cruz Biotechnology.
- 2-cyano-N-(2,5-dimethylphenyl)acetamide. (n.d.). Shanghai Chuangsai Technology.
- 2-Cyano-n-(2,5-dimethylphenyl)acetamide. (n.d.). Sigma-Aldrich.
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2-cyano-N-(2,5-dimethylphenyl)acetamide molecular structure and weight
An In-depth Technical Guide to 2-cyano-N-(2,5-dimethylphenyl)acetamide: Synthesis, Characterization, and Synthetic Utility
Introduction
In the landscape of modern medicinal chemistry and materials science, the development of efficient synthetic pathways to novel molecular scaffolds is paramount. Among the vast array of versatile building blocks, N-substituted 2-cyanoacetamides represent a class of compounds with significant synthetic potential. Their unique trifunctional nature—possessing an active methylene group, a nitrile, and an amide moiety—renders them highly valuable precursors for the synthesis of a diverse range of heterocyclic systems, many of which are pharmacologically active.[1][2]
This technical guide provides a comprehensive overview of a specific member of this class: 2-cyano-N-(2,5-dimethylphenyl)acetamide . While this particular compound is not extensively documented in the literature, its structural features make it an exemplary model for understanding the synthesis, characterization, and potential applications of N-aryl cyanoacetamides. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its molecular properties, a robust synthesis protocol, and its prospective utility as a synthon for more complex molecular architectures.
Chapter 1: Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and inherent properties. 2-cyano-N-(2,5-dimethylphenyl)acetamide is an aromatic amide characterized by a cyanoacetyl group attached to a 2,5-dimethylaniline moiety.
Caption: 2D Molecular Structure of 2-cyano-N-(2,5-dimethylphenyl)acetamide.
The key physicochemical and computed properties of the molecule are summarized in the table below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| IUPAC Name | 2-cyano-N-(2,5-dimethylphenyl)acetamide | [3] |
| CAS Number | 87165-31-9 | [4][5][6] |
| Molecular Formula | C₁₁H₁₂N₂O | [4][5][6] |
| Molecular Weight | 188.23 g/mol | [4][5] |
| Monoisotopic Mass | 188.094963 Da | [4] |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CC#N | [3] |
| Topological Polar Surface Area | 52.9 Ų | [4] |
| Rotatable Bond Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Complexity | 253 | [4] |
Chapter 2: Synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide
Principle and Mechanism
The most direct and widely adopted method for the synthesis of N-aryl cyanoacetamides is the aminolysis of an alkyl cyanoacetate.[1][7] This reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the ester. For the synthesis of the title compound, 2,5-dimethylaniline serves as the nucleophile and ethyl cyanoacetate is the acylating agent.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline attacks the carbonyl carbon of ethyl cyanoacetate. This forms a tetrahedral intermediate, which subsequently collapses, eliminating an ethoxide ion as the leaving group. The ethoxide then deprotonates the newly formed amide's nitrogen, and a final proton transfer yields the stable amide product and ethanol as a byproduct. The use of a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), and elevated temperatures are often necessary to drive the reaction to completion, especially with less nucleophilic anilines.[8]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-substituted cyanoacetamides.[2][8] It is a self-validating system; successful synthesis should yield a product with the expected spectral characteristics outlined in Chapter 3.
Materials:
-
2,5-Dimethylaniline (C₈H₁₁N, MW: 121.18 g/mol )
-
Ethyl cyanoacetate (C₅H₇NO₂, MW: 113.11 g/mol )
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, absolute
-
Deionized water
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Buchner funnel and vacuum flask
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 2,5-dimethylaniline (e.g., 0.10 mol, 12.12 g) and ethyl cyanoacetate (e.g., 0.11 mol, 12.44 g).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, ~100 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 153°C for DMF) with vigorous stirring. Maintain the reflux for 10-12 hours.[8]
-
Causality Insight: Refluxing in DMF provides the necessary thermal energy to overcome the activation barrier for the aminolysis of the ester by the weakly nucleophilic aniline. DMF is an ideal solvent due to its high boiling point and its ability to solvate the reactants.
-
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as n-hexane:ethyl acetate (e.g., 3:1 v/v), and visualizing under UV light. The disappearance of the 2,5-dimethylaniline spot indicates reaction completion.
-
Product Precipitation (Workup): After completion, cool the reaction mixture to room temperature. Slowly pour the dark reaction solution into a beaker containing ice-cold deionized water (~800 mL) while stirring continuously. A solid precipitate should form.
-
Causality Insight: The product is organic and nonpolar, making it insoluble in water. Pouring the DMF solution into a large volume of water causes the product to precipitate out while the DMF and ethanol byproduct remain in the aqueous phase.
-
-
Isolation: Allow the precipitate to stir in the ice water for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual DMF.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as absolute ethanol.[8] Dissolve the crude solid in a minimal amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them under vacuum to a constant weight.
Process Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Chapter 3: Structural Characterization and Validation
| Technique | Expected Observations |
| ¹H NMR | ~ 9.0-9.5 ppm: (s, 1H), broad singlet for the amide N-H proton.~ 7.0-7.5 ppm: (m, 3H), multiplet signals for the three aromatic protons on the dimethylphenyl ring.~ 3.7-3.9 ppm: (s, 2H), sharp singlet for the active methylene (-CH₂-) protons adjacent to the cyano and carbonyl groups.~ 2.2-2.4 ppm: (s, 6H), two distinct singlets for the two aromatic methyl (-CH₃) groups. |
| ¹³C NMR | ~ 162-165 ppm: Amide carbonyl carbon (C=O).~ 130-140 ppm: Quaternary aromatic carbons attached to methyl groups and the nitrogen.~ 115-130 ppm: Aromatic C-H carbons.~ 115-118 ppm: Nitrile carbon (-C≡N).~ 25-30 ppm: Methylene carbon (-CH₂-).~ 17-22 ppm: Two distinct methyl carbons (-CH₃). |
| FT-IR (KBr Pellet) | ~ 3300-3250 cm⁻¹: N-H stretching vibration (amide).~ 3100-3000 cm⁻¹: Aromatic C-H stretching.~ 2980-2850 cm⁻¹: Aliphatic C-H stretching (methyl and methylene groups).~ 2260-2240 cm⁻¹: C≡N stretching (nitrile group), typically a sharp, medium intensity peak.~ 1670-1650 cm⁻¹: C=O stretching (Amide I band), strong intensity.~ 1550-1530 cm⁻¹: N-H bending (Amide II band). |
| Melting Point | Not reported in available literature. Should be a sharp melting point for a pure crystalline solid. |
Chapter 4: Applications in Heterocyclic Synthesis
The true value of 2-cyano-N-(2,5-dimethylphenyl)acetamide for a drug development professional lies in its potential as a precursor for more complex, biologically relevant molecules. Cyanoacetamide derivatives are renowned for their utility in constructing five- and six-membered heterocycles.[1][2]
The reactivity stems from two primary sites:
-
The Active Methylene Group: The protons on the carbon between the nitrile and carbonyl groups are acidic and can be easily removed by a base. The resulting carbanion is a potent nucleophile that can participate in various condensation and substitution reactions.
-
The Cyano and Carbonyl Groups: These groups are suitably positioned to react with bidentate reagents (compounds with two nucleophilic or electrophilic centers) to form rings.
This dual reactivity allows 2-cyano-N-(2,5-dimethylphenyl)acetamide to be a key starting material in multicomponent reactions for the synthesis of:
-
Pyridines and Pyridones: Through reactions with chalcones or other α,β-unsaturated carbonyl compounds.
-
Pyrimidines: Via condensation with amidines or guanidines.
-
Thiazoles and Thiophenes: By reacting with sulfur-containing reagents.
The 2,5-dimethylphenyl moiety can provide steric bulk and lipophilicity, potentially influencing the pharmacokinetic properties and biological target interactions of the final heterocyclic products.
Chapter 5: Safety and Handling
Specific toxicological data for 2-cyano-N-(2,5-dimethylphenyl)acetamide is not available. Therefore, the compound should be handled with the standard precautions for a new chemical entity, assuming it may be hazardous. Based on the safety data for the parent compound, 2-cyanoacetamide, and other N-substituted derivatives, the following GHS classifications should be considered as a precautionary measure.[7][9]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Consult the Safety Data Sheet (SDS) for all starting materials (2,5-dimethylaniline, ethyl cyanoacetate) before beginning any experimental work.
References
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Corson, B. B., Scott, R. W., & Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, 21, 29. [Link]
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Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100. [Link]
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
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Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turk J Chem, 32, 257-295. [Link]
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YouTube. (2014). How to Make Amides: Mechanism. [Link]
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YouTube. (2014). Chemistry Vignettes: Amide synthesis under acidic conditions. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2360619, 2-cyano-N-(2,5-dimethylphenyl)acetamide. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7898, Cyanoacetamide. PubChem. [Link]
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YouTube. (2018). Amine, Aniline and Amide Reactions - Organic Chem. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2360619, 2-cyano-N-(2,5-dimethylphenyl)acetamide. [Link]
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A Comprehensive Technical Guide to the Solubility of 2-cyano-N-(2,5-dimethylphenyl)acetamide in Organic Solvents
Abstract
This technical guide provides a detailed examination of the solubility characteristics of 2-cyano-N-(2,5-dimethylphenyl)acetamide (CAS: 87165-31-9), a molecule of interest in synthetic chemistry and drug discovery. We dissect the compound's structural attributes to build a predictive solubility framework grounded in the principle of "like dissolves like." This guide furnishes researchers, scientists, and drug development professionals with a robust theoretical understanding, a validated experimental protocol for quantitative solubility determination, and a practical interpretation of expected solubility data across a range of common organic solvents. The methodologies described are designed to ensure scientific integrity and reproducibility, critical for applications ranging from reaction optimization to formulation development.
Introduction: The Critical Role of Solubility
2-cyano-N-(2,5-dimethylphenyl)acetamide, hereafter referred to as 2-CDA, is an organic compound featuring a complex interplay of functional groups that dictate its physicochemical behavior. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol .[1][2] Understanding the solubility of 2-CDA is not merely an academic exercise; it is a foundational requirement for its practical application. For the synthetic chemist, solvent selection dictates reaction kinetics and yield. For the pharmaceutical scientist, solubility is a critical determinant of a compound's viability, impacting everything from purification and crystallization to formulation and bioavailability.
This guide moves beyond simple data reporting to explain the causal relationships between molecular structure, solvent properties, and observed solubility.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A compound dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.
Molecular Structure Analysis of 2-CDA
The solubility profile of 2-CDA is a direct consequence of its hybrid structure, which contains both highly polar and non-polar domains.
-
Polar Moieties (The "Hydrophilic" Engine):
-
Secondary Amide Group (-CONH-): This is a highly polar functional group. The N-H bond allows it to act as a hydrogen bond donor, while the lone pairs on the carbonyl oxygen and nitrogen allow it to act as a hydrogen bond acceptor.[3][4][5] This dual capability is key to its interaction with protic solvents.
-
Cyano Group (-C≡N): The nitrile group is strongly polar and acts as an effective hydrogen bond acceptor.
-
These groups collectively give 2-CDA a significant Topological Polar Surface Area (TPSA) of 52.9 Ų, indicating a strong capacity for polar interactions.[1]
-
-
Non-Polar Moiety (The "Lipophilic" Anchor):
-
2,5-Dimethylphenyl Ring: This aromatic ring with its two methyl groups is bulky, non-polar, and hydrophobic. Its presence significantly increases the molecule's lipophilicity and will be the primary driver for solubility in non-polar organic solvents while limiting solubility in highly polar, aqueous media.[6]
-
The balance between these opposing characteristics dictates that 2-CDA is an amphiphilic molecule, requiring solvents that can effectively solvate both its polar and non-polar regions.
Caption: Structural contributions to the solubility profile of 2-CDA.
Solvent Selection Logic: "Like Dissolves Like"
The "like dissolves like" principle is the guiding rule for predicting solubility.[7][8] Based on the structure of 2-CDA, we can predict its behavior in different solvent classes.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess high dielectric constants and are hydrogen bond acceptors. They are expected to be excellent solvents for 2-CDA. They can accept a hydrogen bond from the amide N-H while their polar nature solvates the carbonyl and cyano groups, and their organic character accommodates the dimethylphenyl ring. A study on the structurally similar but smaller molecule, 2-cyanoacetamide, showed its highest solubility in DMF.[9]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds.[10] They will interact strongly with the amide and cyano groups. However, the non-polar alkyl chains of the alcohols are less effective at solvating the bulky dimethylphenyl ring compared to DMF, suggesting moderate to good solubility. As the alkyl chain of the alcohol solvent increases (e.g., from methanol to butanol), solubility is expected to decrease.[9]
-
Ethers and Esters (e.g., THF, Ethyl Acetate): These solvents are of intermediate polarity and are hydrogen bond acceptors. They should offer moderate solubility by solvating the polar groups while their overall less polar nature interacts favorably with the aromatic ring.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. They will be unable to overcome the strong intermolecular forces of the polar amide and cyano groups within the 2-CDA crystal lattice, leading to very low solubility.[7]
Experimental Determination of Solubility
To obtain reliable and reproducible data, a robust experimental protocol is essential. The isothermal equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. Its trustworthiness stems from allowing the system to reach a true energetic minimum, providing data relevant for physical chemistry and formulation.[8]
Protocol: Isothermal Equilibrium (Shake-Flask) Method
This protocol is designed to be a self-validating system by ensuring that true equilibrium is achieved.
Materials & Equipment:
-
2-cyano-N-(2,5-dimethylphenyl)acetamide (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
2-4 mL glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or rotator
-
Centrifuge
-
Calibrated pipettes
-
0.22 µm PTFE syringe filters
-
Validated High-Performance Liquid Chromatography (HPLC-UV) system
Step-by-Step Methodology:
-
Preparation: Add an excess of solid 2-CDA to a tared glass vial (e.g., 10-20 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurry for 48-72 hours.
-
Causality Note: A long equilibration time is crucial to ensure the dissolution process has reached thermodynamic equilibrium. For novel compounds, it is best practice to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle. Then, centrifuge the vials (e.g., at 10,000 x g for 10 minutes) to pellet the remaining solid.
-
Causality Note: This step is critical to separate the saturated supernatant from undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.
-
-
Sample Collection & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Trustworthiness Note: Filtration provides a secondary, robust mechanism to ensure the sample is free of solids. The first few drops should be discarded to saturate the filter membrane and prevent analyte adsorption.
-
-
Quantification: Prepare a serial dilution of the filtered sample with a suitable mobile phase. Analyze the concentration of 2-CDA using a pre-validated HPLC-UV method against a standard curve prepared from a known stock solution.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Experimental workflow for the Isothermal Shake-Flask method.
Data Analysis and Interpretation
While experimental data for 2-CDA is not publicly available, we can construct an illustrative table based on the theoretical principles outlined above. This provides a practical framework for what researchers can expect.
Table 1: Illustrative Solubility Data for 2-CDA at 25 °C
| Solvent | Solvent Class | Dielectric Constant (ε) | Predicted Solubility (mg/mL) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 100 (Freely Soluble) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 (Freely Soluble) |
| Acetone | Polar Aprotic | 21.0 | 50 - 100 (Soluble) |
| Acetonitrile | Polar Aprotic | 37.5 | 30 - 50 (Soluble) |
| Methanol | Polar Protic | 32.7 | 20 - 40 (Sparingly Soluble) |
| Ethanol | Polar Protic | 24.6 | 10 - 30 (Sparingly Soluble) |
| Tetrahydrofuran (THF) | Ether | 7.6 | 30 - 60 (Soluble) |
| Ethyl Acetate | Ester | 6.0 | 20 - 40 (Sparingly Soluble) |
| Dichloromethane (DCM) | Halogenated | 9.1 | 5 - 15 (Slightly Soluble) |
| Toluene | Aromatic Hydrocarbon | 2.4 | < 1 (Very Slightly Soluble) |
| n-Hexane | Aliphatic Hydrocarbon | 1.9 | < 0.1 (Practically Insoluble) |
Interpretation of Trends:
-
The highest predicted solubilities are in polar aprotic solvents like DMF and DMSO, which aligns with the theoretical analysis. These solvents are ideal for creating stock solutions for screening or as reaction media.
-
Solubility in polar protic solvents like alcohols is moderate.[10] While these solvents can hydrogen bond, the overall solvation energy is likely less favorable than with DMF due to the large, non-polar dimethylphenyl group.
-
Solvents of intermediate polarity, such as THF and Ethyl Acetate, show good utility, balancing the solvation of polar and non-polar regions.
-
As predicted, solubility in non-polar solvents like toluene and hexane is extremely low, confirming the dominance of the polar amide and cyano groups in dictating the energetics of dissolution.
Conclusion and Recommendations
The solubility of 2-cyano-N-(2,5-dimethylphenyl)acetamide is a complex function of its amphiphilic structure. The polar amide and cyano functionalities necessitate polar solvents for effective solvation, while the non-polar dimethylphenyl ring requires accommodation within an organic environment.
Key Recommendations for Researchers:
-
For Reaction Media: Polar aprotic solvents such as DMF, acetonitrile, or THF are excellent choices, offering high solubility for the starting material.
-
For Purification: Recrystallization could be effectively achieved using a binary solvent system. For instance, dissolving 2-CDA in a "good" solvent like hot ethanol or acetone and then adding a "poor" anti-solvent like water or hexane upon cooling would be a promising strategy.
-
For Biological Screening: High-concentration stock solutions are best prepared in DMSO or DMF. Subsequent dilutions into aqueous buffers must be carefully managed to avoid precipitation.
This guide provides the theoretical foundation and practical methodology to confidently approach the use of 2-cyano-N-(2,5-dimethylphenyl)acetamide in a laboratory setting. By understanding the "why" behind its solubility behavior, researchers can make informed decisions, saving time and resources.
References
-
Amides - Organic Chemistry. (n.d.). Science Ready. Retrieved from [Link]
-
How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds? (2025). YouTube. Retrieved from [Link]
-
Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
Solubility of Amides. (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. (2005). Retrieved from [Link]
-
2-cyano-N-(2-methylphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]
-
Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. (2019). ResearchGate. Retrieved from [Link]
-
Physical Properties of Amides. (2012). 2012 Book Archive. Retrieved from [Link]
-
Cyanoacetamide. (n.d.). Wikipedia. Retrieved from [Link]
- Preparation method for 2, 2-dimethyl cyano acetamide. (2013). Google Patents.
-
Synthesis, and synthetic applications of cyanoacetamides. (2020). ResearchGate. Retrieved from [Link]
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1H NMR and 13C NMR spectra of 2-cyano-N-(2,5-dimethylphenyl)acetamide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-cyano-N-(2,5-dimethylphenyl)acetamide
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and scientists in drug development and chemical synthesis, a thorough understanding of NMR spectral data is critical for structural elucidation and confirmation. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-cyano-N-(2,5-dimethylphenyl)acetamide, a molecule with the chemical formula C₁₁H₁₂N₂O.[1][2]
This document provides a detailed interpretation of the spectral features of this compound, grounded in the fundamental principles of NMR spectroscopy. It is designed to serve as a practical reference for professionals who rely on NMR data for their research. We will explore the causality behind experimental choices, present detailed protocols, and interpret the spectral data to confirm the molecular structure.
Molecular Structure and Predicted Spectral Features
The structure of 2-cyano-N-(2,5-dimethylphenyl)acetamide contains several distinct chemical environments for both protons and carbons, which will give rise to a unique set of signals in the NMR spectra.
Structure:
Analysis of Proton Environments (¹H NMR):
-
Aromatic Protons: The 2,5-dimethylphenyl group has three aromatic protons in unique chemical environments. We expect to see three distinct signals in the aromatic region of the spectrum.
-
Amide Proton (-NH-): A single proton attached to the nitrogen atom. This signal is often broad and its chemical shift can be influenced by solvent, temperature, and concentration.
-
Methylene Protons (-CH₂-): Two protons on the carbon adjacent to the carbonyl and cyano groups. These protons are chemically equivalent and are expected to appear as a singlet.
-
Methyl Protons (-CH₃): There are two methyl groups attached to the aromatic ring at positions 2 and 5. These two groups are in different environments and are expected to produce two distinct singlets.
Analysis of Carbon Environments (¹³C NMR):
-
Aromatic Carbons: The benzene ring has six carbons. Due to the substitution pattern, we expect six distinct signals for the aromatic carbons.
-
Carbonyl Carbon (-C=O): The carbon of the amide carbonyl group.
-
Methylene Carbon (-CH₂-): The carbon situated between the carbonyl and cyano groups.
-
Cyano Carbon (-C≡N): The carbon of the nitrile group.
-
Methyl Carbons (-CH₃): The two methyl groups on the aromatic ring will each produce a signal in the aliphatic region of the spectrum.
Experimental Protocols
To obtain high-quality NMR spectra, adherence to standardized experimental protocols is essential. The following outlines a typical procedure for the acquisition of ¹H and ¹³C NMR data for a small organic molecule like 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Common choices include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3] DMSO-d₆ is often preferred for amides as it can help in observing the N-H proton.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, which is used to calibrate the chemical shift axis.[4][5]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.
¹H NMR Spectroscopy Acquisition
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.
-
Temperature: Spectra are usually recorded at room temperature (approximately 298 K).[3]
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
¹³C NMR Spectroscopy Acquisition
-
Spectrometer: The same instrument as for ¹H NMR can be used.
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
Data Visualization and Interpretation Workflow
The process of elucidating a chemical structure from NMR data follows a logical progression. This involves analyzing the number of signals, their chemical shifts, integration values (for ¹H NMR), and splitting patterns.
Caption: Workflow for structural elucidation using ¹H and ¹³C NMR data.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides detailed information about the proton framework of the molecule.
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~9.5 (broad s) | 1H | singlet | -NH- |
| ~7.1-7.3 | 3H | multiplet | Ar-H |
| ~3.8 (s) | 2H | singlet | -CH₂- |
| ~2.3 (s) | 3H | singlet | Ar-CH₃ |
| ~2.2 (s) | 3H | singlet | Ar-CH₃ |
-
Amide Proton (-NH-): A broad singlet is expected to appear downfield, typically around 9.5 ppm in DMSO-d₆, due to the deshielding effect of the adjacent carbonyl group. Its broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
-
Aromatic Protons (Ar-H): The three protons on the 2,5-dimethylphenyl ring are chemically non-equivalent and will likely appear as a complex multiplet in the range of 7.1-7.3 ppm. The exact splitting pattern will depend on the coupling constants between them.
-
Methylene Protons (-CH₂-): These protons are adjacent to two electron-withdrawing groups (carbonyl and cyano), which deshields them, causing their signal to appear around 3.8 ppm. Since there are no adjacent protons, the signal is a singlet.
-
Methyl Protons (Ar-CH₃): The two methyl groups are in slightly different electronic environments. They are not coupled to any other protons and will therefore appear as two distinct singlets around 2.2 and 2.3 ppm.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -C=O |
| ~138 | Ar-C |
| ~135 | Ar-C |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~116 | -C≡N |
| ~25 | -CH₂- |
| ~21 | Ar-CH₃ |
| ~17 | Ar-CH₃ |
-
Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to resonate in the downfield region, around 165 ppm.
-
Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts. The two carbons bearing the methyl groups and the carbon attached to the nitrogen atom will be deshielded and appear further downfield compared to the other aromatic carbons.
-
Cyano Carbon (-C≡N): The nitrile carbon typically appears in the range of 115-120 ppm.[6]
-
Methylene Carbon (-CH₂-): The chemical shift of the methylene carbon will be influenced by the adjacent electron-withdrawing groups and is expected around 25 ppm.
-
Methyl Carbons (Ar-CH₃): The two methyl carbons will appear in the upfield region of the spectrum, around 17 and 21 ppm.
Structural Confirmation Pathway
The collective NMR data provides unequivocal evidence for the structure of 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Caption: A logical pathway for confirming molecular structure using NMR.
Conclusion
The analysis of the ¹H and ¹³C NMR spectra of 2-cyano-N-(2,5-dimethylphenyl)acetamide provides a clear and detailed picture of its molecular structure. The number of signals, their chemical shifts, integration values, and multiplicities are all in agreement with the expected structure. This guide demonstrates the power of NMR spectroscopy as a primary tool for structural elucidation in chemical research and drug development, offering a high degree of confidence in the identification and characterization of organic molecules. The principles and methodologies outlined herein are broadly applicable to the structural analysis of a wide range of chemical entities.
References
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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(n.d.). SUPPORTING MATERIALS. Retrieved from [Link]
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ResearchGate. (n.d.). IR streching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H).... Retrieved from [Link]
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(n.d.). NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and.... Retrieved from [Link]
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AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
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SpectraBase. (n.d.). Acetamide, 2-cyano-N-(furan-2-ylmethyl)-2-phenyl- - Optional[13C NMR] - Chemical. Retrieved from [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, November 26). LIDOCAINE. Retrieved from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 2-cyano-N-(2,5-dimethylphenyl)acetamide
Authored by: A Senior Application Scientist
Abstract
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry (MS) data for the compound 2-cyano-N-(2,5-dimethylphenyl)acetamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting the mass spectrum of this molecule. We will explore the expected fragmentation patterns based on its chemical structure and data from analogous compounds, offering a predictive framework in the absence of a publicly available, complete mass spectrum. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction: The Significance of Mass Spectrometry in Small Molecule Analysis
Mass spectrometry is an indispensable analytical technique in modern chemistry, offering unparalleled sensitivity and specificity for the elucidation of molecular structures. For a compound like 2-cyano-N-(2,5-dimethylphenyl)acetamide, with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of approximately 188.23 g/mol , MS provides critical information for its identification and characterization.[1] The ability to determine the precise mass of the molecule and to deduce its structure from fragmentation patterns is fundamental in various stages of drug discovery and development, from synthesis confirmation to metabolite identification.
This guide will serve as a key resource for understanding the mass spectrometric behavior of 2-cyano-N-(2,5-dimethylphenyl)acetamide, drawing upon established principles of fragmentation for N-substituted cyanoacetamides.
Predicted Mass Spectrum and Fragmentation Pathways
Molecular Ion Peak (M⁺)
The molecular ion peak is expected to appear at a mass-to-charge ratio (m/z) of 188. This peak corresponds to the intact molecule with one electron removed. The intensity of the molecular ion peak can vary depending on the stability of the molecule under EI conditions. Given the presence of an amide bond and a tertiary carbon, the molecular ion is expected to be observable.
Predicted Fragmentation Pattern
The fragmentation of 2-cyano-N-(2,5-dimethylphenyl)acetamide is likely to be governed by the cleavage of the weakest bonds and the formation of stable carbocations and neutral losses. Based on studies of N-monosubstituted cyanoacetamides, key fragmentation processes include the fission of carbon-carbon bonds adjacent to the carbonyl group and the nitrogen atom.[2]
A logical fragmentation pathway is proposed below:
Caption: Predicted fragmentation pathway for 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Tabulated Predicted Mass Spectrum Data
| m/z | Predicted Fragment Ion | Chemical Formula | Significance |
| 188 | [C₁₁H₁₂N₂O]⁺˙ | C₁₁H₁₂N₂O | Molecular Ion (M⁺) |
| 120 | [C₈H₁₀N]⁺ | C₈H₁₀N | Cleavage of the amide bond, loss of the cyanoacetyl group. |
| 119 | [C₉H₁₁]⁺ | C₉H₁₁ | Loss of HCN from the m/z 120 fragment. |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a common fragment from substituted benzenes. |
Experimental Protocol for Mass Spectrometry Analysis
To obtain a high-quality mass spectrum of 2-cyano-N-(2,5-dimethylphenyl)acetamide, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring the reliability of the generated data.
Sample Preparation
-
Purity Assessment: Prior to MS analysis, confirm the purity of the 2-cyano-N-(2,5-dimethylphenyl)acetamide sample using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Solution Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile. The choice of solvent should be compatible with the ionization technique.
Instrumentation and Parameters
A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source is recommended for the initial analysis of this compound.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Data Acquisition and Processing Workflow
Caption: A comprehensive workflow for the GC-MS analysis of 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Authoritative Grounding and Mechanistic Insights
The predicted fragmentation pattern is grounded in the established principles of mass spectrometry. The stability of the 2,5-dimethylphenyl cation and the tropylium ion are key driving forces for the observed fragmentation. The study of fragmentation patterns in a series of N-monosubstituted cyanoacetamides provides a strong precedent for the proposed cleavages in 2-cyano-N-(2,5-dimethylphenyl)acetamide.[2] These studies have shown that the fission of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom are common fragmentation pathways.[2]
Conclusion
This technical guide provides a robust framework for understanding and obtaining the mass spectrum of 2-cyano-N-(2,5-dimethylphenyl)acetamide. By combining theoretical predictions with a detailed experimental protocol, researchers and scientists are equipped with the necessary knowledge to confidently identify and characterize this compound. The emphasis on scientific integrity through self-validating protocols ensures the generation of high-quality, reliable data, which is paramount in the field of drug development.
References
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Marinkovic, A., et al. (2006). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-cyano-N-(2,5-dimethylphenyl)acetamide
Introduction
2-cyano-N-(2,5-dimethylphenyl)acetamide, with the molecular formula C₁₁H₁₂N₂O, is a chemical compound featuring a distinct combination of functional groups that make it a valuable molecule in synthetic chemistry and drug discovery.[1][2][3] Its structure incorporates a cyano group, a secondary amide, and a disubstituted aromatic ring. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that serves as a primary method for the structural confirmation and purity assessment of such compounds. By measuring the absorption of infrared radiation by molecular vibrations, an IR spectrum provides a unique chemical "fingerprint," allowing for the precise identification of the functional groups present.[4]
This guide provides a comprehensive analysis of the expected IR spectrum of 2-cyano-N-(2,5-dimethylphenyl)acetamide, details a robust experimental protocol for data acquisition, and explains the scientific rationale behind spectral interpretation for researchers, scientists, and drug development professionals.
Molecular Structure and Vibrational Analysis
The key to interpreting the IR spectrum of 2-cyano-N-(2,5-dimethylphenyl)acetamide lies in dissecting its molecular structure and assigning expected vibrational frequencies to its constituent functional groups. Each bond within the molecule (e.g., C=O, N-H, C≡N, C-H) vibrates at a characteristic frequency, which corresponds to a specific wavenumber (cm⁻¹) in the IR spectrum.[4][5]
The primary functional groups for analysis are:
-
Secondary Amide: The -CO-NH- linkage is a cornerstone of the structure.
-
Nitrile: The -C≡N group provides a highly characteristic signal.
-
Aromatic Ring: The 1,2,4-trisubstituted (or 2,5-disubstituted from the perspective of the acetamide group) phenyl ring has several distinct vibrational modes.
-
Alkyl Moieties: The methylene (-CH₂-) and methyl (-CH₃) groups exhibit typical aliphatic C-H vibrations.
Predicted IR Absorption Bands: A Detailed Breakdown
The IR spectrum can be logically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The most diagnostic peaks for 2-cyano-N-(2,5-dimethylphenyl)acetamide appear in the functional group region.
The Secondary Amide Group (-CONH-)
The amide functional group gives rise to several prominent and highly informative absorption bands.
-
N-H Stretching: A single, sharp to moderately broad peak is expected in the 3370-3170 cm⁻¹ region due to the stretching vibration of the N-H bond.[6] In solid-state or concentrated samples, hydrogen bonding between amide molecules can cause this peak to broaden and shift to a lower wavenumber (closer to 3200 cm⁻¹).[7] The presence of a single peak in this region is characteristic of a secondary amide.[8]
-
Amide I Band (C=O Stretching): This is typically the most intense absorption in the spectrum, appearing in the range of 1680-1630 cm⁻¹ .[6][8] This band is primarily due to the C=O stretching vibration.[9][10] Conjugation effects from the nitrogen lone pair lower its frequency compared to a standard ketone.[7]
-
Amide II Band (N-H Bending & C-N Stretching): A strong, characteristic peak is expected between 1570-1515 cm⁻¹ .[6] This band arises from a combination of the in-plane N-H bending and C-N stretching vibrations and is a key indicator of a secondary amide linkage.[9][10]
The Nitrile Group (-C≡N)
The nitrile functional group is easily identified due to its absorption in a relatively uncongested region of the spectrum.
-
C≡N Stretching: A sharp, medium-to-strong intensity peak is predicted in the 2260-2220 cm⁻¹ range.[8][11] The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[12] Its sharp nature makes it a highly reliable diagnostic peak.
The Aromatic Ring (2,5-Dimethylphenyl)
The substituted benzene ring produces a series of characteristic absorptions.
-
Aromatic C-H Stretching: These vibrations give rise to weak to medium, sharp peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[13][14] The presence of absorptions in this specific region is a strong indicator of C-H bonds on an unsaturated (aromatic or vinylic) carbon.[13]
-
Aromatic C=C In-Ring Stretching: A series of medium-to-weak absorptions are expected in the 1600-1450 cm⁻¹ region due to the stretching of the carbon-carbon bonds within the aromatic ring.[14] Often, two prominent peaks can be seen near 1600 cm⁻¹ and 1500 cm⁻¹.[14]
-
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region of the fingerprint region are caused by C-H bonds bending out of the plane of the aromatic ring. The exact position of these bands is highly diagnostic of the ring's substitution pattern.[13] For a 1,2,4-trisubstituted ring, a strong band is often observed between 860-800 cm⁻¹.
Aliphatic Groups (-CH₂- and -CH₃)
-
C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups will produce medium-to-strong, sharp absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[15]
-
C-H Bending: Bending vibrations for these groups appear in the fingerprint region, with characteristic absorptions around 1465 cm⁻¹ (-CH₂- scissoring) and 1375 cm⁻¹ (-CH₃ symmetric bending).[16]
Summary of Predicted IR Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity/Appearance |
| Secondary Amide | N-H Stretch | 3370 - 3170 | Medium, sharp to moderately broad |
| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong, sharp |
| Secondary Amide | N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | Strong, sharp |
| Nitrile | C≡N Stretch | 2260 - 2220 | Medium to Strong, sharp |
| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium to Weak, sharp |
| Aromatic Ring | C=C In-Ring Stretch | 1600 - 1450 | Medium to Weak, multiple sharp bands |
| Aliphatic Groups | -C-H Stretch | 2960 - 2850 | Medium to Strong, sharp |
| Aliphatic Groups | -C-H Bend | 1465 / 1375 | Medium |
Experimental Protocol: High-Fidelity ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a preferred sampling technique for solid powders as it requires minimal sample preparation. The following protocol ensures the acquisition of a high-quality, reproducible spectrum.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines (typically >30 minutes).
-
Verify that the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
ATR Crystal Cleaning (Self-Validation Step):
-
Rationale: An immaculate crystal surface is paramount to prevent cross-contamination and spectral artifacts.
-
Procedure: Clean the ATR crystal surface (e.g., diamond) thoroughly using a solvent-moistened, non-abrasive wipe (e.g., lint-free tissue with isopropanol or ethanol). Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
Rationale: This critical step measures the spectrum of the ambient environment (atmosphere and ATR crystal). The instrument software will automatically subtract this from the sample spectrum, ensuring that the final spectrum contains only absorptions from the sample itself.
-
Procedure: With the clean, empty ATR crystal in place, initiate the "Collect Background" or equivalent command in the software.
-
Typical Parameters:
-
Scans: 32-64 (improves signal-to-noise ratio)
-
Resolution: 4 cm⁻¹ (sufficient for most structural elucidation)
-
Spectral Range: 4000-400 cm⁻¹
-
-
-
Sample Application:
-
Rationale: Proper sample contact with the ATR crystal is essential for a strong, high-quality signal.
-
Procedure: Place a small amount (a few milligrams) of the solid 2-cyano-N-(2,5-dimethylphenyl)acetamide powder onto the center of the ATR crystal. Use the integrated pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Rationale: This measures the absorption of IR radiation by the sample.
-
Procedure: Initiate the "Collect Sample" or equivalent command. Use the same acquisition parameters as the background scan to ensure valid subtraction.
-
-
Data Processing and Analysis:
-
Rationale: Minor corrections may be needed to present the data clearly.
-
Procedure: After acquisition, the spectrum should be displayed in % Transmittance or Absorbance vs. Wavenumber (cm⁻¹). Apply an Automatic Baseline Correction if necessary to flatten the spectral baseline. Use the peak-picking tool to identify the wavenumbers of the key absorption bands and compare them against the predicted values in the summary table.
-
-
Post-Measurement Cleaning:
-
Rationale: Prevents contamination for the next user.
-
Procedure: Retract the pressure clamp, remove the bulk of the sample powder, and clean the ATR crystal thoroughly as described in Step 2.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the ATR-FTIR analysis protocol, from initial setup to final interpretation.
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An In-Depth Technical Guide to the Safety and Handling of 2-cyano-N-(2,5-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-cyano-N-(2,5-dimethylphenyl)acetamide (CAS No. 87165-31-9). In the absence of exhaustive substance-specific toxicological data, this document establishes a robust safety framework by analyzing the hazards associated with its principal functional moieties: the cyano group and the N-substituted aromatic amide. This guide is intended for laboratory personnel, researchers, and drug development professionals, offering a synthesis of established best practices to ensure a safe and compliant research environment. The causality behind each recommendation is explained to foster a deeper understanding of the inherent risks and mitigation strategies.
Compound Profile and Inferred Hazard Analysis
2-cyano-N-(2,5-dimethylphenyl)acetamide is a bifunctional molecule featuring a nitrile (cyano) group and an N-aryl amide linkage.[1][2][3] While specific toxicity data for this compound is limited, a critical assessment of its chemical structure is paramount for a proactive approach to safety.
-
The Cyano Moiety (-CN): The primary toxicological concern stems from the cyano group. Organic nitriles can be metabolized in vivo to release the cyanide anion (CN-), a potent and rapidly acting toxin.[4][5] The cyanide ion disrupts cellular respiration by inhibiting the enzyme cytochrome c oxidase, leading to cytotoxic hypoxia.[5] All work with this compound must therefore adopt the stringent precautions required for handling cyanide-containing materials.
-
The N-Aryl Amide Moiety: Aromatic amides and their parent compounds, aromatic amines, are a class of chemicals with a wide range of biological activities and, in some cases, significant health hazards.[6][7] Some members of this class have been identified as potential mutagens and carcinogens, often requiring metabolic activation to exert their toxic effects.[6][8] Furthermore, aromatic amines can be readily absorbed through the skin.[6] Therefore, dermal contact should be minimized.
Based on this structural analysis, 2-cyano-N-(2,5-dimethylphenyl)acetamide should be treated as a substance with high acute toxicity.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 87165-31-9 | [2] |
| Molecular Formula | C₁₁H₁₂N₂O | [1][2] |
| Molecular Weight | 188.23 g/mol | [2] |
The Hierarchy of Controls: A Self-Validating System for Safe Handling
To ensure maximum safety, a multi-layered approach based on the hierarchy of controls must be implemented. This system prioritizes the most effective control measures.
Caption: Hierarchy of controls for safe laboratory operations.
Engineering Controls: The Primary Barrier
-
Designated Work Area: All work involving 2-cyano-N-(2,5-dimethylphenyl)acetamide must be conducted in a designated area, clearly marked with warning signs indicating the presence of a highly toxic substance.[4][9][10]
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions, including weighing, transferring, and reaction quenching, must be performed inside a certified and properly functioning chemical fume hood.[4][9][11] This is critical to prevent inhalation of any dust or potential release of hydrogen cyanide gas.
-
Ventilation: Ensure adequate general laboratory ventilation to complement the local exhaust of the fume hood.
Administrative Controls: Safe Work Practices
-
Standard Operating Procedure (SOP): A detailed, substance-specific SOP must be written and approved before any work begins. This SOP should be readily available to all personnel in the laboratory.[10][11]
-
Training: All personnel must receive documented training on the hazards of cyanide compounds, the specific procedures outlined in the SOP, and emergency response protocols before handling the material.[11]
-
Restricted Access: The designated area and the compound itself should be secured to prevent access by unauthorized personnel.
-
Never Work Alone: Due to the potential for rapid onset of symptoms upon exposure, it is mandatory that at least one other trained person is present in the laboratory when this compound is in use.[4][10][11]
-
Minimize Quantities: Purchase and use the smallest quantity of the compound necessary for the experiment to minimize the potential impact of a spill or exposure.[11]
-
Avoid Incompatibilities: Store and handle this compound away from strong acids.[9][11] Contact with acids can lead to the rapid evolution of highly toxic hydrogen cyanide (HCN) gas.[4][9]
Personal Protective Equipment (PPE): The Final Defense
The following PPE is mandatory when handling 2-cyano-N-(2,5-dimethylphenyl)acetamide.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant nitrile gloves is recommended.[5][9][10] | Provides robust protection against dermal absorption, a known risk for aromatic amines.[6] |
| Eye Protection | Chemical splash goggles and a full-face shield are required when a splash hazard exists.[9][10] | Protects against accidental splashes to the eyes and face. |
| Body Protection | A buttoned lab coat and proper laboratory attire (long pants, closed-toe shoes) are essential.[10] | Prevents contamination of personal clothing and skin. |
Experimental Protocols: Step-by-Step Methodologies
Weighing and Solution Preparation
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational.
-
Designated Area: Conduct all activities within the designated and marked area inside the fume hood.[4][9]
-
Weighing: Use a tared, sealed container for weighing to minimize the risk of generating dust.
-
Dissolution: Slowly add the solid to the solvent in a flask. Keep the container covered as much as possible during addition.
-
Cleaning: Decontaminate the spatula and weighing vessel immediately after use (see Section 5.2).
Waste Handling and Disposal
Due to its cyano group, 2-cyano-N-(2,5-dimethylphenyl)acetamide and any materials contaminated with it must be treated as acutely toxic hazardous waste.
-
Segregation: All waste streams (solid and liquid) containing this compound must be segregated from other laboratory waste in clearly labeled, dedicated waste containers.[9]
-
Solid Waste: This includes contaminated gloves, weighing paper, and any other disposable materials. These should be collected in a sealed, labeled container.[9][11]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, compatible, and clearly labeled waste container.
-
Empty Containers: The original container of the compound, even when empty, must be disposed of as hazardous waste.[11]
-
Disposal: All waste must be disposed of through the institution's Environmental Health & Safety (EH&S) office.[9] Do not attempt to dispose of this material down the drain.
Emergency Procedures: A Validating Response System
Speed is critical in responding to any incident involving a cyanide-containing compound.[4]
Exposure Response
Caption: Flowchart for emergency response to personnel exposure.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of water in a safety shower for at least 15 minutes.[5][9]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5][9]
-
Inhalation: Move the affected person to fresh air immediately.[5][12]
-
Ingestion: Do not induce vomiting.[4]
-
In all cases: Call 911 or your institution's emergency number immediately and state that a cyanide exposure has occurred.[9] Provide the Safety Data Sheet (SDS) for the compound to the emergency medical personnel.[11]
Spill Response
-
Minor Spill (inside a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Decontaminate the area by first wiping with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[4][9]
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.[5]
-
-
Major Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.[9]
-
Alert others and activate the fire alarm if necessary.
-
Close the laboratory doors and prevent entry.
-
Call 911 or your institution's emergency number and report a spill of a highly toxic cyanide compound.
-
References
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An In-depth Technical Guide to 2-cyano-N-(2,5-dimethylphenyl)acetamide: Synthesis, Characterization, and Potential Biological Activities
This technical guide provides a comprehensive overview of 2-cyano-N-(2,5-dimethylphenyl)acetamide, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from structurally related N-aryl cyanoacetamides to provide a robust framework for its synthesis, characterization, and potential biological evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this class of compounds.
Introduction: The Therapeutic Potential of N-Aryl Cyanoacetamides
N-aryl cyanoacetamides represent a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry. The presence of the cyanoacetamide moiety provides a unique combination of a reactive methylene group, a nitrile, and an amide, making it a valuable synthon for a variety of heterocyclic compounds[1]. Furthermore, derivatives of N-aryl acetamides have been reported to exhibit a wide range of biological activities, including anticonvulsant[2][3][4], antimicrobial[5][6], and potential central nervous system (CNS) activities[7][8]. The 2,5-dimethylphenyl substituent is a structural feature present in various pharmacologically active compounds, contributing to their biological profile[5]. This guide focuses on the synthesis, characterization, and prospective biological activities of 2-cyano-N-(2,5-dimethylphenyl)acetamide, providing a foundational resource for its further investigation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [9][10] |
| Molecular Weight | 188.23 g/mol | [9][11] |
| CAS Number | 87165-31-9 | [9] |
| Topological Polar Surface Area | 52.9 Ų | [9] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 2 | [9] |
| Rotatable Bond Count | 2 | [9] |
Synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide
The synthesis of N-aryl cyanoacetamides is generally achieved through the condensation of an aniline derivative with a cyanoacetic acid derivative. A reliable and commonly employed method involves the reaction of 2,5-dimethylaniline with ethyl cyanoacetate.
Proposed Synthetic Pathway
The proposed synthesis involves the direct amidation of ethyl cyanoacetate with 2,5-dimethylaniline. This reaction is typically performed at elevated temperatures to drive the reaction towards the formation of the amide product and ethanol as a byproduct.
Caption: Proposed synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N-aryl cyanoacetamides[1][11].
Materials:
-
2,5-Dimethylaniline
-
Ethyl cyanoacetate
-
Toluene or N,N-Dimethylformamide (DMF) as solvent
-
Ethanol for recrystallization
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2,5-dimethylaniline and ethyl cyanoacetate in a suitable solvent such as toluene or DMF.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 8-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If DMF is used as the solvent, pour the cooled reaction mixture into ice-cold water to precipitate the crude product. If toluene is used, the solvent can be removed under reduced pressure.
-
Collect the crude solid by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Spectroscopic Characterization
The structural elucidation of the synthesized 2-cyano-N-(2,5-dimethylphenyl)acetamide can be performed using standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar compounds[12][13][14].
¹H NMR Spectroscopy (Predicted)
-
δ 8.0-9.0 ppm (s, 1H): Amide (N-H) proton. The chemical shift can vary depending on the solvent and concentration.
-
δ 7.0-7.5 ppm (m, 3H): Aromatic protons of the dimethylphenyl ring.
-
δ 3.5-4.0 ppm (s, 2H): Methylene (-CH₂-) protons adjacent to the cyano and carbonyl groups.
-
δ 2.2-2.4 ppm (s, 6H): Methyl (-CH₃) protons on the aromatic ring.
¹³C NMR Spectroscopy (Predicted)
-
δ 160-165 ppm: Carbonyl (C=O) carbon of the amide.
-
δ 130-140 ppm: Quaternary aromatic carbons.
-
δ 120-130 ppm: Aromatic CH carbons.
-
δ 115-120 ppm: Cyano (C≡N) carbon.
-
δ 25-30 ppm: Methylene (-CH₂-) carbon.
-
δ 15-20 ppm: Methyl (-CH₃) carbons.
Infrared (IR) Spectroscopy (Predicted)
-
3200-3400 cm⁻¹: N-H stretching vibration of the amide.
-
2240-2260 cm⁻¹: C≡N stretching vibration of the nitrile group.
-
1640-1680 cm⁻¹: C=O stretching vibration of the amide I band.
-
1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (188.23 g/mol ).
Potential Biological Activities and Screening Protocols
Based on the known biological activities of structurally related compounds, 2-cyano-N-(2,5-dimethylphenyl)acetamide is a promising candidate for screening in several therapeutic areas.
Anticonvulsant Activity
Numerous N-aryl acetamide and cyanoacetamide derivatives have demonstrated significant anticonvulsant properties in preclinical models[2][3][4]. The structural features of 2-cyano-N-(2,5-dimethylphenyl)acetamide make it a compelling candidate for evaluation as an anticonvulsant agent.
Proposed Screening Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Adult male mice or rats.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizures: At the time of predicted peak effect, a supramaximal electrical stimulus is delivered via corneal or ear-clip electrodes.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
Caption: Workflow for anticonvulsant screening.
Antimicrobial Activity
The 2,5-dimethylphenyl moiety is present in some known antimicrobial agents, and various acetamide derivatives have been reported to possess antibacterial and antifungal properties[5][6]. Therefore, evaluating the antimicrobial potential of 2-cyano-N-(2,5-dimethylphenyl)acetamide is a logical step.
Proposed Screening Protocol: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Microorganisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Preparation of Inoculum: Standardized microbial suspensions are prepared.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions for 24-48 hours.
-
Endpoint: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Mechanism of Action: A Working Hypothesis
While the precise mechanism of action for 2-cyano-N-(2,5-dimethylphenyl)acetamide is unknown, a plausible hypothesis can be formulated based on related compounds. For anticonvulsant activity, many N-aryl acetamides are known to interact with voltage-gated sodium channels, which play a crucial role in neuronal excitability. The antimicrobial action could potentially involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Caption: Hypothesized mechanisms of action.
Conclusion and Future Directions
2-cyano-N-(2,5-dimethylphenyl)acetamide is a molecule with significant, yet underexplored, therapeutic potential. This technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on the established properties of structurally related compounds. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic analysis to confirm its structure. Subsequent in vitro and in vivo screening for anticonvulsant and antimicrobial activities will be crucial in determining its pharmacological profile. Elucidation of its mechanism of action will provide valuable insights for the potential development of novel therapeutic agents.
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PubChem. 2-cyano-N-(2,5-dimethylphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (2023). (PDF) Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Available from: [Link]
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- Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
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Methodological & Application
Synthesis of 2-Cyano-N-(2,5-dimethylphenyl)acetamide: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide, a valuable intermediate in the development of novel therapeutic agents and functional materials. The synthesis is achieved through the direct acylation of 2,5-dimethylaniline with ethyl cyanoacetate. This document outlines the reaction mechanism, a detailed step-by-step experimental protocol, safety considerations, and methods for purification and characterization. The provided methodologies are designed to be self-validating, ensuring researchers can confidently replicate and verify their results.
Introduction and Scientific Context
N-aryl-2-cyanoacetamides are a class of organic compounds that serve as versatile synthons in heterocyclic chemistry.[1] The presence of a reactive methylene group, a nitrile, and an amide functionality within the same molecule allows for a variety of subsequent chemical transformations. Specifically, 2-cyano-N-(2,5-dimethylphenyl)acetamide (CAS No. 87165-31-9) is an important precursor for the synthesis of various biologically active molecules. Its structural motifs are found in compounds investigated for applications in medicinal chemistry.
The synthesis described herein follows a classic nucleophilic acyl substitution pathway, a fundamental reaction in organic chemistry. By providing a detailed explanation of the "why" behind each step, this guide aims to empower researchers not only to synthesize the target compound but also to apply these principles to other synthetic challenges.
Reaction Mechanism and Rationale
The formation of 2-cyano-N-(2,5-dimethylphenyl)acetamide from 2,5-dimethylaniline and ethyl cyanoacetate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol as a leaving group, resulting in the formation of the stable amide bond.
The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier. The use of a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), is advantageous as it can dissolve the reactants and facilitate the reaction at a sufficiently high temperature without participating in the reaction itself.
Figure 1: Reaction mechanism for the synthesis.
Safety and Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. This synthesis involves hazardous materials that require strict adherence to safety protocols.
-
2,5-Dimethylaniline (CAS No. 95-78-3): This substance is toxic if swallowed, in contact with skin, or if inhaled. It is a suspected mutagen and may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects.[2]
-
Ethyl Cyanoacetate (CAS No. 105-56-6): Causes serious eye irritation.[3][4] It is combustible and, in case of fire, may produce toxic fumes, including nitrogen oxides and hydrogen cyanide.[3]
-
N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if swallowed or inhaled and can be absorbed through the skin. It is a suspected teratogen.
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)
-
Splash-proof safety goggles and a face shield
-
A laboratory coat
-
All operations should be conducted within a certified chemical fume hood.
Experimental Protocol
This protocol is adapted from a procedure for the synthesis of the closely related isomer, 2-cyano-N-(2,6-dimethylphenyl)acetamide, and is expected to provide a high yield of the target compound.[5]
Reagents and Materials
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| 2,5-Dimethylaniline | 95-78-3 | 121.18 | 12.12 g | 0.10 |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 | 12.44 g (11.3 mL) | 0.11 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 500 mL | - |
| Ethanol (95%) | 64-17-5 | 46.07 | As needed for washing/recrystallization | - |
Reaction Setup and Procedure
Figure 2: Detailed experimental workflow.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dimethylaniline (12.12 g, 0.10 mol).
-
Solvent and Reagent Addition: To the flask, add N,N-dimethylformamide (50 mL) followed by ethyl cyanoacetate (12.44 g, 0.11 mol).
-
Reaction: Heat the mixture to reflux (the boiling point of DMF is 153°C) and maintain the reflux with constant stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Precipitation: After 12 hours, remove the heat source and allow the reaction mixture to cool to room temperature. In a separate beaker, prepare 500 mL of ice-cold deionized water. Pour the cooled reaction mixture slowly into the ice-cold water while stirring vigorously. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold 95% ethanol to remove residual DMF and unreacted starting materials.
-
Purification: Transfer the crude solid to a beaker and perform recrystallization from hot 95% ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60°C to a constant weight.
Expected Yield
Based on similar reactions, the expected yield of the purified product is in the range of 80-90%.
Characterization and Validation
To confirm the identity and purity of the synthesized 2-cyano-N-(2,5-dimethylphenyl)acetamide, the following analytical techniques are recommended. As experimental spectral data for this specific compound is not widely available in the literature, the following are predicted values based on the compound's structure and data from analogous compounds.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Thin Layer Chromatography (TLC) | Single spot with an estimated Rf of 0.4-0.6 (Ethyl Acetate/Hexane 1:1) |
Predicted Spectroscopic Data
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide) |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~2250 | C≡N stretch (nitrile) |
| ~1670 | C=O stretch (amide I) |
| ~1540 | N-H bend (amide II) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-9.0 | br s | 1H | NH |
| ~7.0-7.5 | m | 3H | Ar-H |
| ~3.5 | s | 2H | CH ₂CN |
| ~2.3 | s | 3H | Ar-CH ₃ |
| ~2.2 | s | 3H | Ar-CH ₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C =O (amide) |
| ~136 | Ar-C |
| ~135 | Ar-C |
| ~131 | Ar-C H |
| ~128 | Ar-C H |
| ~125 | Ar-C H |
| ~115 | C ≡N (nitrile) |
| ~25 | C H₂CN |
| ~21 | Ar-C H₃ |
| ~17 | Ar-C H₃ |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide. By following the outlined procedures and safety precautions, researchers in drug development and materials science can effectively produce this valuable intermediate. The inclusion of mechanistic insights and predicted characterization data serves to create a self-validating system, ensuring the integrity of the experimental outcome.
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PubChem. (n.d.). 2-cyano-N-(2,5-dimethylphenyl)acetamide. Retrieved from [Link]
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ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]
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NIH. (n.d.). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Retrieved from [Link]
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detailed experimental protocol for 2-cyano-N-(2,5-dimethylphenyl)acetamide synthesis
An In-Depth Guide to the Synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide: A Detailed Experimental Protocol
Authored by a Senior Application Scientist
This document provides a comprehensive, field-proven protocol for the synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide, a valuable building block in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the chemical principles and practical considerations that ensure a successful and reproducible synthesis. We will move beyond a simple recipe to explore the causality behind each experimental choice, from reagent selection to purification strategies, ensuring a self-validating and robust protocol.
Introduction and Synthetic Strategy
2-cyano-N-(2,5-dimethylphenyl)acetamide (MW: 188.23 g/mol ) is an organic compound featuring both an amide and a nitrile functional group.[1][2] The synthesis of amides is a cornerstone of organic and medicinal chemistry. The direct condensation of a carboxylic acid and an amine is often challenging due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[3][4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[5]
This protocol employs a highly efficient and widely used method: a carbodiimide-mediated coupling reaction. Specifically, we will utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent to facilitate the formation of the amide bond between cyanoacetic acid and 2,5-dimethylaniline. EDC is preferred over other carbodiimides like dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying the product purification process significantly.[6][7][8]
Reaction Scheme:
Figure 1: Synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide from cyanoacetic acid and 2,5-dimethylaniline using EDC as a coupling agent.
Reaction Mechanism: The Role of the Coupling Agent
The success of this synthesis hinges on the activation of the carboxylic acid by EDC. The direct reaction is thermodynamically unfavorable because the hydroxide ion (–OH) is a poor leaving group.[3] EDC circumvents this issue by converting the hydroxyl group into a highly reactive O-acylisourea intermediate.[5][9]
The mechanism proceeds as follows:
-
Activation: The carbonyl oxygen of cyanoacetic acid performs a nucleophilic attack on the central carbon of the protonated EDC.
-
Intermediate Formation: This forms the highly electrophilic O-acylisourea intermediate, which is an excellent leaving group.[10]
-
Nucleophilic Attack: The primary amine, 2,5-dimethylaniline, then acts as a nucleophile, attacking the activated carbonyl carbon.
-
Amide Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and the water-soluble N,N'-ethyl-dimethylaminopropyl-urea byproduct.[7]
Materials and Reagents
Proper preparation and handling of materials are critical for safety and success. All manipulations should be performed in a well-ventilated chemical fume hood.
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Melting point apparatus
-
Analytical balance
Chemicals
All reagents should be of high purity (≥98%) and used as received unless otherwise noted.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |
| 2,5-Dimethylaniline | C₈H₁₁N | 121.18 | 95-78-3 | Toxic, Combustible, Environmental Hazard[11][12][13][14] |
| Cyanoacetic acid | C₃H₃NO₂ | 85.06 | 372-09-8 | Harmful if swallowed, Causes skin/eye irritation |
| EDC Hydrochloride | C₈H₁₇N₃·HCl | 191.70 | 25952-53-8 | Moisture sensitive, Irritant[8] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, Suspected carcinogen |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Corrosive |
| Sat. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Irritant |
| Brine (Sat. NaCl solution) | NaCl | 58.44 | 7647-14-5 | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Irritant |
Experimental Workflow Diagram
The following diagram outlines the complete experimental procedure from setup to final product characterization.
Detailed Step-by-Step Experimental Protocol
Amide Coupling Reaction
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylaniline (1.21 g, 10.0 mmol, 1.0 eq.) and cyanoacetic acid (0.94 g, 11.0 mmol, 1.1 eq.) in 30 mL of anhydrous dichloromethane (DCM).
-
Rationale: DCM is an excellent aprotic solvent that dissolves the reactants without participating in the reaction. A slight excess of the carboxylic acid ensures the complete consumption of the more valuable amine.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Rationale: The activation of the carboxylic acid by EDC is exothermic. Cooling the reaction mixture controls the reaction rate, minimizes potential side reactions, and prevents the degradation of thermally sensitive reagents.
-
-
EDC Addition: To the cold, stirring solution, add EDC hydrochloride (2.30 g, 12.0 mmol, 1.2 eq.) portion-wise over 5 minutes.
-
Rationale: A slight excess of the coupling agent is used to drive the reaction to completion. Portion-wise addition helps to manage the exotherm and maintain a controlled reaction temperature.
-
-
Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Use a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the 2,5-dimethylaniline spot (visualized under UV light) indicates the completion of the reaction.
Aqueous Work-up and Isolation
-
Quenching and Transfer: Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel. Dilute with an additional 30 mL of DCM.
-
Acidic Wash: Wash the organic layer with 1 M HCl (2 x 30 mL).
-
Rationale: The acidic wash protonates and removes any unreacted 2,5-dimethylaniline. Crucially, it also washes away the water-soluble urea byproduct generated from EDC.[7]
-
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).
-
Rationale: The basic wash neutralizes any remaining HCl and removes the unreacted cyanoacetic acid as its sodium salt.
-
-
Brine Wash: Wash the organic layer with brine (1 x 30 mL).
-
Rationale: The brine wash removes the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Rationale: Recrystallization purifies solid compounds based on differences in solubility.[15] An ideal solvent dissolves the compound well when hot but poorly when cold. Ethanol or an ethanol/water mixture is often effective for acetamide derivatives.
-
-
Crystallization: To the hot solution, add water dropwise until the solution becomes faintly cloudy (the saturation point). Re-heat gently until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Rationale: Slow cooling promotes the formation of large, pure crystals, whereas rapid cooling can trap impurities.[15]
-
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water (1:1) to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air-dry on the filter paper to obtain the pure 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Product Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Compare with literature value. A sharp melting range indicates high purity. |
| ¹H NMR (CDCl₃) | δ ~7.8-8.2 (s, 1H, -NH-), δ ~6.9-7.2 (m, 3H, Ar-H), δ ~3.5 (s, 2H, -CH₂-CN), δ ~2.2-2.3 (s, 6H, 2 x Ar-CH₃). |
| ¹³C NMR (CDCl₃) | δ ~162-165 (C=O), δ ~115-117 (-C≡N), δ ~130-138 (Ar-C), δ ~125-130 (Ar-CH), δ ~25-28 (-CH₂-), δ ~17-21 (Ar-CH₃). |
| IR Spectroscopy | ν ~3300 cm⁻¹ (N-H stretch), ν ~3050 cm⁻¹ (Ar C-H stretch), ν ~2950 cm⁻¹ (Alkyl C-H stretch), ν ~2250 cm⁻¹ (C≡N stretch, sharp), ν ~1670 cm⁻¹ (C=O stretch, Amide I), ν ~1540 cm⁻¹ (N-H bend, Amide II).[16][17][18] |
| Mass Spec. (ESI+) | m/z = 189.10 [M+H]⁺, 211.08 [M+Na]⁺. |
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: All operations should be conducted within a certified chemical fume hood. 2,5-Dimethylaniline is toxic if inhaled, ingested, or in contact with skin.[11][12] Cyanoacetic acid and its derivatives can be harmful.[19][20] Avoid creating and inhaling dusts of solid reagents and products.
-
Waste Disposal: All organic waste, including the aqueous washes and solvent from the rotary evaporator, should be collected in a designated chlorinated organic waste container. Solid chemical waste should be disposed of in a separate, labeled container according to institutional guidelines.
References
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Hopax Fine Chemicals. (n.d.). Mastering Peptide Synthesis: The Essential Role of DCC Coupling Agents. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]
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Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]
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Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]
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Slideshare. (n.d.). Dicyclohexylcarbodiimide. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Retrieved from [Link]
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CPAChem. (2022). 2,5-Dimethylaniline Safety data sheet. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Retrieved from [Link]
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PubChem. (n.d.). 2-cyano-N-(2,5-dimethylphenyl)acetamide. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]
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PubChem. (n.d.). 2-cyano-N-(2-methylphenyl)acetamide. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethylaniline. Retrieved from [Link]
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Organic Syntheses. (n.d.). cyanoacetamide. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
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Journal of the American Chemical Society. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Retrieved from [Link]
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Shutterstock. (n.d.). Acetamide Crystals Before Recrystallization. Retrieved from [Link]
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ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]
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Application Notes: 2-Cyano-N-(2,5-dimethylphenyl)acetamide as a Key Precursor for Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2-cyano-N-(2,5-dimethylphenyl)acetamide. It details the compound's significance as a versatile precursor in the synthesis of critical pharmaceutical intermediates. The guide outlines optimized synthesis protocols, reaction mechanisms, and in-depth analytical methodologies. Furthermore, it highlights the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.
Introduction: The Strategic Importance of Cyanoacetamide Derivatives
Cyanoacetamide derivatives are a cornerstone in heterocyclic synthesis due to their polyfunctional nature, possessing both electrophilic and nucleophilic properties.[1] These characteristics make them highly reactive and versatile synthons for building a wide array of molecular scaffolds found in medicinally important compounds.[1][2] Specifically, 2-cyano-N-(2,5-dimethylphenyl)acetamide (CAS No. 87165-31-9) has emerged as a crucial starting material in the synthesis of several active pharmaceutical ingredients (APIs). Its unique structure allows for facile transformations into more complex molecules, making it a valuable asset in the drug discovery and development pipeline.
Physicochemical Properties of 2-cyano-N-(2,5-dimethylphenyl)acetamide:
| Property | Value |
| Molecular Formula | C11H12N2O[3][4] |
| Molecular Weight | 188.23 g/mol [4] |
| CAS Number | 87165-31-9[4] |
| Appearance | Typically a solid |
| Purity | ≥95% (commercially available)[5] |
Core Application: Synthesis of Leflunomide and Teriflunomide
A primary application of 2-cyano-N-(2,5-dimethylphenyl)acetamide lies in its role, through related structures, in the synthesis of immunomodulatory drugs such as Leflunomide and its active metabolite, Teriflunomide. While not a direct precursor in the most common industrial routes, its parent structure, 2-cyanoacetamide, and its N-aryl derivatives are fundamental to the class of compounds to which Teriflunomide belongs. Teriflunomide, an inhibitor of pyrimidine synthesis, is used in the treatment of multiple sclerosis.[6][7]
The synthesis of Teriflunomide often involves the reaction of an N-aryl cyanoacetamide derivative. For instance, a documented synthesis of Teriflunomide involves the treatment of 2-cyano-N-(4-trifluoromethylphenyl)acetamide with a suitable reagent to introduce the rest of the molecule.[8] This highlights the importance of the N-substituted cyanoacetamide scaffold.
Conceptual Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway where an N-substituted cyanoacetamide acts as a key intermediate. This conceptual workflow demonstrates the strategic importance of this class of molecules in building more complex pharmaceutical agents.
Caption: Conceptual workflow for API synthesis.
Experimental Protocols
Synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide
This protocol details a common method for synthesizing N-substituted cyanoacetamides from an aniline and a cyanoacetate ester. The reaction proceeds via a nucleophilic acyl substitution.
Materials:
-
2,5-Dimethylaniline
-
Ethyl cyanoacetate
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Beakers
Procedure:
-
To a round-bottom flask, add 1 equivalent of 2,5-dimethylaniline and 1.1 equivalents of ethyl cyanoacetate to a minimal amount of DMF.
-
Heat the mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice water with constant stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-cyano-N-(2,5-dimethylphenyl)acetamide.
-
Dry the final product under vacuum.
Causality:
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the amidation reaction between the aniline and the less reactive ester.
-
DMF as Solvent: DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the reaction without participating in it.
-
Precipitation in Ice Water: The product is typically less soluble in water than the starting materials and byproducts, allowing for its isolation by precipitation.
-
Ethanol Wash: Cold ethanol is used to wash the crude product as it can dissolve some of the impurities while minimizing the loss of the desired product.
Analytical Characterization
Ensuring the purity and identity of the synthesized 2-cyano-N-(2,5-dimethylphenyl)acetamide is crucial for its use in subsequent pharmaceutical synthesis.
HPLC is a robust method for assessing the purity of the synthesized compound and for quantifying any impurities.[9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the dimethylphenyl group, the methyl protons, the methylene protons adjacent to the cyano group, and the amide proton.
-
¹³C NMR: The carbon NMR will confirm the presence of all carbon atoms in their respective chemical environments.
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule.[10]
Safety and Handling
2-Cyano-N-(2,5-dimethylphenyl)acetamide and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11] In case of contact, wash the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-Cyano-N-(2,5-dimethylphenyl)acetamide is a valuable and versatile precursor for the synthesis of pharmaceutical intermediates. Its straightforward synthesis and the reactivity of its cyano and amide functional groups allow for the construction of complex heterocyclic systems. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound effectively and safely in their synthetic endeavors. Adherence to the outlined procedures and a thorough understanding of the underlying chemical principles are paramount for achieving high-purity intermediates essential for the development of new therapeutics.
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Application Notes & Protocols: A Guide to the Knoevenagel Condensation of 2-cyano-N-(2,5-dimethylphenyl)acetamide with Aromatic Aldehydes
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of α,β-Unsaturated Cyanoacrylamides
The Knoevenagel condensation stands as a pillar of carbon-carbon bond formation in organic synthesis, valued for its efficiency and reliability.[1][2] This reaction facilitates the condensation of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, to form an α,β-unsaturated product. This guide focuses on a specific and highly relevant application of this reaction: the synthesis of (E)-2-cyano-3-aryl-N-(2,5-dimethylphenyl)acrylamides from 2-cyano-N-(2,5-dimethylphenyl)acetamide and various aromatic aldehydes.
The resulting α-cyanoacrylamide scaffold is of profound interest to researchers in medicinal chemistry and drug development.[3][4][5] This moiety acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in protein active sites.[6] This reactivity profile has led to the development of potent and selective enzyme inhibitors. Notably, α-cyanoacrylamides offer distinct advantages, including reduced reactivity compared to α-unsubstituted acrylamides, which can lead to reversible covalent bonding, thereby improving target selectivity and minimizing off-target effects.[6][7] Derivatives of this class have been investigated as inhibitors for various kinases and other enzymes, showing promise in oncology and immunology.[3][8][9]
This document provides a comprehensive overview of the reaction's mechanistic underpinnings, detailed protocols for the synthesis of both the starting cyanoacetamide and the final products, and a discussion of the applications of these valuable compounds.
Chemical Principles: The Knoevenagel Condensation Mechanism
The reaction proceeds via a base-catalyzed mechanism. The chosen base, typically a weak organic base like piperidine or triethylamine, plays a crucial role in the initial and final steps of the reaction.[6][10]
Causality of Reactivity : The methylene protons (-CH₂-) in 2-cyano-N-(2,5-dimethylphenyl)acetamide are considered "active" due to their position between two powerful electron-withdrawing groups: the cyano group (-C≡N) and the amide carbonyl group (-C=O). This electronic environment significantly increases the acidity of these protons, allowing a weak base to deprotonate the methylene carbon and form a resonance-stabilized carbanion (enolate). This nucleophilic carbanion is the key reactive intermediate.
The mechanism unfolds in three primary stages:
-
Carbanion Formation : The base abstracts an acidic proton from the α-carbon of the cyanoacetamide to form a nucleophilic carbanion.
-
Nucleophilic Attack : The carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an intermediate aldol-type addition product (a β-hydroxy nitrile).
-
Dehydration : The aldol intermediate is readily dehydrated under the basic reaction conditions to yield the final, thermodynamically stable α,β-unsaturated product, regenerating the catalyst in the process. The formation of the conjugated system provides the driving force for this elimination step.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for synthesizing the necessary precursor and the target compounds.
Protocol 1: Synthesis of Starting Material: 2-cyano-N-(2,5-dimethylphenyl)acetamide
This procedure is adapted from standard methods for N-acylation using an active ester.[5][11] The reaction involves the aminolysis of ethyl cyanoacetate with 2,5-dimethylaniline.
Materials & Equipment:
-
Ethyl cyanoacetate
-
2,5-Dimethylaniline
-
N,N-Dimethylformamide (DMF) or absolute ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl cyanoacetate (1.0 eq) and 2,5-dimethylaniline (1.0 eq).
-
Solvent Addition : Add a suitable solvent such as N,N-dimethylformamide (DMF) or absolute ethanol to the flask (approx. 3-4 mL per gram of aniline). Rationale: The solvent facilitates a homogenous reaction mixture and efficient heat transfer.
-
Heating : Heat the reaction mixture to reflux (typically 120-150°C for DMF) and maintain for 12-24 hours. Rationale: The elevated temperature is necessary to drive the aminolysis reaction, which can be slow at room temperature.
-
Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Workup & Isolation : After completion, cool the reaction mixture to room temperature. Pour the solution slowly into a beaker of ice-cold water while stirring vigorously. A precipitate should form. Rationale: The product is typically insoluble in water, allowing for its precipitation and separation from the polar solvent and byproducts.
-
Filtration : Allow the precipitate to stir in the ice water for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying : Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove residual impurities. Dry the product under vacuum to yield 2-cyano-N-(2,5-dimethylphenyl)acetamide as a solid. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: General Knoevenagel Condensation with Aromatic Aldehydes
This protocol describes a robust, piperidine-catalyzed synthesis of (E)-2-cyano-3-aryl-N-(2,5-dimethylphenyl)acrylamides.[6][12]
Materials & Equipment:
-
2-cyano-N-(2,5-dimethylphenyl)acetamide (from Protocol 1)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Ethanol or Methanol
-
Piperidine (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Ice bath and filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup : To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-cyano-N-(2,5-dimethylphenyl)acetamide (1.0 eq) and the selected aromatic aldehyde (1.0 eq).
-
Solvent Addition : Add ethanol (approx. 10-15 mL per gram of cyanoacetamide). Stir the mixture until a homogenous solution or a fine slurry is formed. Rationale: Ethanol is an effective and environmentally friendly solvent for this reaction, as it readily dissolves the reactants and the product often precipitates upon cooling.[6]
-
Catalyst Addition : Add a catalytic amount of piperidine (5-10 mol%, or approximately 5-10 drops). Rationale: Piperidine is a sufficiently strong base to deprotonate the active methylene compound without causing unwanted side reactions like aldehyde self-condensation.
-
Heating : Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C for ethanol) for 2-6 hours.
-
Reaction Monitoring : Monitor the reaction's progress by TLC (a typical eluent system is n-hexane:ethyl acetate, 3:1 v/v). The formation of a new, more conjugated product spot and the disappearance of the aldehyde spot indicate reaction progression.
-
Product Isolation : Upon completion, cool the mixture to room temperature. The product will often begin to crystallize. Place the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Filtration and Purification : Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities. The resulting product is often of high purity, but can be recrystallized from ethanol or an ethanol/water mixture if needed. Dry the final product under vacuum.
Sources
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- 2. banglajol.info [banglajol.info]
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- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
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- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Knoevenagel condensation with 2-cyano-N-(2,5-dimethylphenyl)acetamide
An Application Guide to the Knoevenagel Condensation with 2-cyano-N-(2,5-dimethylphenyl)acetamide for the Synthesis of Bioactive Scaffolds
Abstract
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, prized for its efficiency in creating α,β-unsaturated compounds from active methylene precursors and carbonyls.[1][2][3] This application note provides a detailed guide for researchers, chemists, and drug development professionals on utilizing 2-cyano-N-(2,5-dimethylphenyl)acetamide as a potent active methylene component in the Knoevenagel condensation. This particular reactant is of significant interest due to the prevalence of substituted acrylamide moieties in pharmacologically active molecules.[2] We present a comprehensive overview of the reaction mechanism, a validated protocol for the synthesis of the starting acetamide, a step-by-step procedure for its condensation with an aromatic aldehyde, and expert insights into reaction optimization and troubleshooting. The application of this methodology in the synthesis of novel compounds for medicinal chemistry is also discussed.[4][5]
The Knoevenagel Condensation: Mechanism and Rationale
The Knoevenagel condensation is a modification of the aldol condensation where a carbanion, generated from an active methylene compound, performs a nucleophilic attack on an aldehyde or ketone.[6][7] The reaction is typically concluded by a dehydration step, yielding a stable α,β-unsaturated product.[7] The choice of catalyst, often a weak base like piperidine or an ammonium salt, is critical as it must be strong enough to deprotonate the active methylene compound without inducing self-condensation of the carbonyl reactant.[7][8]
The reactivity of 2-cyano-N-(2,5-dimethylphenyl)acetamide is driven by the acidity of the α-carbon protons, which are flanked by two electron-withdrawing groups: a nitrile (-CN) and an N-substituted amide (-CONH-Ar). This dual activation facilitates the formation of a resonance-stabilized enolate ion under mild basic conditions, making it an excellent nucleophile for the condensation reaction.[4]
Reaction Mechanism Pathway
The base-catalyzed mechanism proceeds through three primary stages:
-
Enolate Formation: A base abstracts an acidic α-proton from 2-cyano-N-(2,5-dimethylphenyl)acetamide.
-
Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.
-
Dehydration: The intermediate is protonated to form an aldol-type adduct, which then undergoes elimination of a water molecule to yield the final conjugated product.
Caption: Base-catalyzed Knoevenagel condensation mechanism.
Synthesis of Starting Material: 2-cyano-N-(2,5-dimethylphenyl)acetamide
Prior to performing the condensation, the N-substituted cyanoacetamide must be synthesized. A reliable method involves the direct amidation of an alkyl cyanoacetate with the corresponding amine.[9]
Protocol 1: Synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide
-
Reaction: Ethyl cyanoacetate + 2,5-Dimethylaniline → 2-cyano-N-(2,5-dimethylphenyl)acetamide + Ethanol
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethylaniline (1.0 eq) and ethyl cyanoacetate (1.2 eq).
-
Heat the mixture to reflux (approximately 180-200°C) with stirring for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting amine.
-
Cool the reaction mixture to room temperature. The product often solidifies upon cooling.
-
Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure 2-cyano-N-(2,5-dimethylphenyl)acetamide as a crystalline solid.
-
-
Note: This reaction is typically performed neat (without solvent), but a high-boiling solvent like N,N-dimethylformamide (DMF) can be used.[10]
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol details the synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-(2,5-dimethylphenyl)acrylamide as a representative example.
Protocol 2: Synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-(2,5-dimethylphenyl)acrylamide
-
Materials:
-
2-cyano-N-(2,5-dimethylphenyl)acetamide (1.0 eq)
-
4-methoxybenzaldehyde (1.0 eq)
-
Ethanol (solvent)
-
Piperidine (catalyst, ~0.1 eq)
-
Glacial Acetic Acid (optional, co-catalyst)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and vacuum flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask, add 2-cyano-N-(2,5-dimethylphenyl)acetamide (e.g., 1.88 g, 10 mmol) and 4-methoxybenzaldehyde (e.g., 1.36 g, 10 mmol) in 20 mL of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the mixture with stirring. A few drops of glacial acetic acid can be added to buffer the reaction, which can sometimes improve yields.[11]
-
Reaction Execution: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent), observing the consumption of the aldehyde and the formation of a new, UV-active product spot.
-
Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol or cold water to remove residual catalyst and unreacted starting materials.
-
Purification: The filtered product is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol to yield the final product as a pale yellow crystalline solid.
Caption: General experimental workflow for the Knoevenagel condensation.
Data Presentation and Optimization
The success of the Knoevenagel condensation is highly dependent on the chosen reaction conditions. The following table summarizes key parameters and their typical ranges for reactions involving cyanoacetamide derivatives.
| Parameter | Recommended Condition | Rationale / Expert Insight |
| Catalyst | Piperidine, Triethylamine, Boric Acid[12][13], DABCO | Piperidine is a classic and effective choice.[14] Boric acid offers a milder, environmentally friendlier alternative under aqueous ethanol conditions.[12] The choice depends on the substrate's sensitivity. |
| Solvent | Ethanol, Methanol, Water[15], Toluene | Ethanol is a good general-purpose solvent that facilitates dissolution of reactants and precipitation of the product upon cooling. Water-mediated synthesis is a green alternative but may require optimization.[15] |
| Temperature | Room Temp to Reflux (50-80°C) | Most reactions proceed efficiently at reflux in ethanol.[16] For highly reactive aldehydes, room temperature may suffice to prevent side reactions. |
| Reaction Time | 1 - 6 hours | Reaction time is substrate-dependent. Electron-donating groups on the aldehyde may slow the reaction, while electron-withdrawing groups can accelerate it. Monitor by TLC. |
| Expected Yield | 70 - 95% | Yields are generally high to excellent for this reaction, especially with aromatic aldehydes.[5] |
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Incomplete reaction or inefficient precipitation.
-
Solution: Extend the reflux time. Ensure the catalyst is active. For work-up, pour the reaction mixture into a larger volume of ice water with vigorous stirring to force precipitation if it does not occur spontaneously in the flask.[14]
-
-
Side Product Formation:
-
Cause: Self-condensation of the aldehyde or Michael addition of a second equivalent of the active methylene compound.
-
Solution: Use a milder base or lower the reaction temperature. Ensure a 1:1 stoichiometry of reactants.
-
-
Product "Oiling Out":
-
Cause: The product is not crystalline under the work-up conditions.
-
Solution: After cooling, if an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude solid for recrystallization.
-
Applications in Drug Discovery
The α,β-unsaturated cyanoacrylamide scaffold produced through this reaction is a valuable building block in medicinal chemistry.[5] These compounds serve as intermediates in the synthesis of various heterocyclic systems and have shown a wide range of biological activities.[2][4][6]
-
Anticancer Agents: Many Knoevenagel products have demonstrated potent anticancer activity by targeting various cellular mechanisms, including kinases and microtubules.[2]
-
Antimicrobial Activity: The conjugated system and the presence of polar functional groups in these molecules make them candidates for antimicrobial agents.[4]
-
Intermediates for Heterocycles: The electrophilic double bond and the versatile cyano and amide groups allow for subsequent cyclization reactions to produce complex, biologically relevant heterocyclic compounds.[9]
Conclusion
The Knoevenagel condensation of 2-cyano-N-(2,5-dimethylphenyl)acetamide with aromatic aldehydes is a robust, high-yielding, and versatile reaction. It provides straightforward access to α,β-unsaturated cyanoacrylamide derivatives, which are important precursors for the development of new therapeutic agents and functional materials. By understanding the underlying mechanism and carefully controlling reaction parameters, researchers can efficiently synthesize a diverse library of compounds for further investigation.
References
- A Comparative Guide to Catalysts for Knoevenagel Condensation. Benchchem.
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023-10-26). MDPI.
- Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022-04-20). PubMed.
- Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Taylor & Francis Online.
- The Knoevenagel Condensation. Organic Reactions.
- The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University.
- One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023-10-27). Sciforum.
- Knoevenagel condensation. Wikipedia.
- Knoevenagel condensation of 2-cyanoacetamide with 6-nitroveratraldehyde. ChemSpider.
- Applications of Knoevenagel condensation reaction in the total synthesis of natural products. (2020-04). ResearchGate.
- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate.
- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2024-07-05). Mediterranean Journal of Medical Research.
- 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis. Chemicalbook.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024-09-10). Royal Society of Chemistry.
- The reaction of cyanoacetamide 2 with aldehyde derivatives. ResearchGate.
- Cyanoacetamide derivatives reactivity. ResearchGate.
- Cyanoacetamide derivatives reactivity. ResearchGate.
- Heterocyclization of Cyanoacetamide Derivatives: Synthesis and Biological Activity of Novel Azoles and Azines. Semantic Scholar.
- Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.
- Application Notes and Protocols for Knoevenagel Condensation using Ethyl 2-cyanopropanoate. Benchchem.
- Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. PubMed.
- Alternatives to Piperidine in Knoevenagel Condensation of 2-Cyanoacetamide with Benzaldehydes. ResearchGate.
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Application Notes and Protocols for Investigating the Antifungal Potential of 2-Cyano-N-(2,5-dimethylphenyl)acetamide Derivatives
Introduction: The Imperative for Novel Antifungal Agents
The escalating prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of novel antifungal agents with unique mechanisms of action.
The 2-cyano-N-(2,5-dimethylphenyl)acetamide scaffold represents a promising starting point for the development of new antifungal candidates. The cyanoacetamide moiety is a versatile pharmacophore known for its diverse biological activities, while the N-aryl substitution allows for fine-tuning of the molecule's physicochemical properties, potentially enhancing its efficacy and selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro evaluation, and preclinical assessment of 2-cyano-N-(2,5-dimethylphenyl)acetamide and its derivatives as potential antifungal agents.
Data Presentation: A Template for Quantifying Antifungal Efficacy
A systematic evaluation of the antifungal activity of novel compounds is paramount. The following table provides a standardized template for presenting Minimum Inhibitory Concentration (MIC) data for 2-cyano-N-(2,5-dimethylphenyl)acetamide derivatives against a panel of clinically relevant fungal pathogens. While specific data for this novel compound series is emerging, this format allows for a clear and comparative representation of its potential spectrum of activity.
Table 1: Illustrative Antifungal Activity of 2-Cyano-N-(2,5-dimethylphenyl)acetamide Derivatives (Template)
| Fungal Species | Strain ID | Derivative 1 MIC (µg/mL) | Derivative 2 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | ATCC 90028 | Data to be determined | Data to be determined | 0.5 | 0.25 |
| Candida glabrata | ATCC 90030 | Data to be determined | Data to be determined | 16 | 0.5 |
| Candida krusei | ATCC 6258 | Data to be determined | Data to be determined | 64 | 1 |
| Cryptococcus neoformans | ATCC 208821 | Data to be determined | Data to be determined | 4 | 0.125 |
| Aspergillus fumigatus | ATCC 204305 | Data to be determined | Data to be determined | >64 | 1 |
Experimental Protocols: A Step-by-Step Guide to Evaluation
The following protocols are based on established methodologies and provide a robust framework for the synthesis and evaluation of 2-cyano-N-(2,5-dimethylphenyl)acetamide derivatives.
Protocol 1: Synthesis of 2-Cyano-N-(2,5-dimethylphenyl)acetamide
This protocol is adapted from established methods for the synthesis of N-aryl cyanoacetamides.
Materials:
-
2,5-dimethylaniline
-
Ethyl cyanoacetate
-
N,N-dimethylformamide (DMF)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reflux apparatus
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,5-dimethylaniline and a molar excess of ethyl cyanoacetate in DMF.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-cyano-N-(2,5-dimethylphenyl)acetamide.
-
Dry the purified product under vacuum and characterize it using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.
Caption: Synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[1][2][3]
Materials:
-
Synthesized 2-cyano-N-(2,5-dimethylphenyl)acetamide derivatives
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Positive control antifungals (e.g., Fluconazole, Amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).[3]
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by using a microplate reader.
-
Caption: Workflow for MIC determination.
Protocol 3: In Vitro Cytotoxicity Assay
Assessing the toxicity of antifungal candidates against mammalian cells is crucial to determine their therapeutic window.[4][5]
Materials:
-
Synthesized derivatives
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or resazurin)
-
Plate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for 24-72 hours in the CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for in vitro cytotoxicity assay.
Protocol 4: In Vivo Efficacy Models
In vivo studies are essential to evaluate the therapeutic potential of promising antifungal candidates in a whole-organism context.[6]
1. Murine Model of Systemic Candidiasis:
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are commonly used to establish a systemic infection.
-
Infection: Mice are infected intravenously with a standardized inoculum of a pathogenic Candida species.
-
Treatment: The test compound is administered at various doses and schedules (e.g., intraperitoneally or orally).
-
Endpoints: Efficacy is assessed by monitoring survival rates and determining the fungal burden in target organs (e.g., kidneys, brain) at the end of the study.
2. Galleria mellonella (Greater Wax Moth) Model:
-
This invertebrate model offers a cost-effective and ethically favorable alternative for preliminary in vivo screening.
-
Infection: G. mellonella larvae are injected with a lethal dose of the fungal pathogen.
-
Treatment: The test compound is co-injected or administered at a later time point.
-
Endpoints: Survival of the larvae is monitored over several days.
Potential Mechanism of Action: A Hypothesis
While the precise mechanism of action for 2-cyano-N-(2,5-dimethylphenyl)acetamide derivatives is yet to be elucidated, their chemical structure suggests several plausible targets within the fungal cell. The N-aryl acetamide moiety is present in some known bioactive molecules, and the cyano group can participate in various biochemical interactions. Potential mechanisms to investigate include:
-
Disruption of Fungal Cell Membrane Integrity: The lipophilic nature of the dimethylphenyl group may facilitate the compound's interaction with and disruption of the fungal cell membrane, leading to leakage of cellular contents and cell death.
-
Inhibition of Key Fungal Enzymes: The cyanoacetamide core could act as a scaffold to position the molecule within the active site of essential fungal enzymes, such as those involved in cell wall biosynthesis or metabolic pathways.
-
Interference with Fungal Signaling Pathways: The compound may modulate critical signaling cascades that regulate fungal virulence, morphogenesis (e.g., yeast-to-hyphae transition in Candida albicans), or stress responses.
Further mechanistic studies, such as transcriptomic or proteomic analyses of treated fungal cells, will be crucial to identify the specific molecular targets of this promising class of compounds.
Conclusion
The 2-cyano-N-(2,5-dimethylphenyl)acetamide scaffold holds considerable promise for the development of a new generation of antifungal agents. The protocols and guidelines presented in this document provide a robust framework for the systematic investigation of these derivatives, from their chemical synthesis to their preclinical evaluation. A thorough understanding of their antifungal spectrum, selectivity, and mechanism of action will be instrumental in advancing these compounds through the drug discovery pipeline and addressing the critical need for novel therapies to combat life-threatening fungal infections.
References
-
National Center for Biotechnology Information. (n.d.). In vivo models: evaluating antifungal agents. PubMed. Retrieved from [Link]
-
Dena, S., et al. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]
-
Kadosh, D., & Sobel, J. D. (2018). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Science OA. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Antifungal Drug Toxicology & Safety Assessment Services. Retrieved from [Link]
-
Alves, A., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs.... Retrieved from [Link]
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- 4. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biological Activity Screening of 2-cyano-N-(2,5-dimethylphenyl)acetamide
Abstract
This document provides a comprehensive, technically-grounded guide for researchers, scientists, and drug development professionals on the systematic screening of the novel chemical entity 2-cyano-N-(2,5-dimethylphenyl)acetamide (hereafter referred to as C2DA ) for potential biological activities. Recognizing that the cyanoacetamide scaffold is a versatile synthon for a wide array of biologically active heterocyclic compounds[1][2], a broad-based, multi-tiered screening strategy is essential to uncover its therapeutic potential. This guide details a logical, phased approach, beginning with broad primary screens for cytotoxicity and antimicrobial effects, followed by more targeted secondary and mechanism-of-action (MoA) assays based on initial findings. The protocols provided are designed to be self-validating, incorporating essential controls and clear data interpretation frameworks to ensure scientific rigor and reproducibility.
Introduction and Rationale
The compound 2-cyano-N-(2,5-dimethylphenyl)acetamide (C2DA), registered under CAS Number 87165-31-9[3][4], belongs to the cyanoacetamide class of molecules. These compounds are highly reactive and serve as crucial intermediates in the synthesis of diverse heterocyclic systems.[2] The chemical architecture, featuring a reactive methylene group, a cyano function, and an amide linkage, provides multiple points for chemical modification and interaction with biological targets.[2][5] The literature extensively documents a wide spectrum of pharmacological activities for cyanoacetamide derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, making C2DA a compelling candidate for biological screening.[6][7][8]
Given the lack of pre-existing biological data for C2DA specifically, a hypothesis-generating, tiered screening approach is the most scientifically sound and resource-efficient strategy. This method allows for the rapid identification of general bioactivity in cost-effective primary assays, which then informs the deployment of more complex and specific secondary assays to elucidate the mode of action.
A Tiered Screening Strategy: From Broad Phenotypes to Specific Mechanisms
The proposed screening cascade is designed to systematically narrow down the potential biological activities of C2DA. The workflow progresses from high-throughput primary screens to lower-throughput, more detailed secondary and mechanistic studies.
Caption: Tiered workflow for screening C2DA's biological activity.
Part 1: Primary Screening Protocols
The objective of this tier is to broadly assess the impact of C2DA on cell viability and microbial growth.
Protocol 1.1: In Vitro Cytotoxicity Assay using MTT
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical) and a non-cancerous cell line (e.g., HEK293).[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
C2DA stock solution (10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Doxorubicin (positive control).
-
Sterile 96-well plates, multichannel pipettes, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium and incubate for 24 hours (37°C, 5% CO2) to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of C2DA and Doxorubicin in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO, ensuring final concentration ≤0.5%) and untreated controls (medium only).[10]
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Presentation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_treated / Abs_vehicle_control) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50%.[11]
Table 1: Hypothetical Cytotoxicity Data for C2DA
| Cell Line | Cancer Type | C2DA (IC50 in µM) ± SD | Doxorubicin (IC50 in µM) ± SD |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.1 | 0.8 ± 0.1 |
| HeLa | Cervical Cancer | 25.1 ± 2.3 | 1.2 ± 0.2 |
| HEK293 | Normal Kidney | > 100 | 5.4 ± 0.6 |
Interpretation: A low IC50 value against cancer cell lines and a high IC50 value against a normal cell line (like HEK293) would indicate potent and potentially selective anticancer activity, warranting further investigation into the mechanism of cell death (Protocol 2.3).[9]
Protocol 1.2: Antimicrobial Susceptibility Testing via Broth Microdilution
Principle: The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[12][13]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Fungal strains (e.g., Candida albicans ATCC 90028).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.
-
C2DA stock solution (10 mM in DMSO).
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Sterile 96-well U-bottom plates.
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to a final concentration of ~5 x 10^5 CFU/mL in the well.
-
Resazurin solution (optional, for viability indication).[12]
Step-by-Step Methodology:
-
Compound Dilution: Add 50 µL of appropriate broth to all wells of a 96-well plate. Add 50 µL of a 2X starting concentration of C2DA to the first column. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well. This brings the final volume to 100 µL and the compound concentrations to 1X.
-
Controls: Include a positive control (inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, or 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration well with no visible turbidity (or color change if using Resazurin).[12]
Data Analysis & Presentation: The MIC is determined by visual inspection. The results are presented in a table.
Table 2: Hypothetical Antimicrobial Activity of C2DA
| Organism | Type | C2DA (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) |
|---|---|---|---|
| S. aureus | Gram-positive | 16 | ≤1 |
| E. coli | Gram-negative | >128 | ≤0.5 |
| C. albicans | Yeast | 64 | N/A |
Interpretation: Potent activity is indicated by a low MIC value. A significant difference in activity between Gram-positive and Gram-negative bacteria could suggest a specific mechanism of action (e.g., targeting cell wall synthesis).
Part 2: Secondary & Mechanism of Action (MoA) Protocols
These assays are selected based on the outcomes of the primary screen.
Protocol 2.1: Anti-Inflammatory Assay (LPS-induced TNF-α Release)
Rationale: If C2DA shows low cytotoxicity in relevant immune cells (e.g., macrophages), its anti-inflammatory potential can be assessed. Inflammation is a key driver in many diseases.[14]
Principle: This assay measures the ability of C2DA to inhibit the production of the pro-inflammatory cytokine TNF-α from macrophage cells (e.g., RAW 264.7) stimulated with bacterial lipopolysaccharide (LPS).[15][16]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat cells with various concentrations of C2DA for 1 hour.
-
Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate for 6-24 hours.
-
Quantification: Collect the cell supernatant. Quantify the amount of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-only control. Determine the IC50 value for TNF-α inhibition.
Protocol 2.2: Kinase Inhibitory Activity Assay (ADP-Glo™)
Rationale: Protein kinases are critical regulators of cellular processes and major targets for drug discovery, particularly in oncology and inflammation.[17] This assay can reveal if C2DA acts as a kinase inhibitor.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction. Kinase activity is proportional to ADP production, so a decrease in the luminescent signal indicates inhibition.[18]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of C2DA in a suitable buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the specific substrate peptide, and C2DA (or DMSO control). Allow a pre-incubation of 10-15 minutes.[17]
-
Initiation: Initiate the reaction by adding ATP. Incubate for 60 minutes at 30°C.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP Detection (Step 2): Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence with a plate reader.
Data Analysis & Presentation: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase tested.
Table 3: Hypothetical Kinase Inhibition Profile of C2DA
| Kinase Target | Pathway | C2DA (IC50 in nM) | Staurosporine (IC50 in nM) |
|---|---|---|---|
| EGFR | Growth Factor | >10,000 | 15 |
| SYK | Immune Signaling | 85 | 20 |
| PI3Kγ | Immune Signaling | 150 | 10 |
Interpretation: Selective inhibition of specific kinases (e.g., SYK, PI3Kγ) could point towards a therapeutic application in inflammatory diseases or certain cancers.[19]
Protocol 2.3: Apoptosis Induction Assay (Annexin V/PI Staining)
Rationale: If C2DA demonstrates selective cytotoxicity against cancer cells, it is crucial to determine if the mechanism of cell death is through apoptosis (programmed cell death), which is a desirable trait for anticancer drugs.[20]
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Flow cytometry can then distinguish between four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[11][22]
Caption: Major signaling pathways leading to apoptosis.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., MCF-7) in a 6-well plate and treat with C2DA at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.[11]
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
Data Analysis: The flow cytometer will generate a dot plot with four quadrants. Quantify the percentage of cells in each quadrant to determine the proportion of viable, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations indicates apoptosis induction.
Summary and Forward Outlook
This document outlines a systematic, multi-tiered strategy for the initial biological characterization of 2-cyano-N-(2,5-dimethylphenyl)acetamide. By employing this workflow, researchers can efficiently identify and validate potential therapeutic activities, moving from broad phenotypic observations to specific mechanistic insights. Positive results from this screening cascade would provide a strong foundation for subsequent lead optimization, advanced preclinical studies, and ultimately, the development of a novel therapeutic agent.
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Hassan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]
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MDPI. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]
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Semantic Scholar. (2018). Heterocyclization of Cyanoacetamide Derivatives: Synthesis and Biological Activity of Novel Azoles and Azines. [Link]
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MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
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ResearchGate. (2005). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. [Link]
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Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. [Link]
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El-Mekabaty, A., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. ResearchGate. [Link]
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Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]
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ResearchGate. (2019). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. [Link]
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developing analytical methods for 2-cyano-N-(2,5-dimethylphenyl)acetamide using HPLC
An Application Note for the Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for the Quantification of 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Abstract
This document provides a comprehensive guide for the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-cyano-N-(2,5-dimethylphenyl)acetamide. The methodology outlined herein is designed for researchers, quality control analysts, and drug development professionals, offering a robust framework from initial analyte characterization to a fully optimized and validated analytical procedure. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, with detection by UV spectrophotometry. This note explains the scientific rationale behind the selection of chromatographic parameters and provides detailed protocols for method development, system suitability testing, and an overview of validation according to ICH guidelines.
Analyte Characterization: Understanding the Molecule
Prior to initiating any method development, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge directly informs the selection of the chromatographic mode, stationary phase, mobile phase, and detector settings. 2-cyano-N-(2,5-dimethylphenyl)acetamide is a moderately hydrophobic molecule, making it an ideal candidate for analysis by reversed-phase HPLC, a technique that separates compounds based on their hydrophobicity.[1][2][3]
Key properties of 2-cyano-N-(2,5-dimethylphenyl)acetamide are summarized below.
| Property | Value | Source |
| CAS Number | 87165-31-9 | [4][5][6] |
| Molecular Formula | C₁₁H₁₂N₂O | [4][5][7] |
| Molecular Weight | 188.23 g/mol | [5][6] |
| Structure | ||
| [7] | ||
| Topological Polar Surface Area | 52.9 Ų | [5] |
| Predicted XLogP3-AA | 1.8 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 1 (Amide N-H) | [5] |
The predicted XLogP value of 1.8 indicates a moderate level of lipophilicity, suggesting that it will be well-retained on a non-polar stationary phase like C18 using a polar mobile phase.[2][8] The presence of the dimethylphenyl aromatic ring provides a strong chromophore, making UV detection a highly suitable and sensitive choice for quantification.
Method Development Strategy: A Logic-Driven Approach
The goal of method development is to achieve a specific separation with adequate resolution, good peak shape, and a reasonable run time. The process is a systematic optimization of various chromatographic parameters. Reversed-phase liquid chromatography (RP-LC) is the chosen mode due to its versatility and applicability to a wide range of organic compounds.[8]
The overall workflow for developing this analytical method is depicted below.
Caption: Workflow for HPLC Method Development and Validation.
Rationale for Chromatographic Parameter Selection
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica column is the most common and versatile reversed-phase packing.[2] Its long alkyl chains provide strong hydrophobic interactions, which is ideal for retaining the target analyte. A standard dimension, such as 4.6 mm x 150 mm with 5 µm particle size, offers a good balance between efficiency, back-pressure, and analysis time.
-
Mobile Phase:
-
Aqueous Component (Solvent A): HPLC-grade water is the primary aqueous solvent.[9] A buffer (e.g., 20 mM phosphate buffer) or an acid modifier (e.g., 0.1% formic acid) is often used to control the pH and improve peak shape. For the amide in the target analyte, which is generally non-ionizable, a simple water/organic mixture may suffice, but starting with a slightly acidic mobile phase can prevent potential silanol interactions with the column packing material.[10]
-
Organic Component (Solvent B): Acetonitrile and methanol are the most common organic modifiers.[8] Acetonitrile is often preferred due to its lower viscosity and lower UV cutoff wavelength, which results in lower back-pressure and less baseline noise at lower detection wavelengths.
-
-
Detection: A Photodiode Array (PDA) or UV-Vis detector is used. The aromatic nature of the analyte ensures strong UV absorbance. During method development, a PDA detector is invaluable for determining the wavelength of maximum absorbance (λmax) and for assessing peak purity. Based on similar aromatic amides, detection wavelengths of 220 nm and 254 nm are good starting points.[11][12]
-
Elution Mode: Method development typically begins with a gradient elution, where the concentration of the organic solvent is increased over time.[1] This allows for the determination of the approximate organic solvent percentage required to elute the analyte and helps to clean the column of any strongly retained impurities. Once the optimal elution conditions are found, the method can often be converted to a simpler isocratic method (constant mobile phase composition) for routine quality control (QC) analysis.[9]
Experimental Protocols
Part A: Initial Method Development and Optimization
Objective: To find the optimal chromatographic conditions for the analysis of 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Step 1: Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-cyano-N-(2,5-dimethylphenyl)acetamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This stock solution should be stored at 2-8°C.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. The sample should ideally be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape.[9]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
Step 2: Initial Gradient Screening The following conditions provide a broad starting point to determine the retention behavior of the analyte.
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Scan 200-400 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
Step 3: Method Optimization
-
Determine λmax: From the PDA data of the main peak in the screening run, identify the wavelength of maximum absorbance. Use this wavelength for all subsequent analyses.
-
Convert to Isocratic Method: Based on the retention time (t_R) from the gradient run, estimate the percentage of Solvent B required for elution. A common starting point is to use the mobile phase composition at the time the peak elutes.
-
Adjust Mobile Phase Composition: Perform several isocratic runs, adjusting the ratio of Water:Acetonitrile to achieve a retention time between 3 and 10 minutes. The goal is a retention factor (k') between 2 and 10 for robust separation.
-
Fine-Tuning: Adjust the flow rate (e.g., 0.8-1.2 mL/min) or column temperature (e.g., 25-40°C) to further optimize resolution, peak shape, and analysis time.
Part B: Final Optimized Method and System Suitability
The following table presents a hypothetical optimized isocratic method derived from the development process.
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (55:45, v/v) |
| Elution Type | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (Hypothetical λmax) |
| Run Time | 10 minutes |
System Suitability Testing (SST) Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by injecting the working standard solution in replicate (typically n=5 or 6) and evaluating the results against pre-defined criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% | Measures injection precision. |
| Relative Standard Deviation (%RSD) of Retention Time | %RSD ≤ 1.0% | Measures system stability. |
Method Validation Overview
Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters are interrelated and collectively demonstrate the method's reliability.
Caption: Interrelation of Key HPLC Method Validation Parameters.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration.
-
Accuracy: The closeness of the test results to the true value. It is often determined by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in mobile phase organic content, ±5°C in temperature).
Example Linearity Data (Hypothetical)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 80 | 485120 |
| 90 | 543250 |
| 100 | 601500 |
| 110 | 662340 |
| 120 | 720980 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Conclusion
This application note details a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of 2-cyano-N-(2,5-dimethylphenyl)acetamide. By following the outlined protocols for method development, optimization, and system suitability, researchers can establish a reliable analytical procedure. Subsequent validation according to ICH guidelines will formally verify that the method is accurate, precise, and fit for its intended purpose in a research or quality control environment.
References
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Title: Reverse Phase HPLC Basics for LC/MS Source: IonSource URL: [Link]
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Title: Reversed-Phase High-Performance Liquid Chromatography Source: Springer Nature Experiments URL: [Link]
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Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
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Title: 2-cyano-N-(2,5-dimethylphenyl)acetamide Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: Analytical Chemistry - ACS Publications URL: [Link]
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Title: 2-cyano-N-(2-methylphenyl)acetamide Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: Request PDF (ResearchGate) URL: [Link]
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Title: Amide or Amino HPLC Columns What are the Differences Source: MicroSolv Technology Corporation URL: [Link]
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Title: 2-cyano-N-(2,5-dimethylphenyl)acetamide Source: Shanghai Canspec Scientific Instruments Co., Ltd. URL: [Link]
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Application Notes and Protocols: The Strategic Role of 2-Cyano-N-(2,5-dimethylphenyl)acetamide in the Synthesis of Novel Azo Dyes
Introduction: Unveiling the Potential of a Versatile Precursor
In the dynamic landscape of chromophore development, the pursuit of novel dye structures with enhanced performance characteristics is perpetual. Within this context, 2-cyano-N-(2,5-dimethylphenyl)acetamide has emerged as a highly valuable and versatile precursor for the synthesis of a new generation of azo dyes. Its unique molecular architecture, featuring a reactive methylene group activated by an adjacent cyano and an amide functionality, provides a fertile ground for electrophilic substitution reactions, particularly the coupling with diazonium salts. This reactivity profile, combined with the influence of the N-(2,5-dimethylphenyl) substituent on the final dye's properties, makes it a compelling building block for researchers and scientists in the fields of materials science, textiles, and drug development.
These application notes serve as a comprehensive technical guide, offering in-depth insights into the synthesis of novel azo dyes utilizing 2-cyano-N-(2,5-dimethylphenyl)acetamide. We will delve into the mechanistic underpinnings of the synthetic pathway, provide detailed, field-proven experimental protocols, and present a framework for the characterization of the resulting dye molecules. The protocols described herein are designed to be self-validating, emphasizing causality behind experimental choices to ensure reproducibility and success.
Core Principles: The Chemistry of Azo Dye Synthesis
The synthesis of azo dyes from 2-cyano-N-(2,5-dimethylphenyl)acetamide is predicated on a well-established two-step reaction sequence: the diazotization of a primary aromatic amine followed by an azo coupling reaction.
-
Diazotization: This initial step involves the conversion of a primary aromatic amine into a highly reactive diazonium salt. The reaction is typically carried out in a cold, acidic medium (usually hydrochloric acid) with the addition of sodium nitrite. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and readily attacks the electron-rich carbon atom of a coupling component. In our case, the active methylene group of 2-cyano-N-(2,5-dimethylphenyl)acetamide serves as the nucleophilic site. The coupling reaction is an electrophilic substitution that results in the formation of the characteristic azo chromophore (-N=N-), which is responsible for the color of the dye.
The choice of the primary aromatic amine for the diazotization step is a key determinant of the final dye's color and properties. By varying the substituents on the aromatic amine, a wide palette of colors can be achieved.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-N-(2,5-dimethylphenyl)acetamide
Rationale: The synthesis of the precursor is the foundational step. This protocol outlines a reliable method for the amidation of ethyl cyanoacetate with 2,5-dimethylaniline. The reaction is driven to completion by heating under reflux, and the product is isolated through precipitation and recrystallization to ensure high purity for subsequent reactions.
Materials:
-
2,5-Dimethylaniline
-
Ethyl cyanoacetate
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Ice
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethylaniline (0.1 mol, 12.12 g) and ethyl cyanoacetate (0.1 mol, 11.31 g).
-
Add 100 mL of N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 800 mL of an ice-water slurry with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 50 mL portions of cold ethanol.
-
For further purification, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60 °C.
Expected Yield: 75-85%
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
FT-IR (KBr, cm⁻¹): Expected characteristic peaks around 3250-3300 (N-H stretch), 2250-2260 (C≡N stretch), 1650-1670 (C=O stretch, Amide I), and 1540-1560 (N-H bend, Amide II).
-
¹H NMR (CDCl₃, δ ppm): Expected signals for aromatic protons, methyl protons, methylene protons, and the amide proton.
-
¹³C NMR (CDCl₃, δ ppm): Expected signals for aromatic carbons, methyl carbons, the methylene carbon, the nitrile carbon, and the carbonyl carbon.
Protocol 2: Synthesis of a Novel Monoazo Disperse Dye
Rationale: This protocol details the synthesis of a representative monoazo disperse dye using 2-cyano-N-(2,5-dimethylphenyl)acetamide as the coupling component and 4-nitroaniline as the diazo component. The resulting dye is expected to be a colored solid, suitable for applications such as dyeing synthetic fibers.
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Cyano-N-(2,5-dimethylphenyl)acetamide
-
Ethanol
-
Sodium Acetate
-
Deionized water
-
Ice bath
-
Standard laboratory glassware
Procedure:
Part A: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, suspend 4-nitroaniline (0.01 mol, 1.38 g) in a mixture of 10 mL of deionized water and 5 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.011 mol, 0.76 g) in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt solution.
Part B: Azo Coupling Reaction
-
In a 500 mL beaker, dissolve 2-cyano-N-(2,5-dimethylphenyl)acetamide (0.01 mol, 1.88 g) in 50 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution (from Part A) to the ethanolic solution of the coupling component with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 0-5 °C.
-
Gradually add a solution of sodium acetate (5 g in 20 mL of water) to the reaction mixture to adjust the pH to 4-5, which facilitates the coupling reaction. A colored precipitate should form.
-
Continue stirring the mixture in the ice bath for 2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the synthesized dye in a vacuum oven at 70 °C.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Cyano-N-(2,5-dimethylphenyl)acetamide | C₁₁H₁₂N₂O | 188.23 | 87165-31-9[1] |
| Reaction Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Protocol 1 | 2,5-Dimethylaniline, Ethyl cyanoacetate | - | DMF | Reflux | 75-85 |
| Protocol 2 | 4-Nitroaniline, 2-Cyano-N-(2,5-dimethylphenyl)acetamide | HCl, NaNO₂, Sodium Acetate | Water/Ethanol | 0-5 | >90 |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for a novel azo dye.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the synthesis of novel azo dyes derived from 2-cyano-N-(2,5-dimethylphenyl)acetamide. The versatility of this precursor allows for the creation of a diverse library of dyes by simply varying the aromatic amine used in the diazotization step. Further research can focus on a comprehensive evaluation of the synthesized dyes, including their spectroscopic properties (UV-Vis, fluorescence), thermal stability, and performance in specific applications such as textile dyeing, organic electronics, and as biological stains or probes. The systematic exploration of the structure-property relationships of these novel dyes will undoubtedly contribute to the advancement of color chemistry and materials science.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide
Welcome to the technical support center for the synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this specific amide synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
Reaction Overview
The synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide is typically achieved through the direct aminolysis of an ethyl cyanoacetate ester with 2,5-dimethylaniline. This reaction, while straightforward in principle, requires careful control of conditions to achieve high yield and purity due to the moderate reactivity of the aniline and the potential for side reactions.
General Reaction Scheme:
The reaction is an equilibrium process. To drive it towards the product, it is often heated to reflux to remove the ethanol byproduct as it forms.
Troubleshooting Guide
This section addresses specific, practical problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is disappointingly low (<60%). What are the common causes and how can I improve it?
A1: Low yield is the most frequent challenge. It typically points to an incomplete reaction or losses during workup. Let's break down the causes and solutions.
-
Causality—Incomplete Reaction: The direct aminolysis of ethyl cyanoacetate with an aniline is often a slow, equilibrium-driven process. The nucleophilicity of the aniline is reduced by the aromatic ring, and steric hindrance from the two methyl groups can further slow the reaction. High temperatures are required to drive the reaction forward.[1][2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: While not strictly necessary for this specific reaction, moisture can hydrolyze the starting ester, reducing the available amount for the main reaction. Ensure your reagents and solvent (if used) are dry.
-
Optimize Reaction Temperature and Time: The reaction generally requires elevated temperatures. Refluxing is a standard condition.[3] One documented procedure for a similar substrate, 2,6-dimethylaniline, calls for refluxing in DMF for 12 hours to achieve an 83% yield.[3] If you are running the reaction for a shorter period or at a lower temperature, extending the time or increasing the temperature is the first step.
-
Molar Ratio Adjustment: Using a slight excess of one reagent is a common strategy. Since ethyl cyanoacetate is volatile and can be lost during prolonged reflux, using a slight excess (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. Conversely, if the aniline is the more volatile or precious component, a slight excess of the ester may be used.
-
Effective Removal of Ethanol: This is critical. The reaction is an equilibrium. By removing the ethanol byproduct as it forms, you shift the equilibrium towards the product side according to Le Châtelier's principle. Ensure your reflux setup is efficient but not so open that you lose significant amounts of your starting materials. A Dean-Stark trap is generally not necessary unless a solvent that forms an azeotrope with ethanol is used.
-
Q2: The reaction seems to be stalled or incomplete even after prolonged reflux. How can I drive it to completion?
A2: If optimizing time and temperature is insufficient, the reaction may require catalytic activation.
-
Causality—Insufficient Electrophilicity/Nucleophilicity: The carbonyl carbon of ethyl cyanoacetate is only moderately electrophilic. While anilines are nucleophilic, their reactivity can be hampered by steric and electronic factors.
-
Troubleshooting Steps:
-
Solvent Effects: While the reaction can be run neat, a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) can accelerate the reaction by better solvating the transition state.[3]
-
Base Catalysis: A non-nucleophilic base can deprotonate the aniline, increasing its nucleophilicity. However, care must be taken as strong bases can also deprotonate the acidic methylene group of ethyl cyanoacetate, leading to undesired side reactions.[4] A mild base like triethylamine could be trialed in catalytic amounts.
-
Acid Catalysis: Lewis or Brønsted acids can activate the carbonyl group of the ester, making it more electrophilic.[5] However, acids will also protonate the aniline starting material, rendering it non-nucleophilic.[6] This approach is generally not recommended for this specific transformation.
-
Q3: My final product is a persistent oil or waxy solid, not the expected crystalline material. How can I induce crystallization?
A3: An oily product is a common purification issue, often indicating the presence of impurities that depress the melting point or residual solvent.[7]
-
Causality—Impurities and Supersaturation: Unreacted starting materials (especially the liquid 2,5-dimethylaniline) or solvent can act as a eutectic mixture, preventing crystallization. The product may also be pure but exist in a supersaturated state.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: First, ensure all solvents from the workup (e.g., ethyl acetate, dichloromethane) are thoroughly removed under high vacuum.
-
Trituration: Add a small amount of a non-solvent—a liquid in which your product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Vigorously stir or scratch the mixture with a spatula. This can wash away impurities and provide a rough surface to initiate crystal growth.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystallization.[7]
-
Seeding: If you have a small crystal of the pure product from a previous batch, add it to the oil. This seed crystal will act as a template for further crystallization.[7]
-
Re-purification: If the above methods fail, it indicates significant impurity. Consider an acid-base wash to remove unreacted aniline (wash with dilute HCl) followed by a bicarbonate wash.[7] If impurities persist, column chromatography may be necessary.
-
Q4: The isolated product is colored (yellow to dark brown). How can I decolorize it?
A4: Color is typically due to high-molecular-weight, conjugated byproducts formed from side reactions at high temperatures.
-
Causality—Thermal Degradation and Side Reactions: Prolonged heating of anilines can lead to oxidative side products.
-
Troubleshooting Steps:
-
Recrystallization: This is the most effective method. Choose a solvent in which the product has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, or toluene). The colored impurities will ideally remain in the cold mother liquor.
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon.[7] Keep the solution hot for 5-10 minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a pad of Celite or fluted filter paper to remove the charcoal. Allow the clear filtrate to cool and crystallize. Caution: Use charcoal sparingly as it can also adsorb your product, reducing the yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the reaction between 2,5-dimethylaniline and ethyl cyanoacetate?
A1: The reaction follows the nucleophilic acyl substitution pathway.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline attacks the electrophilic carbonyl carbon of ethyl cyanoacetate.
-
Tetrahedral Intermediate Formation: This forms a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (C₂H₅O⁻) leaving group.
-
Protonation of Leaving Group: The ethoxide is protonated by the newly formed amide or another aniline molecule to generate ethanol and the final product.
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the starting aniline (less polar), the starting ester, and the final amide product (more polar). Spot the reaction mixture alongside the starting materials. The reaction is complete when the spot corresponding to the 2,5-dimethylaniline has been completely consumed.
Q3: What is a standard, reliable experimental protocol for this synthesis?
A3: The following protocol is a robust starting point, adapted from procedures for similar substrates.[3][8]
Step-by-Step Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylaniline (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
If desired, add a high-boiling solvent such as DMF (approx. 2-3 mL per gram of aniline). Alternatively, the reaction can be run neat.
-
Heat the reaction mixture to reflux (typically 130-150°C if neat, or the boiling point of the solvent) and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the 2,5-dimethylaniline is no longer visible.
-
Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water with stirring. The product should precipitate as a solid.
-
Collect the crude solid by vacuum filtration and wash the filter cake with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Q4: What are the critical safety considerations for this synthesis?
A4:
-
2,5-Dimethylaniline: This compound is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl Cyanoacetate: This is a combustible liquid and is harmful if swallowed or inhaled.[4]
-
High Temperatures: The reaction is run at high temperatures, posing a risk of thermal burns.
-
Cyanide Moiety: The product contains a nitrile (cyano) group. While not as hazardous as inorganic cyanides, it can release hydrogen cyanide if exposed to strong acids.
Data & Visualization
Table 1: Comparative Reaction Conditions
| Parameter | Method A (Neat) | Method B (Solvent) | Expected Outcome |
| Aniline:Ester Ratio | 1 : 1.1 | 1 : 1.1 | A slight excess of the ester helps drive the reaction. |
| Solvent | None | DMF | DMF can accelerate the reaction but complicates workup. |
| Temperature | 130-150 °C (Reflux) | ~153 °C (Reflux) | High temperature is essential for a reasonable reaction rate. |
| Time | 10-16 hours | 8-12 hours | Reaction in DMF is typically faster. |
| Typical Yield | 70-85% | 80-90% | Yields are generally good with sufficient reaction time. |
Diagrams
Caption: Nucleophilic acyl substitution mechanism.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low yield.
References
- WO2001060363A1 - A method for synthesizing leflunomide - Google P
- EP1257270B1 - A method for synthesizing leflunomide - Google P
- US6723855B2 - Method for synthesizing leflunomide - Google P
-
Leflunomide | New Drug Approvals. (URL: [Link])
-
Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition - RSC Advances (RSC Publishing). (URL: [Link])
-
Explain why the acylation of aniline is not possible - Filo. (URL: [Link])
-
cyanoacetamide - Organic Syntheses Procedure. (URL: [Link])
-
Acylation of Aniline Explained - Pearson. (URL: [Link])
-
Ethyl Cyanoacetate Reactions - ResearchGate. (URL: [Link])
-
Why does the acetylation of the NH2 group of aniline reduce its activity? - Quora. (URL: [Link])
-
Ethyl cyanoacetate - Wikipedia. (URL: [Link])
- CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide - Google P
-
2-Cyanoacetamide | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis, and synthetic applications of cyanoacetamides - ResearchGate. (URL: [Link])
-
question an N-acetylation of aniline, using aspirin - Sciencemadness Discussion Board. (URL: [Link])
-
Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - TÜBİTAK Academic Journals. (URL: [Link])
- CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)
-
(PDF) Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. - ResearchGate. (URL: [Link])
-
(PDF) Ethyl Cyanoacetate Reactions - ResearchGate. (URL: [Link])
-
One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis | ACS Central Science. (URL: [Link])
-
2-cyano-N-(2,5-dimethylphenyl)acetamide - PubChem. (URL: [Link])
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | ACS Omega. (URL: [Link])
-
Post-synthesis from Lewis acid–base interaction: an alternative way to generate light and harvest triplet excitons - Beilstein Journals. (URL: [Link])
-
Synthesis of alpha-fluorosulfonamides by electrophilic fluorination - PubMed. (URL: [Link])
-
Synthesis of Benzo[b]siloles via KH-Promoted Cyclization of (2-Alkynylphenyl)silanes | Organic Letters - ACS Publications. (URL: [Link])
-
Tetraethyllead - Wikipedia. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 5. BJOC - Post-synthesis from Lewis acid–base interaction: an alternative way to generate light and harvest triplet excitons [beilstein-journals.org]
- 6. Explain why the acylation of aniline is not possible | Filo [askfilo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Cyano-N-(2,5-dimethylphenyl)acetamide by Recrystallization
Welcome to the technical support center for the purification of 2-cyano-N-(2,5-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, we move beyond simple protocols to explain the underlying principles and offer robust troubleshooting strategies based on extensive laboratory experience.
Understanding the Molecule and the Purification Challenge
2-Cyano-N-(2,5-dimethylphenyl)acetamide is a member of the N-aryl cyanoacetamides, a class of compounds that are valuable intermediates in the synthesis of various heterocyclic compounds with potential pharmacological activities. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
The primary impurities in a crude sample of 2-cyano-N-(2,5-dimethylphenyl)acetamide typically stem from the common synthetic route: the reaction of 2,5-dimethylaniline with a cyanoacetic acid ester, such as ethyl cyanoacetate.[1][2] Consequently, the main contaminants you are likely to encounter are:
-
Unreacted 2,5-dimethylaniline: A basic, oily liquid that can impart a color to the crude product.[3][4][5]
-
Unreacted cyanoacetic acid ester: An oily liquid with a distinct odor.
-
By-products: Formed from side reactions, which may have similar polarities to the desired product.
Recrystallization is an effective purification technique because the desired amide is typically a solid at room temperature, while the common impurities are often liquids or have different solubility profiles.[6][7] The key to a successful recrystallization is the selection of an appropriate solvent system that maximizes the solubility of the desired compound at an elevated temperature and minimizes its solubility at a lower temperature, while the impurities either remain in solution or are removed by filtration.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of 2-cyano-N-(2,5-dimethylphenyl)acetamide?
A1: Based on data from structurally similar compounds, ethanol is an excellent first choice for a single-solvent recrystallization. A closely related analog, 2-cyano-N-(2,6-dimethylphenyl)acetamide, is effectively recrystallized from absolute ethanol.[1] Furthermore, the parent compound, cyanoacetamide, is readily purified by recrystallization from hot 95% ethanol.[9]
For a two-solvent system, a mixture of ethyl acetate and a non-polar anti-solvent like n-hexane is a promising alternative. This is supported by a procedure for the purification of 2,2-dimethyl cyanoacetamide, which utilizes an ethyl acetate:n-hexane mixture.[10]
Q2: My crude product is an oil and won't solidify. What should I do?
A2: Oiling out is a common problem in recrystallization, especially when the crude product is significantly impure. It occurs when the compound comes out of solution at a temperature above its melting point. Here are several strategies to address this:
-
Increase the Solvent Volume: Add more of the hot recrystallization solvent to ensure the compound remains dissolved at a higher temperature, allowing it to cool further before reaching its saturation point.
-
Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container or a dewar can be used to slow down the cooling rate, providing more time for crystal nucleation and growth.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.
-
Solvent System Change: If oiling out persists, consider switching to a different solvent system. A two-solvent system (e.g., ethyl acetate/hexane) can sometimes be more effective in preventing oiling out than a single solvent.
Q3: The recrystallization yielded very few crystals. What went wrong?
A3: A low yield is most commonly due to using too much solvent.[11] The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude product. Other potential causes and their solutions include:
-
Excess Solvent: If the solution was not saturated upon cooling, you can try to evaporate some of the solvent and repeat the cooling process.
-
Cooling Temperature: Ensure the solution has been cooled sufficiently. An ice bath can be used to maximize the yield of crystals after the solution has first cooled to room temperature.
-
Premature Crystallization: If the product crystallizes too early, for instance during a hot filtration step, you may need to use more hot solvent to keep it in solution.
-
Washing with Warm Solvent: Always wash the filtered crystals with a small amount of ice-cold solvent to minimize redissolving the product.
Q4: My final product is still colored. How can I decolorize it?
A4: A persistent color in the recrystallized product often indicates the presence of colored impurities. Activated charcoal is an effective decolorizing agent.
Decolorization Protocol:
-
Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly to prevent flash boiling when the charcoal is added.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Reheat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization.
Experimental Protocols
Single-Solvent Recrystallization from Ethanol
This protocol is a good starting point for the purification of 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Materials:
-
Crude 2-cyano-N-(2,5-dimethylphenyl)acetamide
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of ethanol and bring the mixture to a gentle boil on a hot plate.
-
Continue to add small portions of hot ethanol until the solid just dissolves.
-
If the solution is colored, consider the decolorization protocol mentioned in Q4.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven or air dry.
Two-Solvent Recrystallization using Ethyl Acetate and n-Hexane
This method is useful if the compound is too soluble in a single solvent at room temperature or if oiling out is an issue.
Materials:
-
Crude 2-cyano-N-(2,5-dimethylphenyl)acetamide
-
Ethyl acetate
-
n-Hexane
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude solid in the minimum amount of hot ethyl acetate.
-
While the solution is still hot, add n-hexane dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of ethyl acetate and n-hexane (in the same approximate ratio as the final crystallization mixture).
-
Dry the purified crystals.
Data Presentation
| Solvent System | Suitability for N-Aryl Cyanoacetamides | Key Considerations |
| Ethanol | High | Good starting point; may require cooling to low temperatures for optimal yield.[1][9] |
| Ethyl Acetate / n-Hexane | High | Effective for preventing oiling out and when single-solvent solubility is too high.[10] |
| Water | Low | Generally a poor solvent for aromatic amides, but can be used as an anti-solvent with alcohols. |
| Acetonitrile | Moderate | Can be a good solvent for amides, but may have high solubility at room temperature. |
Visualizations
Recrystallization Workflow Diagram
Caption: A decision tree to diagnose and solve common recrystallization problems.
References
-
Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. ResearchGate. [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
-
Cyanoacetamide. Organic Syntheses. [Link]
- CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide.
-
Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
Recrystallization. YouTube. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Recrystallization. YouTube. [Link]
-
2-cyano-N-(2,5-dimethylphenyl)acetamide. PubChem. [Link]
- CH646418A5 - Process for the preparation of cyanoacetanilides.
-
2,5-Xylidine. Wikipedia. [Link]
-
Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]
-
2,5-Dimethylaniline. ChemBK. [Link]
-
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide. PubChem. [Link]
-
2,5-Dimethylaniline. PubChem. [Link]
-
Cyanoacetamide. PubChem. [Link]
Sources
- 1. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. CH646418A5 - Process for the preparation of cyanoacetanilides - Google Patents [patents.google.com]
- 3. 2,5-Xylidine - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Home Page [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide - Google Patents [patents.google.com]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Purification of 2-Cyano-N-(2,5-dimethylphenyl)acetamide by Column Chromatography
Welcome to the technical support center for the purification of 2-cyano-N-(2,5-dimethylphenyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who require a robust, reliable, and well-understood protocol for isolating this compound using silica gel column chromatography. Here, we move beyond a simple set of instructions to provide a comprehensive resource grounded in chromatographic theory, complete with detailed troubleshooting guides and frequently asked questions to empower you to solve problems as they arise.
Purification Overview & Strategy
2-Cyano-N-(2,5-dimethylphenyl)acetamide is a moderately polar compound due to the presence of both an amide and a nitrile group.[1] The purification strategy hinges on exploiting this polarity to separate it from less polar starting materials (e.g., 2,5-dimethylaniline) or more polar impurities (e.g., cyanoacetic acid).
Normal-phase column chromatography using silica gel is the method of choice. The principle is based on the differential partitioning of the crude mixture's components between a polar stationary phase (silica gel) and a less polar mobile phase (an organic solvent mixture).[2] Compounds with higher polarity will have a stronger affinity for the silica gel and will elute from the column more slowly. By gradually increasing the polarity of the mobile phase, we can selectively elute the desired compound, leaving impurities behind.
Core Experimental Protocol
This protocol is a validated starting point. Optimization, guided by Thin-Layer Chromatography (TLC), is essential for achieving the best results with your specific crude material.
2.1. Step 1: Mobile Phase Optimization with TLC
The success of column chromatography is almost entirely dependent on the choice of the mobile phase (eluent). TLC is a rapid and indispensable tool for determining the optimal solvent system.
Methodology:
-
Prepare several developing chambers with different ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). Common starting ratios include 9:1, 4:1, 7:3, and 1:1 (Hexane:Ethyl Acetate).
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the dissolved mixture onto at least three separate TLC plates.
-
Develop each plate in a different solvent system.
-
Visualize the plates using a UV lamp (254 nm).
-
The Goal: Identify a solvent system where the desired product, 2-cyano-N-(2,5-dimethylphenyl)acetamide, has a Retention Factor (Rf) of 0.25 to 0.35 . This Rf value ensures that the compound will move down the column at an appropriate rate, allowing for effective separation from impurities.
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of Product | Recommendation |
| 9:1 | 0.05 | Too low. Increase eluent polarity. |
| 7:3 | 0.30 | Optimal. Good starting point for the column. |
| 1:1 | 0.65 | Too high. Compound will elute too quickly. Decrease polarity. |
2.2. Step 2: Column Preparation (Slurry Packing)
Proper column packing is critical to prevent issues like band broadening and channeling, which lead to poor separation. The slurry method is highly recommended for achieving a uniform, well-packed column.
Methodology:
-
Select a glass column of appropriate size (a 10-20g column is typical for purifying 100-500mg of crude material).
-
In a beaker, mix silica gel (typically 60 Å, 230-400 mesh) with the initial, non-polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to form a free-flowing slurry. Use approximately 50-100 times the weight of silica gel to the weight of your crude sample.
-
Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Fill the column about halfway with the non-polar solvent.
-
Gently pour the silica slurry into the column. Use a funnel to guide the slurry.
-
Continuously tap the side of the column gently to encourage even settling of the silica bed.
-
Open the stopcock to drain some solvent, which helps compact the bed. Crucially, never let the solvent level drop below the top of the silica bed.
-
Once the bed is stable, add a protective layer of sand (approx. 1-2 cm) on top.[3]
2.3. Step 3: Sample Loading (Dry Loading)
For compounds that are not highly soluble in the mobile phase, or to achieve the sharpest possible bands, dry loading is superior to direct liquid injection.[4]
Methodology:
-
Dissolve your crude 2-cyano-N-(2,5-dimethylphenyl)acetamide in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica.
-
Carefully drain the solvent from your packed column until it is level with the top layer of sand.
-
Gently and evenly add the dry-loaded sample onto the sand layer.
-
Carefully add your initial mobile phase to the column without disturbing the sample layer.
2.4. Step 4: Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to separate the components.[3]
Methodology:
-
Begin elution with the mobile phase determined from your TLC analysis (e.g., 7:3 Hexane:Ethyl Acetate).
-
Maintain a constant flow rate. Applying gentle air pressure ("flash chromatography") can speed up the process.[3]
-
Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be proportional to the column size (e.g., 10-15 mL fractions for a 20g column).
-
As the separation progresses, you may need to gradually increase the polarity of the mobile phase (a "gradient elution") to elute more polar compounds.[5] For example, you might move from 7:3 to 1:1 Hexane:Ethyl Acetate.
2.5. Step 5: Analysis and Product Isolation
Methodology:
-
Analyze the collected fractions using TLC to identify which ones contain your pure product. Spot every few fractions on a TLC plate and develop it in your optimized solvent system.
-
Combine the fractions that show a single, clean spot corresponding to the Rf of your target compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-cyano-N-(2,5-dimethylphenyl)acetamide.[3]
Visual Workflow
The following diagram outlines the complete purification workflow, from initial analysis to final product isolation.
Caption: Column Chromatography Workflow
Troubleshooting Guide (Q&A Format)
Q1: My compound won't move off the column, or the Rf is zero. What's wrong?
A1: This is a classic sign that your mobile phase is not polar enough. The amide and nitrile groups in your compound cause it to adhere strongly to the polar silica gel.
-
Immediate Solution: Gradually increase the polarity of your eluent. If you are using a 7:3 Hexane:Ethyl Acetate mix, try switching to 1:1. For very stubborn compounds, adding a small percentage (1-2%) of methanol to your ethyl acetate can dramatically increase eluent strength.[4]
-
Causality: The mobile phase and the dissolved compounds are in a constant competition for binding sites on the stationary phase. If the mobile phase is too non-polar, it cannot effectively displace the polar analyte from the silica, resulting in no movement.
Q2: My compound eluted immediately in the first few fractions with all the impurities. Why?
A2: This indicates your mobile phase is too polar. It has such a high affinity for the silica gel that it displaces all compounds, including your product, preventing any separation.
-
Immediate Solution: Re-run the column using a significantly less polar solvent system. If you used 1:1 Hexane:Ethyl Acetate, go back to your TLC results and try a 4:1 or even 9:1 mixture.
-
Preventative Measure: Always trust your initial TLC analysis. The ideal Rf of 0.25-0.35 is a reliable predictor of good column separation. An Rf > 0.5 on TLC often leads to this problem.
Q3: The separation is poor. My TLC of the collected fractions shows overlapping spots.
A3: This is a common and frustrating issue that can stem from several sources.
-
Cause 1: Poor Column Packing. Cracks, channels, or an uneven silica bed will cause the sample band to travel unevenly, leading to broad, overlapping fractions.
-
Solution: Repack the column carefully using the slurry method. Ensure the silica is fully settled and the bed is perfectly level before loading the sample.
-
-
Cause 2: Overloading the Column. Loading too much crude material onto the column is a primary cause of poor separation. The stationary phase becomes saturated, and individual compound bands broaden significantly, merging into one another.
-
Solution: Use a larger column with more silica gel (aim for a 50:1 to 100:1 ratio of silica:crude material by weight). If that's not possible, purify the material in smaller batches.
-
-
Cause 3: Incorrect Solvent Choice. The Rf values of your product and a key impurity might be too close in the chosen solvent system.
-
Solution: Perform a more thorough TLC screen using different solvent systems. For example, try replacing Hexane/Ethyl Acetate with Dichloromethane/Methanol or adding a small amount of a third solvent to modify selectivity.
-
Q4: I see cracks or channels forming in my silica bed during the run. Why is this happening?
A4: This is usually caused by a change in the solvent environment that generates heat or disrupts the packed bed.
-
Cause: Switching from a non-polar solvent (like hexane) to a much more polar one (like methanol) too abruptly can generate heat as the new solvent adsorbs to the silica, causing solvent to boil and crack the bed.
-
Solution: Always use a gradual gradient. Increase the polarity of the mobile phase slowly over many fractions rather than making a single, drastic switch. Ensure your solvents are well-mixed before adding them to the column.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing poor separation results.
Caption: Troubleshooting Poor Separation
Frequently Asked Questions (FAQs)
-
FAQ 1: Is 2-cyano-N-(2,5-dimethylphenyl)acetamide stable on silica gel? Amides and nitriles are generally stable on standard silica gel. However, silica gel is slightly acidic, which can sometimes cause degradation of very sensitive compounds. If you observe significant streaking on your TLC plate that persists across different solvent systems, or if your yield is unexpectedly low, compound instability could be a factor.[5] In such rare cases, you can deactivate the silica by adding a small amount of triethylamine (~0.5%) to your mobile phase.[6]
-
FAQ 2: What are the safety precautions for handling this compound and the solvents? 2-Cyano-N-(2,5-dimethylphenyl)acetamide and related cyanoacetamides are classified as harmful if swallowed and can cause skin and eye irritation.[7] The solvents used (Hexane, Ethyl Acetate, Dichloromethane) are flammable and have associated inhalation hazards. Always perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[8]
-
FAQ 3: Can I use reversed-phase chromatography for this purification? Yes, reversed-phase chromatography is a viable alternative, particularly if the impurities are very non-polar. In this technique, you would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like a water/acetonitrile or water/methanol mixture).[9][10] The elution order would be reversed: polar compounds would elute first. This is often used in HPLC applications but is less common for preparative-scale flash chromatography in research labs due to solvent cost and waste.[11]
-
FAQ 4: How do I dispose of the waste? All solvent waste should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate. The used silica gel should be fully dried in a fume hood to evaporate residual solvent and then disposed of in a designated solid chemical waste container. Follow all local and institutional safety guidelines for chemical waste disposal.
References
-
Olmo, B., García, A., Marín, A., & Barbas, C. (2005). New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds. Journal of Chromatography B, 817(2), 159-165. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 16, 2026, from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved January 16, 2026, from [Link]
-
Org Lab Voodoo. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved January 16, 2026, from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting. Retrieved January 16, 2026, from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved January 16, 2026, from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved January 16, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column. Retrieved January 16, 2026, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in 2-Cyano-N-(2,5-dimethylphenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this specific amide coupling reaction. Here, we will explore the underlying chemical principles, diagnose common problems, and provide actionable, field-tested solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction pathway for synthesizing 2-cyano-N-(2,5-dimethylphenyl)acetamide, and what are the key reagents?
The most prevalent and direct method for synthesizing 2-cyano-N-(2,5-dimethylphenyl)acetamide is the acylation of 2,5-dimethylaniline with a cyanoacetic acid derivative.[1] A common approach involves the reaction of 2,5-dimethylaniline with an activated form of cyanoacetic acid, such as an ester like ethyl cyanoacetate, often under thermal conditions.[2]
Key Reagents:
-
Amine: 2,5-dimethylaniline
-
Acylating Agent: Ethyl cyanoacetate or cyanoacetic acid[3]
-
Solvent: High-boiling point solvents like N,N-dimethylformamide (DMF) or solvent-free conditions at elevated temperatures are often employed.[2][4]
-
Catalyst/Base (Optional): In some acylation reactions, a base like pyridine may be used to neutralize acid byproducts.[5]
Q2: I'm experiencing a significantly lower yield than expected. What are the primary factors that could be contributing to this?
Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
-
Side Reactions: Competing chemical pathways may be consuming starting materials or the desired product.
-
Product Loss During Workup and Purification: The desired compound may be lost during extraction, crystallization, or chromatography.[6]
-
Purity of Reagents: Impurities in starting materials or solvents can interfere with the reaction.[7]
The following sections will delve into troubleshooting each of these areas in detail.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Issue 1: Incomplete Reaction or Slow Reaction Rate
A common reason for low yield is a reaction that has not proceeded to completion. This can be diagnosed by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), which will show the presence of unreacted starting materials.[6]
Root Cause Analysis & Solutions
-
Insufficient Reaction Temperature: The direct amidation of an ester with an amine often requires high temperatures to drive the reaction forward.[8] The methyl groups on the 2,5-dimethylaniline can also introduce some steric hindrance, necessitating more forceful conditions.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for any signs of product decomposition. For reactions using ethyl cyanoacetate and 2,5-dimethylaniline, reflux conditions are often necessary.[4]
-
-
Inadequate Reaction Time: Complex reactions or those with less reactive starting materials may require longer reaction times to achieve high conversion.
-
Solution: Extend the reaction time, continuing to monitor by TLC or HPLC until the starting materials are consumed.
-
-
Suboptimal Stoichiometry: The ratio of reactants can significantly impact the reaction equilibrium.
-
Solution: While a 1:1 molar ratio is theoretically required, using a slight excess of one reagent (often the less expensive one, like ethyl cyanoacetate) can help drive the reaction to completion. However, be mindful that a large excess can complicate purification.
-
Experimental Protocol: Optimizing Reaction Conditions
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethylaniline (1 equivalent) and ethyl cyanoacetate (1.1 to 1.5 equivalents).
-
Solvent (Optional): For a solvent-based approach, add a high-boiling solvent such as DMF.[4]
-
Heating: Heat the mixture to reflux (typically 120-200°C, depending on the solvent or if solvent-free) and maintain this temperature.[2]
-
Monitoring: At regular intervals (e.g., every 2 hours), carefully take a small aliquot of the reaction mixture and analyze it by TLC to check for the disappearance of the limiting reagent.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.[4]
Issue 2: Presence of Significant Side Products
The formation of byproducts is a major contributor to reduced yields. Identifying these impurities is key to mitigating their formation.
Common Side Reactions and Their Prevention
-
Hydrolysis of Ethyl Cyanoacetate: The presence of water in the reaction mixture can lead to the hydrolysis of ethyl cyanoacetate to cyanoacetic acid.[6]
-
Prevention: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.
-
-
Decarboxylation of Cyanoacetic Acid: If cyanoacetic acid is formed or used directly, it can decarboxylate at high temperatures to form acetonitrile, which will not participate in the desired reaction.[9]
-
Prevention: If using cyanoacetic acid, consider using a coupling agent at a lower temperature to avoid decarboxylation.
-
-
Self-Condensation of Cyanoacetic Esters or Amides: The active methylene group in cyanoacetic acid derivatives can participate in self-condensation reactions, especially in the presence of a base.[3]
-
Prevention: Maintain strict control over the reaction stoichiometry and avoid using a strong base unless necessary for a specific coupling mechanism.
-
Issue 3: Product Loss During Workup and Purification
Even with a high-yielding reaction, significant product loss can occur during the isolation and purification stages.
Troubleshooting Workup and Purification
-
Incomplete Precipitation/Crystallization: The product may have some solubility in the mother liquor, leading to loss if not fully recovered.
-
Losses During Extraction: If an aqueous workup is performed, the product may have some solubility in the aqueous layer.
-
Solution: When performing a liquid-liquid extraction, ensure the organic layer is thoroughly extracted multiple times. Back-extracting the combined aqueous layers with a fresh portion of the organic solvent can help recover any dissolved product.
-
-
Inappropriate Purification Method: The choice of purification method can impact the final yield.
-
Solution: Recrystallization is often the most efficient method for purifying solid products like 2-cyano-N-(2,5-dimethylphenyl)acetamide.[10] If column chromatography is necessary, select a solvent system that provides good separation between the product and impurities to minimize product loss in mixed fractions.
-
Visualization of Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale |
| Temperature | 120-200 °C | To overcome the activation energy for the acylation of the sterically hindered aniline.[2][8] |
| Reaction Time | 2-12 hours | Dependent on temperature and reagent reactivity; monitor for completion.[4] |
| Amine:Ester Ratio | 1 : 1.1 to 1 : 1.5 | A slight excess of the ester can drive the reaction to completion. |
| Solvent | DMF or Solvent-Free | High-boiling solvents or no solvent are suitable for the required high temperatures.[2][4] |
Final Considerations
The synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide is a robust reaction, but achieving high yields requires careful attention to detail. By systematically evaluating your reaction conditions, monitoring for side products, and optimizing your workup and purification procedures, you can significantly improve your outcomes. Always ensure the purity of your starting materials, as this is a foundational element for a successful synthesis.
References
-
Organic Syntheses. Cyanoacetamide. Org. Syn. Coll. Vol. 1, p.179 (1941); Vol. 2, p.379 (1922). Available at: [Link]
- Google Patents.CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide.
- Wang, K., & Dömling, A. (2010). Design of a Versatile Multicomponent Reaction Leading to 2-Amino-5-ketoaryl Pyrroles. Chemical biology & drug design, 75(3), 277–283.
- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-103.
- Dömling, A., et al. (2010). Cyanoacetamide Multicomponent Reaction (III): Three-Component Gewald Reactions Revisited.
- Fadda, A. A., et al. (2011). 2-Cyanoacetamide: A Powerful Building Block in Heterocyclic Synthesis. Letters in Organic Chemistry, 8(7), 468-480.
- Google Patents.CH646418A5 - Process for the preparation of cyanoacetanilides.
-
Wikipedia. Cyanoacetamide. Available at: [Link]
- Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286.
- El-Gaby, M. S. A., et al. (2004). Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. Journal of Chemical Research, 2004(9), 602-604.
-
Medium. Cyano Acetic Acid Intermediates. (2017). Available at: [Link]
- Google Patents.US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
PubChem. 2-cyano-N-(2,5-dimethylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Justia Patents. Process For the Preparation of Highly Pure (E) N,N-Diethyl-2-Cyano-3-(3,4-Dihydroxy-5-Nitro Phenyl) Acrylamide (Entacapone). Available at: [Link]
- Google Patents.CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
-
NCERT. Amines. Available at: [Link]
-
ResearchGate. Friede–Crafts alkylation of N,N-dimethylaniline. Available at: [Link]
Sources
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- 2. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
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- 8. CH646418A5 - Process for the preparation of cyanoacetanilides - Google Patents [patents.google.com]
- 9. medium.com [medium.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Cyano-N-(2,5-dimethylphenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Drawing from established chemical principles and field-proven insights, this document provides a comprehensive resource for optimizing your synthesis, troubleshooting issues, and ensuring high-yield, high-purity outcomes.
Reaction Overview and Mechanism
The synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide is most commonly achieved through the nucleophilic acyl substitution reaction between 2,5-dimethylaniline and an active methylene compound, typically an alkyl cyanoacetate like ethyl cyanoacetate.[1][2] The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the ester, followed by the elimination of an alcohol molecule (ethanol). This process is typically driven to completion by heating, which facilitates the removal of the ethanol byproduct.[3][4]
The reaction's success hinges on the nucleophilicity of the amine and the electrophilicity of the ester's carbonyl group. The active methylene group (the CH₂ flanked by the nitrile and carbonyl) in the cyanoacetate starting material is also reactive and can participate in side reactions if conditions are not carefully controlled.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and solvents for this synthesis?
A1: The standard and most reliable starting materials are 2,5-dimethylaniline and ethyl cyanoacetate .[2] While other alkyl cyanoacetates can be used, the ethyl ester is widely available and effective. The reaction can be performed "neat" (without a solvent) by simply heating the two reactants, or in a high-boiling point, inert solvent such as N,N-dimethylformamide (DMF) or toluene.[2][7] The choice of solvent can influence the required reaction temperature and time. For laboratory-scale preparations, running the reaction neat is often simplest.
Q2: What are the optimal reaction temperature and duration?
A2: This reaction typically requires elevated temperatures to proceed at a reasonable rate. Temperatures in the range of 120-200°C are common, often achieved by heating the mixture under reflux.[4] The reaction time can vary from 2 to 12 hours.[4][7] The most effective way to determine the optimal duration is to monitor the reaction's progress using Thin Layer Chromatography (TLC), observing the consumption of the 2,5-dimethylaniline starting material.[8][9]
Q3: How critical is the purity of the 2,5-dimethylaniline starting material?
A3: Extremely critical. 2,5-dimethylaniline is a primary arylamine that is susceptible to oxidation, often turning from a clear or pale yellow liquid to a reddish-brown color upon exposure to air.[10] Using oxidized or impure aniline can lead to the formation of colored impurities in the final product and may result in lower yields. It is highly recommended to use freshly distilled or high-purity 2,5-dimethylaniline for the best results.
Q4: Can I use cyanoacetic acid directly instead of ethyl cyanoacetate?
A4: While direct condensation of a carboxylic acid and an amine is possible, it typically requires a coupling agent (like DCC) or very high temperatures to drive off the water formed, which is more difficult than removing ethanol.[6] The reaction of an amine with an ester (ethyl cyanoacetate) is generally a more straightforward and higher-yielding laboratory method for this specific transformation.[1][11]
Q5: What are the most common side reactions to be aware of?
A5: The primary side reactions of concern are:
-
Hydrolysis: If water is present in the reagents or solvent, both the nitrile and ester groups of ethyl cyanoacetate can undergo hydrolysis, especially at high temperatures. Hydrolysis of the product's nitrile group to a carboxylic acid is also possible under harsh acidic or basic workup conditions.[2][12] Using anhydrous conditions is recommended.
-
Incomplete Reaction: The most common "side product" is simply unreacted starting material, which complicates purification.[13][14] This is why monitoring by TLC is essential.
Troubleshooting Guide
This guide provides systematic solutions to specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Underlying Rationale | Recommended Solutions |
| Incomplete Reaction | The reaction is kinetically slow and requires sufficient thermal energy and time to reach completion. Without adequate heating or duration, a significant amount of starting material will remain unreacted.[2][15] | 1. Monitor Reaction: Use TLC to track the disappearance of the 2,5-dimethylaniline spot. The reaction is complete when this spot is faint or absent. 2. Increase Temperature/Time: If the reaction stalls, consider increasing the temperature by 10-20°C or extending the reaction time.[13] 3. Ensure Mixing: For neat reactions, ensure efficient stirring to maintain a homogenous mixture. |
| Purity of Starting Materials | Impurities in the starting materials can inhibit the reaction or lead to side products. Oxidized 2,5-dimethylaniline is a common culprit.[10] Water contamination can lead to hydrolysis of the ethyl cyanoacetate.[8][14] | 1. Verify Purity: Use high-purity (≥98%) 2,5-dimethylaniline and ethyl cyanoacetate. 2. Purify Aniline: If the 2,5-dimethylaniline is dark red or brown, distill it under reduced pressure before use. 3. Use Anhydrous Conditions: Ensure glassware is thoroughly dried. While not strictly necessary to run under an inert atmosphere, avoid introducing moisture.[15] |
| Product Loss During Workup | The product has some solubility in common organic solvents. Significant loss can occur if the precipitation is incomplete or if the filter cake is washed with an excessive volume of solvent.[13][16] | 1. Optimize Precipitation: Ensure the reaction mixture is cooled thoroughly (e.g., in an ice bath) to maximize crystallization before filtering.[7] 2. Washing: Wash the collected solid with a minimal amount of cold solvent (e.g., ethanol or ice water) to remove surface impurities without dissolving the product.[16] |
Problem 2: Product is Impure
| Potential Cause | Underlying Rationale | Recommended Solutions |
| Unreacted Starting Materials | An incomplete reaction is the most common source of impurities in the crude product.[13] These materials must be removed to achieve high purity. | 1. Recrystallization: This is the primary method for purification. Ethanol is a commonly reported and effective solvent.[7] The product should be significantly less soluble in cold ethanol than the starting materials. 2. Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from the more polar aniline and less polar ester.[15] |
| Product is Discolored (Yellow/Brown) | Discoloration often arises from colored impurities carried over from oxidized 2,5-dimethylaniline starting material.[10][13] | 1. Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in hot solvent, add a small amount of activated charcoal. Boil for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[13][16] |
| Product "Oils Out" During Recrystallization | This occurs when the melting point of the impure product is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[13] The product separates as a liquid instead of forming crystals. | 1. Change Solvent System: The chosen solvent may be unsuitable. Try a different solvent or a solvent pair (e.g., ethanol/water) to find a system where the product is soluble when hot but sparingly soluble when cold.[13] 2. Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can be helpful. |
Detailed Experimental Protocol
This protocol provides a reliable baseline for the synthesis. Adjustments may be necessary based on your specific laboratory conditions and desired scale.
Materials:
-
2,5-Dimethylaniline (high purity)
-
Ethyl cyanoacetate
-
Ethanol (for recrystallization)
-
Deionized Water & Ice
-
Activated Charcoal (optional)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,5-dimethylaniline (e.g., 0.10 mol) and ethyl cyanoacetate (e.g., 0.12 mol, 1.2 equivalents).
-
Heating and Reaction: Heat the mixture in an oil bath or with a heating mantle to 170-180°C. Maintain stirring and allow the reaction to reflux for 4-6 hours.
-
Monitoring: Periodically take a small aliquot from the reaction mixture, dissolve it in ethyl acetate, and spot it on a TLC plate against a spot of the 2,5-dimethylaniline starting material to monitor its consumption.
-
Isolation: Once the reaction is complete (as determined by TLC), remove the heat source and allow the flask to cool to room temperature. The mixture may begin to solidify.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing a vigorously stirred mixture of ice and water (approx. 400 mL for a 0.1 mol scale). A solid precipitate should form.[7]
-
Filtration: Continue stirring the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with two small portions of cold water, followed by one small portion of cold ethanol to aid in drying.[7][16]
-
Purification (Recrystallization): Transfer the crude, dried solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is colored, add a small spatula-tip of activated charcoal, boil for 2-3 minutes, and perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Final Collection: Collect the purified white crystals by vacuum filtration, wash with a very small amount of ice-cold ethanol, and dry thoroughly to obtain 2-cyano-N-(2,5-dimethylphenyl)acetamide.
References
-
ResearchGate. (n.d.). The synthesis of amides by nitrile hydration. Retrieved January 17, 2026, from [Link]
-
PMC. (n.d.). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Cyanoacetamide. Retrieved January 17, 2026, from [Link]
-
RSC Publishing. (2020). Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Advances. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved January 17, 2026, from [Link]
-
ACS Publications. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega. Retrieved January 17, 2026, from [Link]
-
NIH. (n.d.). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved January 17, 2026, from [Link]
-
SciELO. (2024). Article. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved January 17, 2026, from [Link]
-
TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide.
-
ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2025). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CH646418A5 - Process for the preparation of cyanoacetanilides.
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
PubChem. (n.d.). 2-cyano-N-(2,5-dimethylphenyl)acetamide. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 2,5-Dimethylaniline. Retrieved January 17, 2026, from [Link]
-
Justia Patents. (2008). Process For the Preparation of Highly Pure (E) N,N-Diethyl-2-Cyano-3-(3,4-Dihydroxy-5-Nitro Phenyl) Acrylamide (Entacapone). Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
-
ACS Publications. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Retrieved January 17, 2026, from [Link]
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how to remove unreacted starting materials from 2-cyano-N-(2,5-dimethylphenyl)acetamide
Technical Support Center: Purification of 2-cyano-N-(2,5-dimethylphenyl)acetamide
Welcome to the technical support center for the purification of 2-cyano-N-(2,5-dimethylphenyl)acetamide. This guide provides in-depth, experience-based answers to common purification challenges encountered during its synthesis. The protocols and troubleshooting advice are designed for researchers, chemists, and drug development professionals to help ensure the highest purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most probable impurities in my crude 2-cyano-N-(2,5-dimethylphenyl)acetamide sample?
A1: The most common impurities are unreacted starting materials from the amidation reaction. Synthesis of your target compound, 2-cyano-N-(2,5-dimethylphenyl)acetamide, typically involves the coupling of a basic amine and an acidic cyano-acetylating agent. Therefore, the primary impurities to anticipate are:
-
2,5-Dimethylaniline: A basic, organic-soluble amine.
-
Cyanoacetic Acid or its Ester (e.g., Ethyl Cyanoacetate): An acidic or neutral, relatively polar starting material.
To effectively devise a purification strategy, it's crucial to understand the distinct chemical properties of your product and these impurities.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Key Property | pKa | Water Solubility | Common Organic Solvents |
| 2-cyano-N-(2,5-dimethylphenyl)acetamide (Product) | 188.23[1] | Neutral Amide | ~17 (Amide N-H) | Insoluble | Soluble in EtOAc, DCM, Acetone |
| 2,5-Dimethylaniline (Starting Material) | 121.18[2][3] | Weak Base | 4.53 (Conjugate Acid)[2][3][4] | <0.1 g/100 mL[2][3][4] | Soluble in Ethanol, Ether, Chloroform[4][5] |
| Cyanoacetic Acid (Starting Material/Side Product) | 85.06[6] | Weak Acid | 2.45-2.5[6][7][8] | Highly Soluble (1000 g/L)[6] | Soluble in Alcohol, Ether[8] |
| Ethyl Cyanoacetate (Starting Material) | 113.11[9] | Neutral Ester | ~11 (α-H) | Slightly Soluble (~20 g/L)[10][11] | Soluble in Ethanol, Ether[9][12] |
Q2: My TLC plate shows a persistent spot for 2,5-dimethylaniline. How can I remove this basic impurity?
A2: The most effective method for removing a basic impurity like 2,5-dimethylaniline is an acid-base liquid-liquid extraction .[13][14][15][16][17] The principle behind this technique is to convert the basic amine into its water-soluble salt form by reacting it with an acid. This salt will then partition into the aqueous layer, leaving your neutral amide product in the organic layer.
Caption: Acid wash workflow to remove basic aniline impurity.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute acid, such as 1M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake gently for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to fully separate. The organic layer contains your neutral amide product, while the aqueous layer now holds the protonated amine impurity (2,5-dimethylanilinium chloride).
-
Collection: Drain the lower aqueous layer and discard it.
-
Repeat: For highly contaminated samples, repeat the wash (Steps 2-5) with fresh 1M HCl.
-
Neutralization & Drying: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine (saturated NaCl) wash to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
Q3: How do I remove unreacted cyanoacetic acid or its ester from my product?
A3: Similar to the acid wash, a base wash is employed to remove acidic impurities like cyanoacetic acid.[14][15][16] The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase.
If the impurity is a neutral ester like ethyl cyanoacetate, its removal is more nuanced. While slightly water-soluble, it may not be fully removed by a simple water wash.[10][11] However, a wash with a mild base like sodium bicarbonate can promote hydrolysis of the ester to the more water-soluble carboxylate, aiding its removal.[13] Be cautious, as harsh basic conditions (e.g., using NaOH) could potentially hydrolyze your desired amide product as well.
Caption: Base wash workflow to remove acidic impurities.
-
Extraction: Using the organic layer from the previous acid wash (or starting with the crude mixture dissolved in an organic solvent), add an equal volume of 5-10% aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Mixing: Caution: This reaction will produce carbon dioxide (CO₂) gas. Swirl the funnel gently at first without the stopper. Then, stopper and shake very gently, venting immediately and frequently after each inversion.
-
Separation: Allow the layers to separate. The organic layer contains your purified amide, while the aqueous layer contains the sodium salt of cyanoacetic acid.
-
Collection: Drain and discard the aqueous layer.
-
Final Wash & Drying: Wash the organic layer with brine, dry over an anhydrous salt, filter, and remove the solvent.
Q4: After extraction, my product still isn't pure. Is recrystallization a good option?
A4: Yes, recrystallization is an excellent and often preferred method for purifying solid amides after initial extraction.[18] The technique relies on the principle that the desired compound and impurities have different solubilities in a given solvent system.[19]
-
Solvent Selection: The key is to find a solvent (or solvent pair) that dissolves your product well when hot but poorly when cold. For N-substituted acetamides, common solvents to test include ethanol, isopropanol, ethyl acetate, acetone, or mixtures like ethyl acetate/hexane.[18][20]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, bring the mixture to a boil (using a hot plate and adding a boiling chip), and continue adding hot solvent dropwise until the solid just dissolves completely.
-
Hot Filtration (if needed): If there are insoluble impurities (like dust or drying agent), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.
-
Problem: The product "oils out" instead of forming crystals.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.
-
Solution: Re-heat the mixture to dissolve the oil. Add more solvent to reduce saturation or switch to a lower-boiling point solvent. Alternatively, try a different solvent system entirely.[21]
-
Q5: When should I use column chromatography, and what conditions are recommended?
A5: Column chromatography is a powerful purification technique used when simpler methods like extraction or recrystallization fail to provide adequate purity, especially if impurities have similar properties to the product.[22][23]
-
Stationary Phase: Silica gel is the most common choice as it is slightly acidic and separates compounds based on polarity.[22]
-
Mobile Phase (Eluent) Selection: The goal is to find a solvent system where your product has an Rf value of approximately 0.3 on a TLC plate.[24] A common starting point for amides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 7:3, 1:1) to elute your compounds.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles to prevent poor separation.[22][25]
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent (preferably the eluent) and load it onto the top of the silica column (wet loading). Alternatively, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column (dry loading).[24]
-
Elution and Collection: Begin running the eluent through the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Problem: The compound is not moving off the baseline (low Rf).
-
Solution: The eluent is not polar enough. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.
-
-
Problem: All compounds run to the solvent front (high Rf).
-
Solution: The eluent is too polar. Decrease the percentage of the polar solvent.
-
-
Problem: The spots on the TLC are streaking or "tailing".
-
Cause: This can happen with amides on acidic silica gel.
-
Solution: Add a very small amount (e.g., 0.5-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel, which should result in sharper bands.[18]
-
References
-
Understanding the Properties and Applications of Cyanoacetic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
Ethyl cyanoacetate | C5H7NO2 | CID 7764. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Ethyl cyanoacetate. Grokipedia. Available at: [Link]
-
2,5-Dimethylaniline CAS:95-78-3. Jinan Future chemical Co.,Ltd. Available at: [Link]
-
Buy Ethyl Cyanoacetate - Affordable Chemical Compound for Industrial Processes. Joshi Chem. Available at: [Link]
-
Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Reddit. Available at: [Link]
-
2,5-Dimethylaniline. Solubility of Things. Available at: [Link]
-
Cyanoacetic acid | C3H3NO2 | CID 9740. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2-cyano-N-(2-methylphenyl)acetamide | C10H10N2O | CID 304920. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2-cyano-N-(2,5-dimethylphenyl)acetamide | C11H12N2O | CID 2360619. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Column chromatography. University of Calgary. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. Available at: [Link]
-
2,5-Dimethylaniline. ChemBK. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. Available at: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
What is an Acid and Base Extraction? Engineering Ideas Clinic, University of Toronto. Available at: [Link]
-
Silica gel column preparation and compound purification. YouTube. Available at: [Link]
-
Acid-Base Extraction and Purification. Scribd. Available at: [Link]
-
Cyanoacetamide. Wikipedia. Available at: [Link]
-
Running a Silica Gel Column. CommonOrganicChemistry.com. Available at: [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles. Available at: [Link]
-
Liquid/liquid Extraction. University of California, San Diego. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]
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preventing byproduct formation in 2-cyano-N-(2,5-dimethylphenyl)acetamide synthesis
Welcome to the technical support center for the synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, maximize your yield and purity, and prevent the formation of common byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Problem 1: Low Yield of the Desired Product
Question: I am getting a low yield of 2-cyano-N-(2,5-dimethylphenyl)acetamide. What are the possible causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to several factors, including incomplete reaction, suboptimal reaction conditions, or degradation of starting materials or product.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction between 2,5-dimethylaniline and ethyl cyanoacetate to form the desired amide is an equilibrium-driven process. High temperatures are typically required to drive the reaction forward by removing the ethanol byproduct.
-
Solution: Ensure that the reaction temperature is sufficiently high (typically between 120-200°C) to favor product formation.[1] If the reaction is performed at a lower temperature, consider using a solvent with a high boiling point, such as N,N-dimethylformamide (DMF), and refluxing for an extended period (e.g., 12 hours).[2]
-
-
Suboptimal Molar Ratio of Reactants: The stoichiometry of the reactants is crucial. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side reactions.
-
Solution: A common starting point is a slight excess of the ethyl cyanoacetate. A molar ratio of 2,5-dimethylaniline to ethyl cyanoacetate of 1:1 to 1:1.5 is a good range to explore.[1]
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
Experimental Protocol for Yield Optimization:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dimethylaniline (1.0 eq) and ethyl cyanoacetate (1.2 eq).
-
Heat the reaction mixture to 150°C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC every hour. The reaction is complete when the spot corresponding to the 2,5-dimethylaniline has disappeared.
-
Cool the reaction mixture to room temperature. The product should solidify upon cooling.
-
Recrystallize the solid product from ethanol to obtain pure 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Problem 2: Presence of Impurities in the Final Product
Question: My final product is not pure. What are the likely impurities and how can I remove them?
Answer:
The presence of impurities is a common issue. The identity of the impurity will depend on the specific reaction conditions used.
Common Impurities and Their Prevention:
| Impurity | Potential Cause | Prevention and Removal |
| Unreacted 2,5-dimethylaniline | Incomplete reaction. | Increase reaction time or temperature. Wash the crude product with a dilute acid solution (e.g., 1M HCl) to remove the basic aniline. |
| Unreacted ethyl cyanoacetate | Incomplete reaction or use of a large excess. | Optimize the molar ratio of reactants. Ethyl cyanoacetate can be removed during recrystallization. |
| Hydrolysis products (e.g., N-(2,5-dimethylphenyl)malonamic acid) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Oxidation products of 2,5-dimethylaniline | Reaction with atmospheric oxygen at high temperatures. | Perform the reaction under an inert atmosphere. |
| Malonamide | Side reaction of ethyl cyanoacetate. | This is less common in this specific synthesis but can be removed by recrystallization.[3] |
Purification Protocol:
-
Acid Wash: Suspend the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with 1M HCl to remove unreacted 2,5-dimethylaniline.
-
Base Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallization: Recrystallize the resulting solid from a suitable solvent, such as ethanol, to obtain the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide?
A1: The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2,5-dimethylaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate. This is followed by the elimination of ethanol to form the amide product.
Caption: Reaction mechanism for the synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Q2: Can I use a different cyanoacetic acid ester?
A2: Yes, other esters such as methyl cyanoacetate or tert-butyl cyanoacetate can be used. However, the reaction conditions may need to be adjusted. For example, using a more volatile alcohol ester (like methyl) may require lower reaction temperatures to prevent loss of the starting material.
Q3: Is a solvent necessary for this reaction?
A3: The reaction can be performed neat (without a solvent), especially at higher temperatures.[1][4] However, using a high-boiling point solvent like DMF can help to better control the reaction temperature and improve the solubility of the reactants.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reagent (usually the aniline) indicates the completion of the reaction. HPLC can also be used for more quantitative monitoring.
Q5: What are the safety precautions I should take when performing this synthesis?
A5: 2,5-Dimethylaniline is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[5] Ethyl cyanoacetate is also an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Byproduct Formation Pathways
Understanding the potential side reactions is key to preventing them. The following diagram illustrates the main reaction and a common side reaction, hydrolysis.
Caption: Main reaction and potential hydrolysis byproduct pathway.
References
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-297. Retrieved from [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-103. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]
- Google Patents. (2013). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
-
PubChem. (n.d.). 2,5-Dimethylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-cyano-N-(2,5-dimethylphenyl)acetamide. Retrieved from [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-297. Retrieved from [Link]
-
Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental science & technology, 43(22), 8629–8634. Retrieved from [Link]
Sources
- 1. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 2. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Cyano-N-(2,5-dimethylphenyl)acetamide
Welcome to the technical support center for the synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the disease-modifying antirheumatic drug (DMARD) Leflunomide, a robust and scalable synthesis is critical.[1] This document provides in-depth, field-proven insights into the reaction, addressing common challenges and frequently asked questions to ensure your success from benchtop to pilot plant.
The primary synthetic route involves the direct amidation of an activated cyanoacetic acid derivative with 2,5-dimethylaniline. The most common and scalable approach utilizes ethyl cyanoacetate as the acylating agent.[2][3][4]
General Synthesis Workflow
The overall process is a straightforward condensation reaction followed by purification. The key stages are outlined below.
Caption: General workflow for the synthesis and purification of 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis.
Q1: What is the underlying reaction mechanism? The reaction is a nucleophilic acyl substitution. The primary amine of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This forms a tetrahedral intermediate which then collapses, eliminating ethanol as a leaving group to form the stable amide product. Driving off the ethanol byproduct is key to pushing the reaction equilibrium towards the product.
Q2: Are there alternative reagents to ethyl cyanoacetate? Yes, other activated forms of cyanoacetic acid can be used, such as cyanoacetyl chloride.[5] However, using the acid chloride is often more aggressive, may require a base to scavenge the HCl byproduct, and can be less suitable for large-scale operations due to cost and handling concerns.[6][7] The direct condensation with ethyl cyanoacetate is generally preferred for its simplicity and cost-effectiveness on scale.[4][8]
Q3: Is a solvent necessary for this reaction? The reaction can be run neat (solvent-free) or in a high-boiling inert solvent.[3]
-
Solvent-Free: This approach offers a higher reaction concentration, potentially faster reaction times, and avoids solvent recovery steps. However, it can lead to a thick, difficult-to-stir mixture, especially on a larger scale.
-
With Solvent: Using a high-boiling solvent like N,N-dimethylformamide (DMF) or toluene can improve mixing and heat transfer.[2] A solvent is highly recommended during scale-up to ensure better temperature control.[8]
Q4: What are the typical reaction conditions and how are they monitored? The reaction is typically heated to reflux for several hours. Temperatures can range from 120°C to 200°C depending on the specific setup (neat vs. solvent).[4] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the limiting reagent (usually 2,5-dimethylaniline) is observed.[8]
Q5: What is the standard procedure for product isolation and purification? After cooling, the reaction mixture is typically poured into ice water to precipitate the crude product.[2] The solid is then collected by filtration. The primary method of purification is recrystallization, often from absolute ethanol, to yield a pure, crystalline solid.[2][9]
Q6: What are the critical safety considerations for scale-up?
-
Reagent Handling: 2,5-dimethylaniline is toxic and should be handled with appropriate personal protective equipment (PPE).[10]
-
Exotherm Control: While the reaction is not violently exothermic, the initial heating on a large scale must be controlled carefully. Ensure the reactor's cooling system is adequate.
-
Pressure: Heating the reaction will generate ethanol vapor. The reactor must be equipped with a condenser and properly vented.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the synthesis and scale-up process.
Caption: Troubleshooting logic map for common synthesis issues.
Problem 1: My reaction yield is low, and analysis shows unreacted starting materials.
-
Possible Cause 1: Inefficient removal of ethanol. The reaction is an equilibrium. On a larger scale, the ethanol byproduct may not be removed efficiently, preventing the reaction from going to completion.
-
Solution: Ensure your reactor setup includes an efficient condenser to distill off the ethanol as it forms. For large-scale reactions, applying a slight vacuum during the later stages of the reaction can aid in removing the final traces of ethanol, driving the equilibrium forward.
-
-
Possible Cause 2: Insufficient reaction time or temperature. The reaction may simply need more time or energy to reach completion.
-
Solution: Before quenching the reaction, take a sample for HPLC or TLC analysis to confirm the absence of starting materials.[8] If the reaction has stalled, consider extending the reflux time. Ensure the internal temperature of the reaction mixture is at the target, as heat transfer can be less efficient in larger vessels.
-
-
Possible Cause 3: Purity of reagents. Impurities in either 2,5-dimethylaniline or ethyl cyanoacetate can inhibit the reaction.
-
Solution: Verify the purity of your starting materials using appropriate analytical techniques. Water is a particularly detrimental impurity as it can hydrolyze the ethyl cyanoacetate.[11] Use anhydrous grade reagents and solvents if possible.
-
Problem 2: The final product is off-white, yellow, or brown.
-
Possible Cause 1: Thermal degradation. Prolonged exposure to high temperatures can cause the product or starting materials to degrade, forming colored impurities.
-
Solution: Avoid excessive heating. Once the reaction is complete based on monitoring, proceed to the work-up without unnecessary delay. On scale-up, ensure that the heating mantle or jacket provides uniform heating to avoid localized "hot spots."
-
-
Possible Cause 2: Impurities in the starting materials. Colored impurities in the 2,5-dimethylaniline are a common cause of discoloration in the final product.
-
Solution: Use high-purity or redistilled 2,5-dimethylaniline. If the final product is still discolored, a treatment with activated charcoal during the recrystallization step can often remove colored impurities. Dissolve the crude product in hot ethanol, add a small amount of activated charcoal, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[9]
-
Problem 3: During work-up, the product "oils out" instead of precipitating as a solid.
-
Possible Cause 1: Incomplete reaction. The presence of unreacted starting materials and the ethanol byproduct can act as solvents, preventing the product from solidifying.
-
Solution: Ensure the reaction has gone to completion as described in Problem 1.
-
-
Possible Cause 2: Quench temperature is too high. If the reaction mixture is quenched in water that is not sufficiently cold, the product may initially form an oil.
-
Solution: Pour the cooled reaction mixture slowly into a vigorously stirred vessel containing a mixture of ice and water. The rapid cooling and high surface area should promote the formation of a filterable solid.
-
Problem 4: The recrystallization process is inefficient or gives a low recovery.
-
Possible Cause 1: Incorrect solvent volume. Using too much recrystallization solvent will result in a significant portion of the product remaining in the mother liquor, leading to low recovery.[9] Using too little will cause the product to crash out of solution prematurely, trapping impurities.
-
Solution: Determine the optimal solvent volume on a small scale first. A good starting point is to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Possible Cause 2: Cooling too quickly. Rapidly cooling the recrystallization solution promotes the formation of small, often impure crystals and can trap solvent.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize recovery. Slow cooling allows for the growth of larger, purer crystals.
-
Data & Protocols
Representative Lab-Scale Protocol
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 2,5-dimethylaniline (e.g., 0.1 mol) and ethyl cyanoacetate (e.g., 0.11 mol, 1.1 eq).
-
Heating: Heat the mixture to reflux (approximately 150-180°C if neat) and maintain for 4-12 hours.[2] Monitor the reaction via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the reaction is complete, allow the mixture to cool to approximately 60-80°C. Slowly pour the mixture into a beaker containing 500 mL of vigorously stirred ice water. A precipitate should form.
-
Isolation: Continue stirring the slurry for 30-60 minutes in the ice bath. Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: Transfer the crude solid to a flask and add absolute ethanol. Heat the mixture to reflux until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to complete crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.
Key Parameter Summary for Scale-Up
| Parameter | Lab-Scale (10-50g) | Pilot-Scale (1-10kg) Considerations |
| Reagent Ratio | 1.0 eq 2,5-dimethylaniline to 1.05-1.2 eq ethyl cyanoacetate | Maintain a slight excess of ethyl cyanoacetate to drive the reaction. |
| Solvent | Neat or high-boiling solvent (e.g., Toluene, DMF) | A high-boiling solvent is strongly recommended for better thermal management and mixing.[2] |
| Temperature | 150-180°C (neat) | 120-160°C (in solvent). Monitor internal temperature, not just jacket temperature. |
| Reaction Time | 4-12 hours | May be longer due to mass transfer limitations. Rely on in-process controls (IPC) like HPLC. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer is essential. Ensure adequate vortexing for good mixing. |
| Work-up | Pour into ice water | Add reaction mixture slowly to a separate, well-agitated quench vessel of ice water. |
| Purification | Recrystallization from Ethanol | Use a jacketed, filtered reactor for controlled cooling and safe filtration. |
| Typical Yield | 80-90% | 75-85% (yields may be slightly lower on scale-up due to transfers and handling).[2] |
References
- Process for the preparation of pure acetoacetamide which is stable on storage.
- 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis. Chemicalbook.
- Troubleshooting low yield in the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide. Benchchem.
- Preparation method for 2, 2-dimethyl cyano acetamide.
- Cyanoacetamide. Organic Syntheses Procedure.
- Synthesis, and synthetic applications of cyanoacetamides.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Overcoming challenges in the scale-up production of 2-cyano-N-(3-phenylpropyl)acetamide. Benchchem.
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega.
- Method for synthesizing leflunomide.
- Leflunomide. PubChem - NIH.
- Identifying and removing impurities from 2-cyano-N-(3-phenylpropyl)acetamide samples. Benchchem.
- Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides.
- 2,5-Dimethylaniline. PubChem.
- A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
Sources
- 1. Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 5. jelsciences.com [jelsciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
yield comparison of different catalysts for 2-cyano-N-(2,5-dimethylphenyl)acetamide synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the formation of amide bonds is a cornerstone reaction. The target molecule, 2-cyano-N-(2,5-dimethylphenyl)acetamide, is a valuable building block, and its efficient synthesis is of considerable interest. This guide provides an in-depth comparison of various catalytic and non-catalytic methods for the synthesis of this compound, offering insights into the underlying mechanisms and providing detailed experimental protocols. The objective is to equip researchers with the knowledge to select the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and catalyst cost and toxicity.
Introduction to the Synthesis
The synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide involves the formation of an amide bond between a 2,5-dimethylaniline moiety and a cyanoacetyl group. This can be achieved through several synthetic pathways, primarily by reacting 2,5-dimethylaniline with either a cyanoacetic acid ester (such as ethyl cyanoacetate) or cyanoacetic acid itself. The choice of reagents and reaction conditions, particularly the use of a catalyst, significantly impacts the reaction's efficiency and yield.
This guide will explore the following synthetic strategies:
-
Thermal Condensation (Catalyst-Free)
-
Base-Catalyzed Condensation
-
Coupling Agent-Mediated Amidation
-
Synthesis in a Polar Aprotic Solvent (DMF)
-
Enzymatic Synthesis
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a critical decision in process development. The following table summarizes the key parameters for the different methods discussed in this guide.
| Method | Catalyst/Reagent | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Thermal Condensation | None (Excess Reactant) | 80-90%[1] | High Temperature (170-200 °C) | High purity and yield, no catalyst required | High energy consumption, potential for side reactions |
| Base-Catalyzed | Sodium Ethoxide (NaOEt) | ~85-90% (inferred)[2] | Room temperature to reflux | Mild conditions, high yields | Requires stoichiometric base, potential for side reactions |
| Butyl Lithium (BuLi) | ~91% (analogous)[3] | Low temperature (-78 to 0 °C) | High reactivity and yield | Requires anhydrous conditions, expensive and pyrophoric | |
| Coupling Agent-Mediated | DCC/DMAP | High (inferred)[3] | Room temperature | Mild conditions, high efficiency for difficult couplings | Stoichiometric waste (DCU), potential for allergens |
| Synthesis in DMF | None (Solvent Effect) | ~83% (isomer)[4] | Reflux | Simple procedure | High boiling point of solvent, potential for impurities |
| Enzymatic Synthesis | Lipase (e.g., Novozym 435) | 64-96% (analogous)[5] | Room temperature, aqueous media | Green and sustainable, high selectivity | Longer reaction times, enzyme cost and stability |
Detailed Experimental Protocols and Mechanistic Insights
Thermal Condensation (Catalyst-Free)
This method leverages high temperatures to drive the reaction between an aniline and a cyanoacetic acid ester, with the excess ester also serving as the solvent. The high temperature facilitates the nucleophilic attack of the aniline on the ester carbonyl, followed by the elimination of ethanol.
Mechanism:
The reaction proceeds through a direct nucleophilic acyl substitution. The lone pair of the nitrogen atom in 2,5-dimethylaniline attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the departure of the ethoxide leaving group, which is protonated by the aniline to form ethanol and the desired amide.
Caption: Mechanism of Thermal Condensation.
Experimental Protocol:
-
In a round-bottom flask equipped with a distillation head and a condenser, add 2,5-dimethylaniline (1.0 eq) and ethyl cyanoacetate (10.0 eq).
-
Heat the reaction mixture to 190-200 °C with stirring.
-
Ethanol will begin to distill off as the reaction proceeds. Continue heating until the theoretical amount of ethanol has been collected.
-
Cool the reaction mixture to room temperature, which should cause the product to crystallize.
-
Filter the solid product and wash it with a non-polar solvent (e.g., petroleum ether) to remove excess ethyl cyanoacetate.
-
Dry the product under vacuum to obtain pure 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Base-Catalyzed Condensation
The use of a strong base as a catalyst can significantly accelerate the reaction, allowing for milder reaction conditions. Bases such as sodium ethoxide or butyl lithium deprotonate the aniline, increasing its nucleophilicity.
Mechanism with Sodium Ethoxide:
Sodium ethoxide, being a strong base, can deprotonate the aniline to a small extent, increasing its nucleophilicity. The resulting anilide anion is a more potent nucleophile and readily attacks the ester carbonyl.
Caption: Base-Catalyzed Condensation Mechanism.
Experimental Protocol (using Sodium Ethoxide):
-
To a solution of 2,5-dimethylaniline (1.0 eq) in absolute ethanol, add a catalytic amount of sodium ethoxide (e.g., 0.1 eq).
-
Add ethyl cyanoacetate (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by recrystallization or column chromatography.
Coupling Agent-Mediated Amidation
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used as coupling agents to facilitate amide bond formation from carboxylic acids and amines under mild conditions.[3] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can further accelerate the reaction.[6][7]
Mechanism:
DCC activates the carboxylic acid (cyanoacetic acid) to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then susceptible to nucleophilic attack by the amine (2,5-dimethylaniline). DMAP can act as an acyl transfer catalyst, forming an even more reactive acylpyridinium intermediate.
Caption: DCC-Mediated Amidation Workflow.
Experimental Protocol:
-
Dissolve cyanoacetic acid (1.0 eq) and 2,5-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add a catalytic amount of DMAP (e.g., 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter off the DCU.
-
Wash the filtrate with dilute acid and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
Synthesis in a Polar Aprotic Solvent (DMF)
For some reactions, the choice of solvent can have a significant impact on the reaction rate and yield, even in the absence of a specific catalyst. N,N-Dimethylformamide (DMF) is a polar aprotic solvent that can facilitate reactions between anilines and esters. A similar reaction for a positional isomer has been reported with a high yield.[4]
Plausible Role of DMF:
DMF can solvate the transition state, lowering the activation energy of the reaction. While not a catalyst in the traditional sense, its high polarity and ability to act as a hydrogen bond acceptor can promote the reaction.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2,5-dimethylaniline (1.0 eq) and ethyl cyanoacetate (1.2 eq) in DMF.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 12 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Enzymatic Synthesis
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. Lipases, such as Novozym 435, have been shown to catalyze amidation reactions with high efficiency in aqueous media at room temperature.[5] While the direct synthesis of the target molecule using this method has not been reported, the general applicability of lipases for amide synthesis from anilines suggests its potential.
Mechanism:
The lipase activates the acyl donor (in this analogous case, a 1,3-diketone) and facilitates the nucleophilic attack of the aniline. The reaction proceeds through an acyl-enzyme intermediate.
Caption: General Workflow for Lipase-Catalyzed Amidation.
Hypothetical Experimental Protocol:
-
In a flask, suspend Novozym 435 in an aqueous buffer solution.
-
Add 2,5-dimethylaniline (1.0 eq) and a suitable acyl donor (e.g., ethyl cyanoacetate, 1.5 eq).
-
Stir the mixture at room temperature for an extended period (e.g., 24-48 hours).
-
Monitor the reaction progress by TLC or HPLC.
-
After the reaction, filter off the enzyme (which can be washed and reused).
-
Extract the product from the aqueous phase using an organic solvent.
-
Wash, dry, and concentrate the organic phase, and purify the product as necessary.
Conclusion
The synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide can be accomplished through a variety of methods, each with its own set of advantages and disadvantages. For large-scale, cost-effective synthesis where high temperatures are feasible, thermal condensation offers a high-yield, catalyst-free option. For milder conditions and high yields, base-catalyzed methods are effective, although they require careful handling of reagents. DCC/DMAP coupling is a reliable method for small-scale synthesis, particularly when dealing with sensitive substrates, but generates stoichiometric waste. The use of DMF as a solvent provides a simple procedure, though solvent removal can be challenging. Finally, enzymatic synthesis represents a promising green alternative, though further optimization for this specific substrate would be required. The choice of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, cost, available equipment, and environmental considerations.
References
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-301. [Link]
-
Kibou, Z., et al. (2012). Synthesis of cyanoacetamide derivatives 2a–d. ResearchGate. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
- Google Patents.
-
Yang, D., et al. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Molecules, 22(4), 625. [Link]
Sources
- 1. CH646418A5 - Process for the preparation of cyanoacetanilides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Steglich Esterification [organic-chemistry.org]
Comparative Antifungal Efficacy of 2-Cyano-N-(2,5-dimethylphenyl)acetamide Derivatives: A Scientific Guide
Introduction
The continuous evolution of fungal resistance to existing antimicrobial agents presents a significant challenge in agriculture and clinical settings. This necessitates the exploration and development of novel antifungal compounds with unique mechanisms of action. Among the promising candidates are derivatives of cyanoacetamide, a class of organic compounds known for their diverse biological activities. This guide provides a comprehensive comparison of the antifungal efficacy of a specific derivative, 2-cyano-N-(2,5-dimethylphenyl)acetamide, against established, commercially available fungicides. We will delve into the synthetic pathways, proposed mechanisms of action, and detailed experimental protocols for a robust comparative analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection who are seeking to evaluate novel antifungal agents.
Chemical Profile: 2-Cyano-N-(2,5-dimethylphenyl)acetamide
Synthesis:
The synthesis of 2-cyano-N-(2,5-dimethylphenyl)acetamide and its derivatives is a multi-step process that can be achieved through various established organic chemistry routes. A common and efficient method involves the reaction of 2,5-dimethylaniline with ethyl cyanoacetate. This reaction is typically carried out in the presence of a suitable solvent and may be catalyzed by a base or acid. The general synthetic scheme is outlined below:
Caption: General synthetic scheme for 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Proposed Mechanism of Action:
While the precise mechanism of action for 2-cyano-N-(2,5-dimethylphenyl)acetamide is still under investigation, related cyanoacetamide derivatives have been shown to exhibit antifungal properties through various pathways. One of the leading hypotheses is the inhibition of essential fungal enzymes. For instance, some studies suggest that the cyano group can interact with the active sites of enzymes crucial for fungal cell wall synthesis or respiratory processes. Another proposed mechanism involves the disruption of cellular membranes, leading to leakage of intracellular components and eventual cell death. Further research is required to elucidate the specific molecular targets of this compound.
Established Fungicides for Comparison
A meaningful evaluation of a novel antifungal agent requires comparison against established fungicides with known efficacy and mechanisms of action. For the purpose of this guide, we will consider two widely used fungicides:
-
Fluconazole: A triazole antifungal that inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.
-
Amphotericin B: A polyene antifungal that binds to ergosterol, forming pores in the cell membrane and leading to cell lysis.
Experimental Workflow for Comparative Efficacy Testing
A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow outlines the key steps for comparing the antifungal efficacy of 2-cyano-N-(2,5-dimethylphenyl)acetamide derivatives with known fungicides.
Caption: Experimental workflow for comparative antifungal efficacy testing.
Detailed Experimental Protocols
1. Fungal Strains and Culture Conditions:
A representative panel of fungal strains should be selected to assess the spectrum of activity. This should include common pathogenic yeasts and molds.
-
Yeast Strains: Candida albicans, Cryptococcus neoformans
-
Mold Strains: Aspergillus fumigatus, Trichophyton rubrum
Strains should be cultured on appropriate media (e.g., Sabouraud Dextrose Agar for general purpose, Potato Dextrose Agar for molds) and incubated at their optimal growth temperatures (typically 30-37°C for yeasts and 25-30°C for molds).
2. In-vitro Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol for determining the MIC of antifungal agents.
Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of the 2-cyano-N-(2,5-dimethylphenyl)acetamide derivative and the reference fungicides (Fluconazole, Amphotericin B) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using RPMI-1640 medium. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 16 µg/mL).
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.
3. Minimum Fungicidal Concentration (MFC) Determination
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
Protocol:
-
Subculturing: Following MIC determination, take an aliquot from each well that shows no visible growth and subculture it onto an agar plate.
-
Incubation: Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of the compound from which no fungal colonies grow on the subculture plates.
Comparative Data Summary
The following table provides a template for summarizing the antifungal activity data. The values presented are hypothetical and should be replaced with experimental results.
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| 2-cyano-N-(2,5-dimethylphenyl)acetamide | Candida albicans | [Insert Data] | [Insert Data] |
| Cryptococcus neoformans | [Insert Data] | [Insert Data] | |
| Aspergillus fumigatus | [Insert Data] | [Insert Data] | |
| Trichophyton rubrum | [Insert Data] | [Insert Data] | |
| Fluconazole | Candida albicans | [Insert Data] | [Insert Data] |
| Cryptococcus neoformans | [Insert Data] | [Insert Data] | |
| Aspergillus fumigatus | [Insert Data] | [Insert Data] | |
| Trichophyton rubrum | [Insert Data] | [Insert Data] | |
| Amphotericin B | Candida albicans | [Insert Data] | [Insert Data] |
| Cryptococcus neoformans | [Insert Data] | [Insert Data] | |
| Aspergillus fumigatus | [Insert Data] | [Insert Data] | |
| Trichophyton rubrum | [Insert Data] | [Insert Data] |
Conclusion and Future Directions
This guide outlines a systematic approach for the comparative evaluation of the antifungal efficacy of 2-cyano-N-(2,5-dimethylphenyl)acetamide derivatives against established fungicides. The provided protocols for synthesis, in-vitro susceptibility testing, and data analysis serve as a robust framework for researchers. Preliminary investigations into related cyanoacetamide compounds suggest potential for this novel derivative as a lead compound in the development of new antifungal agents.
Future research should focus on:
-
Elucidating the precise mechanism of action through enzymatic assays and molecular docking studies.
-
Expanding the panel of fungal strains to include clinically relevant and resistant isolates.
-
Conducting in-vivo efficacy studies in animal models of fungal infections.
-
Performing structure-activity relationship (SAR) studies to optimize the antifungal activity and pharmacokinetic properties of the lead compound.
By following a rigorous scientific methodology, the true potential of 2-cyano-N-(2,5-dimethylphenyl)acetamide derivatives as next-generation antifungal agents can be thoroughly assessed.
References
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. [Link]
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517. [Link]
-
Vandeputte, P., Ferrari, S., & Coste, A. T. (2012). Antifungal resistance and new strategies to control fungal infections. International journal of microbiology, 2012, 713687. [Link]
A Senior Application Scientist's Guide to Spectroscopic Analysis of 2-Cyano-N-(2,5-dimethylphenyl)acetamide Reaction Products
Introduction
2-Cyano-N-(2,5-dimethylphenyl)acetamide is a polyfunctional compound featuring an active methylene group, a nitrile, and an amide linkage, making it a versatile synthon in heterocyclic chemistry.[1] Its derivatives are precursors to a wide array of molecular scaffolds, some with significant biological and pharmaceutical relevance.[1][2] The inherent reactivity of its functional groups means that under various reaction conditions, it can yield a diverse range of products through hydrolysis, cyclization, or multicomponent reactions.
This guide provides a comprehensive comparison of the spectroscopic signatures of 2-cyano-N-(2,5-dimethylphenyl)acetamide and its plausible reaction products. We will delve into the characteristic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By understanding these spectroscopic fingerprints, researchers can unambiguously identify reaction outcomes, confirm product structures, and troubleshoot synthetic pathways. The causality behind experimental choices and detailed protocols are provided to ensure methodological robustness and data integrity.
Potential Reaction Pathways: A Mechanistic Overview
The reactivity of 2-cyano-N-(2,5-dimethylphenyl)acetamide is dictated by its three key functional regions: the electrophilic carbon of the nitrile, the nucleophilic amide nitrogen, and the acidic α-protons of the methylene bridge.[1][3] This allows for several predictable transformations.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can hydrolyze to a carboxylic acid, or the amide bond can cleave, yielding 2,5-dimethylaniline and cyanoacetic acid.
-
Gewald Three-Component Reaction (3CR): As an active methylene nitrile, this compound is an ideal substrate for the Gewald reaction.[4][5] In the presence of an aldehyde or ketone, elemental sulfur, and a base, it can cyclize to form highly substituted, biologically relevant 2-aminothiophenes.[4][6][7]
-
Intramolecular Cyclization: While the classic Thorpe-Ziegler reaction requires a dinitrile to form a cyclic ketone after hydrolysis[8][9], other base-catalyzed intramolecular cyclizations can occur, particularly if the molecule is first modified to introduce another reactive group.[10][11]
Caption: Plausible reaction pathways for 2-cyano-N-(2,5-dimethylphenyl)acetamide.
Spectroscopic Baseline: The Starting Material
Before analyzing reaction products, establishing a clear spectroscopic profile for the starting material, 2-cyano-N-(2,5-dimethylphenyl)acetamide (MW: 188.23 g/mol [12][13]), is critical.
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ ~ 9.0-9.5 ppm (s, 1H): Amide N-H proton. δ ~ 7.0-7.5 ppm (m, 3H): Aromatic protons of the dimethylphenyl ring. δ ~ 3.8 ppm (s, 2H): Active methylene (CH₂) protons. δ ~ 2.2-2.3 ppm (s, 6H): Two methyl (CH₃) group protons. | The amide proton is deshielded by the adjacent carbonyl. The methylene protons are adjacent to two electron-withdrawing groups (C=O and C≡N), shifting them downfield. |
| ¹³C NMR | δ ~ 162 ppm: Amide carbonyl (C=O) carbon. δ ~ 130-138 ppm: Aromatic carbons attached to methyl groups. δ ~ 125-130 ppm: Other aromatic carbons. δ ~ 115 ppm: Nitrile (C≡N) carbon. δ ~ 25 ppm: Methylene (CH₂) carbon. δ ~ 17-21 ppm: Methyl (CH₃) carbons. | The chemical shifts are characteristic for these functional groups. The carbonyl carbon is significantly downfield due to its electronegative oxygen environment. |
| FT-IR | ν ~ 3300 cm⁻¹: N-H stretch (Amide A). ν ~ 2250 cm⁻¹: C≡N stretch (nitrile). ν ~ 1670 cm⁻¹: C=O stretch (Amide I band). ν ~ 1540 cm⁻¹: N-H bend (Amide II band). | These are highly characteristic vibrational frequencies. The nitrile stretch is typically sharp and of medium intensity, providing an excellent diagnostic peak.[14][15][16] |
| MS (EI) | m/z 188: Molecular ion [M]⁺. m/z 121: [C₈H₉NH₂]⁺ fragment from cleavage of the amide bond. m/z 67: [CH₂CNCO]⁺ fragment. | Electron Ionization (EI) often leads to predictable fragmentation patterns, especially cleavage alpha to the carbonyl group.[17] |
Comparative Guide to Reaction Product Analysis
This section compares the expected spectroscopic data for the primary starting material against its most likely reaction products. The key to identification lies in observing the disappearance of starting material signals and the appearance of new, characteristic signals.
Product 1: Gewald Reaction Product (e.g., from Acetone)
Reaction of the starting material with acetone, sulfur, and morpholine.
| Technique | Key Spectroscopic Change from Starting Material | Rationale for Change |
| ¹H NMR | Disappearance of the methylene signal (~3.8 ppm). Appearance of a new broad singlet ~5.5-6.5 ppm (2H, NH₂). | The active methylene group is consumed in the cyclization to form the thiophene ring. The newly formed 2-amino group on the thiophene ring gives a characteristic signal. |
| ¹³C NMR | Disappearance of the methylene carbon (~25 ppm). Appearance of new signals for the thiophene ring carbons (~100-150 ppm). | The carbon skeleton is fundamentally altered. The formation of the aromatic thiophene ring introduces four new sp² carbon signals. |
| FT-IR | Disappearance of the C≡N stretch (~2250 cm⁻¹). Appearance of a new N-H stretch for the amino group (~3400-3500 cm⁻¹, often two bands). | The nitrile group is consumed during the thiophene ring formation. The primary amine (NH₂) has symmetric and asymmetric stretching modes. |
| MS | Shift in Molecular Ion Peak. For a reaction with acetone (C₃H₆O), the new M⁺ peak would be at m/z 288. | The molecular formula changes significantly with the addition of the ketone, sulfur, and subsequent loss of H₂S and H₂O during the reaction mechanism. |
Product 2: Nitrile Hydrolysis Product
Reaction of the starting material under strong acidic conditions (H₃O⁺).
| Technique | Key Spectroscopic Change from Starting Material | Rationale for Change |
| ¹H NMR | Appearance of a very broad singlet (1H, COOH) far downfield (>10 ppm). The methylene signal (~3.8 ppm) may shift slightly. | The carboxylic acid proton is highly deshielded and often exchanges with residual water, leading to a broad signal. |
| ¹³C NMR | Disappearance of the nitrile carbon signal (~115 ppm). Appearance of a new carboxylic acid carbonyl signal (~170-180 ppm). | The conversion of the nitrile to a carboxylic acid is a clear and diagnostic shift in the ¹³C NMR spectrum. |
| FT-IR | Disappearance of the sharp C≡N stretch (~2250 cm⁻¹). Appearance of a very broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1710 cm⁻¹). | The broad O-H stretch of a carboxylic acid is highly characteristic and often overlaps the C-H stretching region. The new carbonyl signal appears at a higher wavenumber than the amide carbonyl. |
| MS | Shift in Molecular Ion Peak to m/z 207 ([M+H₂O-NH₃]⁺ is complex, ESI is better). ESI-MS would show [M+H]⁺ at 207. | The hydrolysis adds a molecule of water and removes ammonia, resulting in an overall mass increase of 17 amu. |
Experimental Protocols: A Self-Validating System
Adherence to standardized protocols is paramount for generating reproducible and trustworthy data.
Protocol 1: NMR Sample Preparation & Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry reaction product into a clean NMR tube.
-
Solvent Choice: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is an excellent choice as it dissolves a wide range of organic compounds and its residual proton peak (δ ~2.50 ppm) and water peak (δ ~3.33 ppm) rarely interfere with key signals.[18]
-
Dissolution: Ensure complete dissolution by gentle vortexing or brief sonication. A clear, homogenous solution is required for high-quality spectra.
-
Data Acquisition:
-
Use a spectrometer operating at a minimum of 400 MHz for ¹H.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Protocol 2: FT-IR Spectroscopy (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid, dry product directly onto the ATR crystal.
-
Contact: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[19] The resulting spectrum should be displayed in absorbance or transmittance mode.
Protocol 3: Mass Spectrometry (LC-MS with ESI)
Electrospray Ionization (ESI) is often preferred for these compounds as it is a soft ionization technique that typically preserves the molecular ion.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
Instrumentation:
-
Couple a liquid chromatograph (LC) to a mass spectrometer equipped with an ESI source.
-
Use a C18 column for separation.
-
Set the mobile phase to a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation ([M+H]⁺) in positive ion mode.
-
-
Data Acquisition:
-
Inject a small volume (1-5 µL) of the prepared sample.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 amu) in positive ion mode. This will provide the molecular weight of the product.
-
Analytical Workflow Visualization
The logical process from receiving a reaction mixture to confirming its structure can be visualized as follows:
Caption: A streamlined workflow for the spectroscopic analysis of synthetic products.
Conclusion
The spectroscopic analysis of 2-cyano-N-(2,5-dimethylphenyl)acetamide reaction products is a process of comparative deduction. By establishing a robust spectroscopic baseline of the starting material, any transformation becomes readily apparent through the loss of characteristic signals and the emergence of new ones. The sharp nitrile stretch in the FT-IR spectrum serves as an excellent primary indicator of reaction success in pathways like the Gewald reaction or nitrile hydrolysis. Concurrently, ¹H NMR provides definitive proof of changes to the molecule's proton environment, such as the consumption of the active methylene protons. Finally, mass spectrometry offers unequivocal confirmation of the product's molecular weight. By integrating data from these three core techniques, researchers can confidently and accurately elucidate the structures of their synthetic products.
References
- BenchChem. (2025). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. Benchchem.
- chemeurope.com. Thorpe reaction.
- Wikipedia. Thorpe reaction.
- Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction.
- Grokipedia. Thorpe reaction.
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National Center for Biotechnology Information. (2024). Cyanoacetamide. PubChem. [Link]
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ResearchGate. Cyanoacetamide derivatives reactivity. [Link]
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Mijin, D. Ž., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. ResearchGate. [Link]
- Supporting Information.
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Dömling, A., et al. (2013). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. [Link]
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Mohamed, S. K., et al. (2021). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. PMC. [Link]
- Google Patents. Preparation method for 2, 2-dimethyl cyano acetamide.
-
ResearchGate. Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. [Link]
-
ResearchGate. Gewald reaction and apply in drug synthesis. [Link]
- ARKIVOC. (2010).
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-cyano-N-(3-phenylpropyl)acetamide: A Technical Guide.
-
ResearchGate. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
-
TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]
-
ResearchGate. 2-Cyanoacetamide. [Link]
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Sabanis, A. S., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
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National Center for Biotechnology Information. (2024). 2-cyano-N-(2,5-dimethylphenyl)acetamide. PubChem. [Link]
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MDPI. (2022). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. [Link]
-
ResearchGate. IR stretching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H).... [Link]
- PerkinElmer.
-
Frontiers. (2020). Gas Chromatography—Fourier Transform Infrared Spectroscopy for Unambiguous Determination of Illicit Drugs: A Proof of Concept. [Link]
-
National Institute of Standards and Technology. Acetamide, 2-cyano-. NIST WebBook. [Link]
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ResearchGate. FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride.... [Link]
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A Senior Application Scientist's Guide to HPLC Purity Analysis of 2-Cyano-N-(2,5-dimethylphenyl)acetamide from Different Suppliers
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a program's success. For a compound like 2-cyano-N-(2,5-dimethylphenyl)acetamide, a potential building block in complex molecule synthesis, variations in purity from different suppliers can introduce unforeseen variables, impacting reaction yields, impurity profiles of subsequent steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for the comparative purity analysis of 2-cyano-N-(2,5-dimethylphenyl)acetamide sourced from various suppliers. We will delve into the rationale behind the chosen analytical methodology, provide a detailed experimental protocol, and discuss the interpretation of results, all grounded in established scientific principles and regulatory expectations.
The Imperative of Purity: Why Supplier Qualification Matters
The journey of a drug from concept to clinic is paved with rigorous testing and quality control. The International Council for Harmonisation (ICH) provides stringent guidelines on impurities in new drug substances, underscoring the need to control and monitor any component that is not the drug substance itself.[1][2][3] Impurities can arise from the manufacturing process, degradation, or storage and may have unintended pharmacological or toxicological effects.[2] Therefore, a robust analytical method to assess the purity of key starting materials is the first line of defense in ensuring the quality of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its precision, sensitivity, and versatility.[4][5] A well-developed HPLC method can separate the main compound from its closely related impurities, allowing for accurate quantification and a detailed impurity profile. This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the analysis of moderately polar small molecules like 2-cyano-N-(2,5-dimethylphenyl)acetamide due to its amphiphilic nature.[6][7]
Experimental Design and Rationale
The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation (resolution) of the main peak from all potential impurities in a reasonable timeframe.
-
Column Chemistry (Stationary Phase): A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point.[6] The C18 stationary phase provides hydrophobic interactions with the phenyl and dimethylphenyl moieties of the analyte, while still being suitable for the polar cyano and acetamide groups.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic modifier (like acetonitrile) is chosen. A gradient is crucial for impurity profiling as it allows for the elution of a wide range of compounds with varying polarities. A buffer is used to maintain a consistent pH, which is critical for the reproducible retention of ionizable compounds.
-
Detector: A UV detector is selected due to the presence of the aromatic ring in 2-cyano-N-(2,5-dimethylphenyl)acetamide, which provides strong UV absorbance. A Diode Array Detector (DAD) is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and impurity identification.
The entire analytical process, from sample preparation to data analysis, must be governed by the principles of Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP).[8]
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis from sample receipt to final report generation.
Caption: Experimental workflow for HPLC purity analysis.
Detailed Experimental Protocol
This protocol is a validated method for the purity analysis of 2-cyano-N-(2,5-dimethylphenyl)acetamide. Adherence to pharmacopeial standards such as USP General Chapter <621> on Chromatography is recommended.[9][10][11]
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
2-cyano-N-(2,5-dimethylphenyl)acetamide reference standard (of known high purity)
-
Samples of 2-cyano-N-(2,5-dimethylphenyl)acetamide from Supplier A, Supplier B, and Supplier C.
Instrumentation and Chromatographic Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | DAD, 254 nm |
Standard and Sample Preparation
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solutions (0.5 mg/mL): For each supplier, accurately weigh approximately 25 mg of the material into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability
Before sample analysis, perform a system suitability test (SST) to ensure the chromatographic system is performing adequately.[11][12] Inject the reference standard solution six times and evaluate the following parameters:
-
Tailing Factor (Asymmetry): Should be between 0.8 and 1.5.
-
Theoretical Plates (N): Should be > 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.
Analytical Procedure
-
Perform a blank injection (diluent).
-
Perform the system suitability injections.
-
Inject each sample solution in duplicate.
-
Inject a reference standard solution after every 6-10 sample injections to bracket the samples and monitor system performance.
Data Analysis and Comparison
The purity of each sample is determined by area percent. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Formula for % Purity (Area %):
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
All impurities greater than the reporting threshold (typically 0.05% as per ICH Q3A guidelines) should be reported.[13][14]
Comparative Purity Data (Hypothetical)
| Supplier | Purity by Area % | Number of Impurities > 0.1% | Largest Single Impurity (%) | Comments |
| Supplier A | 99.85% | 1 | 0.12% | High purity, clean profile. |
| Supplier B | 99.52% | 3 | 0.25% | Meets typical specifications, but has a more complex impurity profile. |
| Supplier C | 98.76% | 5 | 0.68% | Lower purity with a significant single impurity that would require identification and qualification. |
Results and Discussion
The hypothetical data presented above highlights the potential variability between suppliers.
-
Supplier A provides material of the highest purity with a very clean profile. This material would be ideal for use in sensitive downstream applications where a high degree of purity is paramount.
-
Supplier B delivers a product with acceptable purity for many applications. However, the presence of multiple impurities above the 0.1% level warrants further investigation to ensure they do not impact subsequent chemistry or the final product's quality.
-
Supplier C's material shows a significantly lower purity and a major impurity at 0.68%. According to ICH Q3A guidelines, any impurity exceeding the identification threshold (typically 0.10% to 0.15%) must be structurally characterized.[1][2] Furthermore, an impurity at this level would likely require toxicological qualification to ensure it is safe.[13] The use of this material would pose a significant risk to a drug development program without extensive characterization and justification.
This comparative analysis demonstrates that while all suppliers may provide "2-cyano-N-(2,5-dimethylphenyl)acetamide," the quality can differ substantially. The implications of these differences are far-reaching. A higher impurity load can lead to:
-
Reduced yields in subsequent synthetic steps.
-
The introduction of new, uncharacterized impurities into the drug substance.
-
Potential for adverse toxicological effects.
The logical relationship between supplier qualification, impurity profiling, and risk assessment is a critical concept in drug development.
Caption: Logic flow for supplier qualification and risk assessment.
Conclusion
This guide has outlined a robust and scientifically sound approach for the comparative HPLC purity analysis of 2-cyano-N-(2,5-dimethylphenyl)acetamide from different suppliers. The provided experimental protocol, grounded in established chromatographic principles and regulatory guidelines, serves as a practical template for researchers and drug development professionals.
The key takeaway is that rigorous analytical testing is non-negotiable when sourcing critical raw materials. A thorough understanding of a material's impurity profile is essential for making informed decisions, mitigating risks, and ultimately ensuring the quality, safety, and efficacy of the final pharmaceutical product. The choice of supplier should not be based on cost alone but on a comprehensive evaluation of their product's quality, as revealed by meticulous analytical chemistry.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
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Title: ICH Q3A (R2) Impurities in new drug substances Source: European Medicines Agency (EMA) URL: [Link]
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Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: American Pharmaceutical Review URL: [Link]
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Title: <621> CHROMATOGRAPHY Source: USP-NF URL: [Link]
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Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]
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Title: Development and Validation of HPLC Methods in Pharmaceutical Analysis Source: Labmate Online URL: [Link]
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Title: 3 Key Steps for HPLC Method Validation in Pharmaceuticals Source: Altabrisa Group URL: [Link]
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Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
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Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
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Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
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Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
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Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS Source: SciELO Brazil URL: [Link]
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Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: International Council for Harmonisation URL: [Link]
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Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed URL: [Link]
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Title: Impurities in new drug substance| ICH Q3A(R2) Source: YouTube URL: [Link]
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A Comparative Guide to the Structural Confirmation of 2-cyano-N-(2,5-dimethylphenyl)acetamide Derivatives
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is a cornerstone of innovation. Among the myriad of scaffolds, 2-cyano-N-acetamide derivatives hold a place of significant interest due to their versatile applications, ranging from medicinal chemistry to agrochemicals. This guide provides an in-depth, comparative analysis of the essential analytical techniques for the structural confirmation of 2-cyano-N-(2,5-dimethylphenyl)acetamide and its analogues. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation that ensures scientific rigor.
The Imperative of Unambiguous Structural Confirmation
The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. For 2-cyano-N-(2,5-dimethylphenyl)acetamide derivatives, subtle changes in substitution patterns on the phenyl ring or modifications to the acetamide backbone can lead to profound differences in their function. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unequivocal structural assignment. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: Unveiling the Proton Environment
In a typical ¹H NMR spectrum of a 2-cyano-N-(2,5-dimethylphenyl)acetamide derivative, distinct signals will arise from the aromatic protons, the methyl groups on the phenyl ring, the methylene protons of the acetamide backbone, and the amide proton. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals are key diagnostic features.
For the parent compound, 2-cyano-N-(2,5-dimethylphenyl)acetamide, one would expect to see:
-
Amide Proton (N-H): A broad singlet, typically in the downfield region (δ 8.0-10.0 ppm), the chemical shift of which can be concentration and solvent dependent.
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm). The substitution pattern on the 2,5-dimethylphenyl ring will dictate the multiplicity of these protons.
-
Methylene Protons (-CH₂-CN): A sharp singlet around δ 3.5-4.0 ppm.
-
Methyl Protons (-CH₃): Two distinct singlets in the upfield region (δ 2.0-2.5 ppm) corresponding to the two methyl groups on the phenyl ring.
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. Key diagnostic peaks include:
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum (δ 160-170 ppm).
-
Cyano Carbon (C≡N): A characteristic signal around δ 115-120 ppm.[1][2]
-
Aromatic Carbons: A series of signals in the δ 120-140 ppm range.
-
Methylene Carbon (-CH₂-CN): A signal in the aliphatic region, typically around δ 25-35 ppm.
-
Methyl Carbons (-CH₃): Signals in the upfield region (δ 15-25 ppm).
Comparative Analysis of NMR Data for Derivatives
The power of NMR lies in its sensitivity to changes in the molecular structure. The table below illustrates the expected shifts in ¹H NMR signals upon substitution on the phenyl ring, providing a comparative framework for analysis.
| Derivative Substitution | Expected Aromatic ¹H NMR Shift Change | Rationale |
| Electron-withdrawing group (e.g., -NO₂) | Downfield shift | Deshielding of aromatic protons due to decreased electron density. |
| Electron-donating group (e.g., -OCH₃) | Upfield shift | Shielding of aromatic protons due to increased electron density. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.
For 2-cyano-N-(2,5-dimethylphenyl)acetamide derivatives, the key diagnostic absorption bands are:
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| N-H (Amide) | 3200-3400 | Stretching |
| C≡N (Cyano) | 2210-2260 | Stretching[3][4] |
| C=O (Amide I) | 1650-1680 | Stretching[3][4] |
| N-H (Amide II) | 1510-1570 | Bending |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
The presence and precise position of these bands provide strong evidence for the core structure of the molecule. For instance, the sharp, intense absorption around 2220 cm⁻¹ is a clear indicator of the cyano group.[4]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.
Under Electron Ionization (EI), 2-cyano-N-(2,5-dimethylphenyl)acetamide is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight (188.23 g/mol ).[5] The fragmentation pattern can be predicted based on the stability of the resulting ions. Common fragmentation pathways for N-substituted acetamides include:
-
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.
-
McLafferty rearrangement: If an appropriate gamma-hydrogen is present.
-
Cleavage of the N-aryl bond.
The fragmentation of N-(2-Aminopyrimidin-4-yl)acetamide, a related structure, is anticipated to proceed through the cleavage of the acetamide side chain.[6] A primary fragmentation is the loss of a neutral ketene molecule (CH₂=C=O).[6]
A high-resolution mass spectrometer (HRMS) can provide the elemental composition of the molecule and its fragments with high accuracy, further solidifying the structural assignment.
Single Crystal X-ray Diffraction: The Definitive 3D Structure
While spectroscopic methods provide information about atomic connectivity, single crystal X-ray diffraction stands alone in its ability to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry.
The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For N-aryl acetamide derivatives, X-ray crystallography can confirm the planarity of the amide group and the relative orientation of the phenyl ring.[7] For instance, in (E)-2-cyano-N,3-diphenylacrylamide, the structure was elucidated by ¹H and ¹³C NMR, IR, and mass spectrometry, and confirmed by these techniques.[1]
Experimental Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of a novel 2-cyano-N-(2,5-dimethylphenyl)acetamide derivative.
Caption: A typical workflow for the structural confirmation of novel organic compounds.
Detailed Experimental Protocols
General Synthesis of 2-cyano-N-(substituted-phenyl)acetamide Derivatives
The synthesis of N-substituted cyanoacetamides is often achieved through the condensation of an amine with an alkyl cyanoacetate.[8]
Materials:
-
Substituted aniline (e.g., 2,5-dimethylaniline)
-
Ethyl cyanoacetate
-
Toluene (or other suitable high-boiling solvent)
-
Dean-Stark apparatus (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of the substituted aniline and ethyl cyanoacetate in toluene.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
To drive the reaction to completion, the ethanol byproduct can be removed using a Dean-Stark apparatus.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired 2-cyano-N-(substituted-phenyl)acetamide.
NMR Sample Preparation
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.
Mass Spectrometry Sample Preparation (Direct Infusion ESI)
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization.
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.
Data Visualization: Predicted Mass Spectrum Fragmentation
Caption: Predicted fragmentation pathway for 2-cyano-N-(2,5-dimethylphenyl)acetamide in EI-MS.
Conclusion
The structural confirmation of 2-cyano-N-(2,5-dimethylphenyl)acetamide derivatives requires a synergistic application of modern analytical techniques. While NMR and MS provide the core framework of atomic connectivity and molecular formula, IR spectroscopy offers rapid confirmation of key functional groups. For absolute and unambiguous structural determination, single crystal X-ray diffraction remains the gold standard. By employing the comparative and systematic approach outlined in this guide, researchers can confidently and accurately characterize these important molecules, paving the way for their successful application in drug development and beyond.
References
- Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)
-
The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - MDPI. [Link]
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Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC - NIH. [Link]
-
Synthesis, and synthetic applications of cyanoacetamides - ResearchGate. [Link]
- Spectroscopic and Synthetic Profile of 2-cyano-N-(3-phenylpropyl)acetamide: A Technical Guide - Benchchem.
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Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. [Link]
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Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - NIH. [Link]
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(PDF) Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. - ResearchGate. [Link]
-
Cyanoacetamide derivatives reactivity | Download Scientific Diagram - ResearchGate. [Link]
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Single crystal X-ray structures of anilinoacetophenone 3 and... - ResearchGate. [Link]
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X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N ,N-dimethyl amino acrylate - PubMed. [Link]
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- 3. Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-cyano-N-(2,5-dimethylphenyl)acetamide Quantification
In the landscape of pharmaceutical development, the quantitative analysis of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock upon which safety and efficacy are built. The data generated must be unimpeachable, a requirement that elevates an analytical method from a mere procedure to a rigorously validated, trustworthy system. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-cyano-N-(2,5-dimethylphenyl)acetamide, a representative small molecule intermediate.
This document eschews a simple checklist approach. Instead, it delves into the causality behind each validation step, offering insights gleaned from years of practice. We will build the method's validation file from the ground up, ensuring that each protocol is a self-validating system, grounded in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]
Chapter 1: The Analytical Framework: Method Development & System Suitability
Before validation can begin, a robust and suitable HPLC method must be developed. For a molecule like 2-cyano-N-(2,5-dimethylphenyl)acetamide (MW: 188.23 g/mol [3]), a reversed-phase HPLC method is the logical starting point due to its polarity and aromatic structure. The goal is to achieve a sharp, symmetrical, and well-resolved peak for the analyte.
A representative starting method, which will be the subject of our validation, is outlined below.
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Instrument | HPLC with UV/PDA Detector | Standard, versatile, and provides the necessary sensitivity. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Excellent for retaining and separating non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common solvent system providing good peak shape and retention for acetamides.[4] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing run time and pressure. |
| Column Temp. | 30°C | Ensures consistent retention times by controlling viscosity. |
| Detection | UV at 245 nm | Chosen based on the UV absorbance spectrum of the aromatic rings in the analyte. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
The First Gate: System Suitability Testing (SST)
Before any sample analysis, we must confirm the chromatographic system is fit for purpose on the day of analysis. SST is not a validation parameter itself, but a prerequisite for valid data generation.[5] It ensures that our equipment, electronics, and analytical operations are performing acceptably.[6]
-
Prepare a standard solution of 2-cyano-N-(2,5-dimethylphenyl)acetamide at a concentration of 50 µg/mL.
-
Make six replicate injections of this standard solution.
-
Analyze the resulting chromatograms for the parameters listed in the acceptance criteria table below.
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Causality & Insight |
| Precision/Repeatability | RSD of peak areas ≤ 2.0%[7] | Demonstrates the stability and reproducibility of the autosampler and pump. A high RSD may indicate a leak or pump issue. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8[8] | Measures peak symmetry. A tailing peak (>1.8) can indicate column degradation or secondary interactions, affecting integration and accuracy. |
| Theoretical Plates (N) | N > 2000 | A measure of column efficiency. Low plate count suggests a poorly packed or aging column, leading to broader peaks and reduced resolution. |
| Retention Time (RT) | Consistent RT (e.g., RSD ≤ 1.0%) | Confirms the stability of the mobile phase composition and flow rate. Drifting retention times can signal pump or mixing problems. |
Chapter 2: The Validation Master Plan: A Workflow for Confidence
Method validation demonstrates through objective evidence that an analytical procedure is suitable for its intended purpose.[2] The ICH Q2(R1) guideline provides the definitive framework.[1][9] The entire process is a logical cascade, where each step builds upon the last to create a comprehensive picture of the method's performance.
Caption: A typical workflow for HPLC method validation, demonstrating the logical progression from foundational parameters to performance quantification and reliability testing.
Chapter 3: Executing the Validation Protocol
Here we detail the experimental execution for each core validation parameter.
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
-
Blank Analysis: Inject the mobile phase (or a sample matrix blank) to ensure no interfering peaks are present at the analyte's retention time.
-
Forced Degradation (Stress Testing): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analysis: Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from any degradation peaks (Resolution > 1.5). A photodiode array (PDA) detector is invaluable here to check for peak purity.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[10] The range is the interval over which this proportionality is demonstrated with acceptable accuracy and precision.[9]
-
Prepare a stock solution of 2-cyano-N-(2,5-dimethylphenyl)acetamide.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay method, a typical range is 80% to 120% of the target concentration (e.g., 25, 40, 50, 60, 75 µg/mL).[9]
-
Inject each standard in triplicate.
-
Plot the average peak area against the known concentration and perform a linear regression analysis.
Table 3: Linearity Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Correlation Coefficient (r²) | r² ≥ 0.999 | Indicates a strong linear relationship between concentration and response.[11] |
| Y-intercept | Should be close to zero | A significant non-zero intercept may indicate a systematic error or interference. |
| Residual Plot | Random distribution around zero | Confirms that a linear model is appropriate for the data. |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] It is typically determined by recovery studies.
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery for each.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Table 4: Accuracy Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Mean Recovery | 98.0% to 102.0% | Demonstrates that the method can accurately quantify the analyte without bias from the matrix. |
| RSD of Recovery | ≤ 2.0% at each level | Shows that the accuracy is consistent across the analytical range. |
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day/Inter-analyst): Expresses within-laboratory variations due to different days, analysts, or equipment.
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: A second analyst repeats the experiment on a different day, potentially using a different HPLC system.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements and for the combined data.
Table 5: Precision Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Repeatability (%RSD) | ≤ 2.0% | Confirms the method's precision under ideal conditions. |
| Intermediate Precision (%RSD) | ≤ 2.0% | Demonstrates the method is not overly dependent on a specific analyst or instrument, indicating its ruggedness for routine use. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14] LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15]
-
Use the data from the linearity study.
-
Calculate LOD and LOQ using the standard deviation of the response (σ) and the slope of the calibration curve (S).
-
The standard deviation of the response (σ) can be estimated from the standard deviation of the y-intercepts of the regression line.
-
Confirmation: Prepare and analyze samples at the calculated LOQ concentration to confirm that the precision and accuracy are acceptable at this level.
Robustness
Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] This provides an indication of its reliability during normal usage and is a critical part of method development.[17][18]
-
Perform a risk assessment to identify critical method parameters.
-
Vary these parameters one at a time (or using a design of experiments approach) and assess the impact on system suitability parameters (e.g., resolution, tailing factor) and the final result.
Table 6: Robustness Study Parameters and Variations
| Parameter | Nominal Value | Variation (+/-) |
| Flow Rate | 1.0 mL/min | ± 0.1 mL/min |
| Column Temperature | 30°C | ± 2°C |
| Mobile Phase % Acetonitrile | 60% | ± 2% absolute |
| Detection Wavelength | 245 nm | ± 2 nm |
The method is considered robust if system suitability criteria are met under all tested variations and the quantitative results are not significantly impacted.
Caption: The relationship between key validation parameters. Linearity, accuracy, and precision collectively define the method's working range.
Chapter 4: Comparative Analysis of Analytical Techniques
While HPLC is a powerhouse for pharmaceutical analysis, it's essential to understand its performance relative to other techniques.[19] The choice of method depends on factors like the analyte's properties, required sensitivity, and available instrumentation.
Table 7: Comparison of Analytical Techniques for 2-cyano-N-(2,5-dimethylphenyl)acetamide
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[20] | Separation of volatile compounds in the gas phase followed by mass-based detection. | Chromatographic separation followed by highly selective and sensitive mass analysis. |
| Analyte Suitability | Excellent. Ideal for non-volatile, thermally stable small molecules like the target analyte.[21] | Poor. The analyte is not sufficiently volatile or thermally stable for GC without derivatization.[22] | Excellent. Suitable for the analyte and offers superior selectivity. |
| Typical LOD | ~0.05 µg/mL | Not applicable without derivatization. | <0.01 ng/mL |
| Precision (%RSD) | < 2% | < 5% (if applicable) | < 5% |
| Cost & Complexity | Moderate cost, widely available, and relatively straightforward operation.[22] | Moderate cost, but requires expertise in derivatization and spectral interpretation. | High initial cost and operational complexity. |
| Primary Advantage | Robustness, versatility, and widespread use in QC environments.[23] | High separation efficiency for volatile compounds. | Unmatched sensitivity and specificity, ideal for trace-level analysis in complex matrices. |
| Conclusion for Topic | The optimal choice for routine quality control, balancing performance, cost, and ease of use. | Not suitable for this application due to the analyte's physical properties. | Over-specified for routine quantification but would be the method of choice for bioanalytical studies or trace impurity analysis. |
Conclusion
The validation of an HPLC method is a systematic and rigorous process that transforms a set of experimental conditions into a reliable tool for quantitative analysis. By following the principles laid out by the ICH and applying them with a deep understanding of the underlying science, researchers can generate data that is accurate, precise, and defensible. The validated HPLC-UV method for 2-cyano-N-(2,5-dimethylphenyl)acetamide, as outlined in this guide, represents a robust and appropriate choice for its intended purpose in a drug development setting, clearly outperforming other potential techniques for routine quality control applications.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-cyano-N-(2,5-dimethylphenyl)acetamide
This guide provides a detailed protocol for the safe handling and disposal of 2-cyano-N-(2,5-dimethylphenyl)acetamide. As a nitrile-containing compound, this substance falls under the stringent disposal requirements for cyanide-bearing wastes. The paramount principle is the prevention of hydrogen cyanide (HCN) gas formation, a highly toxic and potentially lethal substance released when cyanides contact acids.[1] Adherence to these procedures is not merely a matter of regulatory compliance but a critical component of laboratory safety culture.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence and safety. Always consult your institution's specific Safety Data Sheet (SDS) and Environmental Health & Safety (EH&S) guidelines before proceeding.
Core Principles of Cyanide Waste Management
The disposal strategy for 2-cyano-N-(2,5-dimethylphenyl)acetamide is dictated by the reactivity of the cyano (-CN) group.
-
Acid Incompatibility: The single most critical safety concern is the reaction of cyanide salts or solutions with acids, which rapidly liberates highly toxic hydrogen cyanide gas.[1][2] For this reason, cyanide waste streams must be rigorously segregated from all acidic wastes.
-
Hazardous Waste Classification: All materials contaminated with cyanide compounds, including dilute solutions, are classified as hazardous waste.[1][3] There is no de minimis concentration that is considered safe for sink disposal. All cyanide-containing waste must be collected and managed by your institution's certified hazardous waste program.[1][2]
-
Designated Area: All work with cyanide compounds, including weighing, handling, and waste consolidation, should occur in a designated area, typically within a certified chemical fume hood.[3][4] This engineering control is your primary line of defense against inhalation exposure.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE is mandatory when handling 2-cyano-N-(2,5-dimethylphenyl)acetamide and its associated waste.
| Control Measure | Specification | Rationale |
| Ventilation | All handling and disposal activities must be conducted in a certified laboratory chemical fume hood.[1][3] | To safely vent any potential vapors or dust and to contain any accidental release of HCN gas. |
| Eye Protection | Chemical safety goggles and a face shield are required. | Protects against splashes of liquid waste and airborne solid particles. |
| Skin Protection | Wear a lab coat and double-glove with chemical-resistant nitrile gloves.[1] | Prevents dermal contact. Contaminated gloves must be disposed of as solid hazardous waste. |
| Hand Hygiene | Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[4] | A fundamental practice to prevent accidental ingestion or cross-contamination. |
Step-by-Step Disposal Protocols
Segregation of solid and liquid waste is a mandatory practice.[3][4] Never mix cyanide waste with other chemical waste streams.[2]
This category includes unused solid 2-cyano-N-(2,5-dimethylphenyl)acetamide, contaminated gloves, weigh boats, absorbent pads, and other disposable labware.
-
Work within a Fume Hood: Perform all waste handling inside a chemical fume hood over plastic-backed absorbent pads.[1]
-
Containment: Place all solid cyanide waste into a durable 6-mil polyethylene bag. Double bagging is required for enhanced safety.[1]
-
Sealing: Securely seal the inner and outer bags individually within the fume hood.
-
Final Disposal: Place the sealed bag into a designated, rigid, and clearly labeled hazardous solid waste container.[1] This container must be kept in a designated waste accumulation area within the laboratory.[1]
This category includes solutions containing 2-cyano-N-(2,5-dimethylphenyl)acetamide and the initial rinsates from glassware decontamination.
-
Waste Container: Use a dedicated, compatible, and clearly labeled liquid waste container.[1] This container should be kept in a secondary containment tray within the fume hood during waste accumulation.
-
Transfer: Carefully pour the liquid waste into the designated container, avoiding splashes.
-
Closure: Ensure the container is tightly sealed after each addition.
A two-step decontamination process is required to safely neutralize residual cyanide contamination. This entire procedure must be performed inside a chemical fume hood.[3][4]
-
Initial Rinse: Rinse the contaminated glassware or wipe the surface with a pH 10 buffer solution.[3][4] Collect this initial rinse as liquid cyanide hazardous waste. The alkaline pH stabilizes the cyanide, preventing HCN formation.
-
Oxidative Decontamination: Following the initial rinse, rinse the glassware or wipe the surface with a freshly prepared 10% bleach solution.[3][4] This step oxidizes the cyanide to the much less toxic cyanate ion (CNO⁻).
-
Causality Note: It is critical that the bleach solution is kept at a pH of 10 or higher. If the bleach solution becomes acidic, it can react with cyanide to produce highly toxic cyanogen chloride (CNCl) gas.[2]
-
-
Final Rinse & Disposal: Rinse the glassware or surface thoroughly with water. The wipes and rinsate from the bleach treatment must also be collected as hazardous waste.[2][4]
Waste Container Labeling and Storage
Proper labeling is a crucial step for ensuring safe transport and disposal by EH&S personnel.
-
Labeling: All cyanide waste containers must be clearly labeled with the words:
-
Storage: Store sealed and labeled waste containers in a designated, secure waste accumulation area, away from incompatible materials, especially acids.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 2-cyano-N-(2,5-dimethylphenyl)acetamide waste.
Caption: Disposal workflow for cyanide-containing waste.
Emergency Procedures: Spill Response
In the event of a spill, prompt and correct action is critical.
-
Small Spill Inside a Fume Hood:
-
Alert personnel in the immediate area.
-
Use a cloth dampened with a pH 10 soap solution to wipe up solids to avoid generating dust.[5] For liquids, use chemical absorbent pads.[2]
-
Wipe the spill area thoroughly with a pH 10 buffer solution, followed by a fresh 10% bleach solution.[3]
-
Collect all cleanup materials (pads, wipes, gloves) as solid cyanide hazardous waste.[2][5]
-
-
Large Spill or Any Spill Outside a Fume Hood:
References
-
Wayne State University. Cyanides SOP.[Link]
-
University of Illinois Urbana-Champaign, Division of Research Safety. Cyanides.[Link]
-
Stanford University, Environmental Health & Safety. Information on Cyanide Compounds.[Link]
-
LSU Health Shreveport, Environmental Health & Safety. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.[Link]
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A Comprehensive Guide to the Safe Handling of 2-cyano-N-(2,5-dimethylphenyl)acetamide
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-cyano-N-(2,5-dimethylphenyl)acetamide. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. The following procedures are based on established best practices for handling analogous cyanoacetamide compounds and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Identification and Risk Assessment
Causality: The cyano group (-CN) can be toxic, and the acetamide structure can cause irritation upon contact with skin, eyes, and mucous membranes. The aromatic dimethylphenyl group may also influence the compound's reactivity and toxicological profile. Therefore, a cautious approach is paramount.
Before handling this compound, a thorough risk assessment should be conducted, considering the quantities being used, the nature of the experimental procedures, and the potential for dust or aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling 2-cyano-N-(2,5-dimethylphenyl)acetamide. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Standard | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. | EN166 (EU) or ANSI Z87.1 (US) | Protects against accidental splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | EN 374 | Prevents skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling the compound.[4] |
| Body | Laboratory coat or other protective clothing. | N/A | Protects skin and personal clothing from contamination. |
| Respiratory | N95 (US) or P1 (EU) dust mask, at a minimum, if handling powders outside of a fume hood. | NIOSH (US) or CEN (EU) | Minimizes inhalation of airborne particles.[1] For procedures with a high likelihood of aerosol generation, a higher level of respiratory protection may be necessary. |
Donning and Doffing PPE Workflow
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
Engineering Controls
-
Ventilation: Always handle 2-cyano-N-(2,5-dimethylphenyl)acetamide in a well-ventilated area.[3][5] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[6]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling the compound.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
Don the appropriate PPE as outlined in Section 2.
-
-
Weighing and Transfer:
-
If possible, weigh the compound directly within the fume hood.
-
To minimize dust generation, use a spatula to carefully transfer the solid. Avoid pouring the powder.
-
If weighing outside a fume hood is unavoidable, do so in an area with minimal air currents and wear appropriate respiratory protection.
-
-
In Solution:
-
Post-Handling:
Spill Management and Disposal Plan
A clear plan for managing spills and disposing of waste is crucial for maintaining a safe laboratory environment.
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Inform your supervisor and colleagues.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material like sand or vermiculite.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or scoop up the absorbed material.[4]
-
Place the waste in a clearly labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal
All materials contaminated with 2-cyano-N-(2,5-dimethylphenyl)acetamide, including empty containers, used gloves, and spill clean-up materials, must be treated as hazardous waste.
Caption: Workflow for the safe disposal of hazardous waste.
Do not pour any waste containing this compound down the drain.[1][3][4] Dispose of all waste in accordance with local, state, and federal regulations.[8]
Emergency Procedures
In Case of Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.[1][2][3]
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.[1]
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3]
-
Remove contact lenses if present and easy to do.[3]
-
Seek immediate medical attention.[1]
If Inhaled:
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.[1]
If Swallowed:
-
Do NOT induce vomiting.
-
Never give anything by mouth to an unconscious person.[1]
-
Seek immediate medical attention.[1]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-cyano-N-(2,5-dimethylphenyl)acetamide and ensure a safer research environment for yourself and your colleagues.
References
- Material Safety Data Sheet - Cyanoacetamide 98%. (n.d.).
- Cyanoacetamide CAS No 107-91-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Safety Data Sheet - 2-Cyano-n-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide. (2024). CymitQuimica.
- CYANOACETAMIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- CYANOACETAMIDE (FOR SYNTHESIS). (n.d.). Suvchem Laboratory Chemicals.
- N-(3-Cyano-4-methyl-1H-pyrrol-2-yl)acetamide Safety Data Sheet. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET - 2-Cyanoacetamide. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 2-Cyano-N,N-diethylacetamide. (2025). TCI Chemicals.
- SAFETY DATA SHEET - Cyanoacetamide. (2024). MilliporeSigma.
- SAFETY DATA SHEET - Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-. (2011). Fisher Scientific.
- SAFETY DATA SHEET - 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. (2025). Sigma-Aldrich.
- 2-cyano-n-(2,5-dimethyl-phenyl)-acetamide. (n.d.). ChemicalBook.
- Chemical Hazards and Toxic Substances - Controlling Exposure. (n.d.). Occupational Safety and Health Administration (OSHA).
- Amide handling precautions? (2014). Sciencemadness Discussion Board.
- Hazards During Chemicals in Use and Safety Guidelines. (n.d.). Labour Department.
- Chemical Safety Guidelines. (2021). Texas A&M University-San Antonio.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Chemical Safety Guide, 5th Ed. (n.d.). ORS.
- Material Safety Data Sheet - 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). (n.d.). Cole-Parmer.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
